molecular formula C7H5FN2O4 B1297834 2,4-Dinitro-5-fluorotoluene CAS No. 349-01-9

2,4-Dinitro-5-fluorotoluene

Cat. No.: B1297834
CAS No.: 349-01-9
M. Wt: 200.12 g/mol
InChI Key: CMIMRMOSIVTUAA-UHFFFAOYSA-N
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Description

2,4-Dinitro-5-fluorotoluene is a useful research compound. Its molecular formula is C7H5FN2O4 and its molecular weight is 200.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Fluoro-5-methyl-2,4-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMRMOSIVTUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334433
Record name 1-fluoro-5-methyl-2,4-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-01-9
Record name 1-fluoro-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-FLUORO-5-METHYL-2,4-DINITROBENZENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitro-5-fluorotoluene (CAS 349-01-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitro-5-fluorotoluene, with the CAS number 349-01-9, is a substituted aromatic nitro compound. Structurally, it is a toluene molecule functionalized with two nitro groups and a fluorine atom. This compound is of significant interest to researchers and synthetic chemists as a versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and nitro groups on the aromatic ring imparts unique chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the two nitro groups makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the construction of diverse molecular scaffolds.

This guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, its key chemical reactions, and its potential applications in drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 349-01-9[1]
Molecular Formula C₇H₅FN₂O₄[1]
Molecular Weight 200.12 g/mol [1]
Appearance Pale lemon crystalline powder[1]
Melting Point 82 °C[1]
Boiling Point 129-130.5 °C (at 0.5 Torr)[1]
Density (Predicted) 1.497 ± 0.06 g/cm³[1]
Purity Typically ≥98%
Spectroscopic Data (Predicted)

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from analogous compounds such as 2-fluoro-5-nitrotoluene, 2,4-dinitrofluorobenzene, and 2,4-dinitrotoluene.[2][3][4][5]

SpectroscopyPredicted Chemical Shifts / Key Peaks
¹H NMR Aromatic protons (2H) would appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to coupling with each other and the fluorine atom. The methyl group protons (3H) would appear as a singlet or a closely spaced doublet (due to long-range coupling with fluorine) in the upfield region (δ 2.4-2.7 ppm).
¹³C NMR Aromatic carbons would show multiple signals in the range of δ 110-150 ppm. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. Carbons attached to the nitro groups would be significantly deshielded and appear further downfield. The methyl carbon would appear at approximately δ 15-20 ppm.
FT-IR (cm⁻¹) Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) are expected around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-F stretching vibrations would be observed in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 200.12. Common fragmentation patterns would involve the loss of nitro groups (NO₂) and other small fragments.

Synthesis of this compound

Proposed Experimental Protocol

Reaction: Dinitration of 3-Fluorotoluene

Reagents:

  • 3-Fluorotoluene

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to create the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, add 3-fluorotoluene dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for another 2-3 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the completion of the dinitration.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid precipitate of this compound should form.

  • Filter the crude product using vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • The purified product should be dried in a vacuum desiccator.

Work-up and Purification:

  • Alternatively, after pouring onto ice, the product can be extracted with an organic solvent like dichloromethane.

  • The organic layer should be washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

Synthesis Workflow Diagram

SynthesisWorkflow reagents 3-Fluorotoluene Fuming Nitric Acid Conc. Sulfuric Acid mixing Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C reagents->mixing Step 1 nitration Slow Addition of 3-Fluorotoluene (0-10 °C) mixing->nitration Step 2 reaction Stirring (0-10 °C, then RT) nitration->reaction Step 3 quench Quench on Ice reaction->quench Step 4 filtration Filtration and Washing quench->filtration Step 5 recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization Step 6 product Pure this compound recrystallization->product Step 7

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the fluorine atom on an electron-deficient aromatic ring. The two strongly electron-withdrawing nitro groups activate the ring towards nucleophilic aromatic substitution (SNAr).[8] The fluorine atom is an excellent leaving group in such reactions.

This reactivity makes this compound a valuable intermediate for introducing the 2,4-dinitro-5-methylphenyl moiety into various molecules.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is the displacement of the fluoride ion by a wide range of nucleophiles. This includes:

  • Amines (aliphatic and aromatic): Reaction with primary or secondary amines yields N-substituted 2,4-dinitro-5-methylanilines. This is a common strategy for building complex molecular scaffolds.

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine to form ethers.

  • Thiols: Thiolates react to form thioethers.

The general workflow for an SNAr reaction is depicted below.

SNAr_Reaction start_material This compound reaction SₙAr Reaction (Solvent, Heat) start_material->reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction product Substituted Product (2,4-Dinitro-5-methylphenyl-Nu) reaction->product

Caption: General workflow for SNAr reactions using this compound.

Potential Applications in Drug Discovery

While there are no widely marketed drugs that explicitly list this compound as a direct precursor, its structural motifs are highly relevant in medicinal chemistry. The strategic incorporation of fluorine and nitro groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[9][10]

  • Kinase Inhibitors: The dinitrophenyl group is a known pharmacophore in some kinase inhibitors.[11][12] The ability to attach this group to various amine-containing scaffolds via the SNAr reaction makes this compound a potentially useful building block for generating libraries of candidate kinase inhibitors for screening.[13] The subsequent reduction of the nitro groups to amines provides further opportunities for chemical modification.

  • Agrochemicals: Fluorinated and nitrated aromatic compounds are common intermediates in the synthesis of pesticides and herbicides.[10][14] The reactivity of this compound makes it a candidate for the synthesis of new agrochemicals.

  • Precursor to other Intermediates: The nitro groups can be selectively reduced to amino groups, which can then be further functionalized. For example, reduction of one or both nitro groups opens up possibilities for amide bond formation, diazotization, and other transformations common in pharmaceutical synthesis.

Safety Information

This compound should be handled with care in a laboratory setting, following standard safety protocols for hazardous chemicals.

Safety InformationDetailsReference(s)
Signal Word Warning[15]
Pictograms GHS07 (Exclamation Mark)[15]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[15]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. Its key feature is the activated fluorine atom, which readily undergoes nucleophilic aromatic substitution, allowing for the straightforward introduction of the dinitromethylphenyl group into a variety of molecular structures. While its direct application in marketed pharmaceuticals is not widely documented, its utility as a building block for creating libraries of compounds for drug discovery, particularly in the area of kinase inhibitors, is substantial. The information provided in this guide serves as a foundational resource for researchers and scientists looking to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitro-5-fluorotoluene is a significant chemical intermediate in the synthesis of various organic compounds. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical structure, physical characteristics, and available safety information. Due to the limited availability of public domain experimental data, this guide also presents predictive analyses based on structurally related compounds and outlines general experimental protocols for its synthesis and characterization.

Introduction

This compound, with the CAS number 349-01-9, is an aromatic organic compound characterized by a toluene backbone substituted with two nitro groups and a fluorine atom. Its chemical structure suggests its utility as a versatile building block in organic synthesis, particularly in the introduction of the dinitro-fluorotoluene moiety into larger molecules. This guide aims to consolidate the available information on its physicochemical properties to support its application in laboratory and industrial settings.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅FN₂O₄[1]
Molecular Weight 200.12 g/mol [1]
Appearance Light yellow crystalline solid[2]
Melting Point 82 °C[1]
Boiling Point 129-130.5 °C at 0.5 Torr[1]
Density (Predicted) 1.497 ± 0.06 g/cm³[1]
Purity ≥98.0% to 99%[2][3]

Experimental Protocols

Synthesis: Nitration of 3-Fluorotoluene

A plausible synthetic route to this compound is the nitration of 3-fluorotoluene. The fluorine atom and the methyl group are ortho, para-directing; however, the steric hindrance from the methyl group might influence the regioselectivity of the nitration.

Reaction Scheme:

Proposed Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 2.5 equivalents of concentrated nitric acid to 5 equivalents of concentrated sulfuric acid, while maintaining the temperature below 10 °C using an ice bath.

  • Once the nitrating mixture is prepared and cooled, slowly add 1 equivalent of 3-fluorotoluene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 20 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The precipitated solid product, this compound, is then collected by vacuum filtration.

  • Wash the crude product with cold water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Proposed Experimental Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Spectral Analysis (Predictive)

As experimental spectra for this compound are not publicly available, this section provides a predictive analysis based on the spectra of structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display two doublets, characteristic of a di-substituted aromatic ring, with coupling constants influenced by the fluorine atom. The methyl protons would appear as a singlet in the upfield region (around 2.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would exhibit signals for the seven carbon atoms in the molecule. The carbon atoms attached to the nitro groups would be significantly downfield. The carbon atom bonded to the fluorine atom would show a characteristic large one-bond C-F coupling constant.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is expected to show strong absorption bands characteristic of the nitro groups (NO₂) at approximately 1530-1550 cm⁻¹ (asymmetric stretching) and 1340-1360 cm⁻¹ (symmetric stretching). A C-F stretching vibration should be observable in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (200.12). Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and potentially other fragments.

Safety Information

Based on the available safety data for dinitroaromatic compounds, this compound should be handled with care. It is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_analysis Characterization start Start: 3-Fluorotoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration workup Aqueous Workup & Filtration nitration->workup crude_product Crude This compound workup->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization pure_product Purified This compound recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir ms Mass Spectrometry pure_product->ms mp Melting Point Analysis pure_product->mp

Caption: Synthesis and Characterization Workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined basic physicochemical properties. While detailed experimental data, particularly spectroscopic information, is not extensively available in the public domain, this guide provides a solid foundation for its handling, synthesis, and characterization based on established chemical principles and data from analogous compounds. Further research to fully elucidate its properties and reactivity is encouraged to expand its applications in organic synthesis and drug development.

References

Synthesis of 2,4-Dinitro-5-fluorotoluene from 3-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dinitro-5-fluorotoluene from 3-fluorotoluene. Due to the limited availability of direct experimental protocols for this specific transformation in publicly accessible literature, this document outlines a plausible synthetic route based on established principles of electrophilic aromatic substitution and analogous dinitration reactions of substituted benzenes. The provided experimental protocol is a representative procedure adapted from similar reactions and should be considered a starting point for optimization in a laboratory setting.

Reaction Overview and Strategy

The synthesis of this compound from 3-fluorotoluene is an electrophilic aromatic substitution reaction, specifically a dinitration. The reaction involves the introduction of two nitro groups (-NO₂) onto the aromatic ring of 3-fluorotoluene.

The directing effects of the substituents on the aromatic ring of 3-fluorotoluene—the methyl group (-CH₃) and the fluorine atom (-F)—are crucial in determining the regioselectivity of the nitration. Both the methyl group and the fluorine atom are ortho, para-directing activators. In 3-fluorotoluene, the positions ortho and para to the methyl group are 2, 4, and 6. Similarly, the positions ortho and para to the fluorine atom are 2, 4, and 6. Consequently, these positions are activated towards electrophilic attack.

The synthesis is proposed to proceed in a two-step manner: a mononitration followed by a second nitration. The initial mononitration of 3-fluorotoluene is expected to yield a mixture of isomers, primarily 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene.[1][2][3] Subsequent nitration of the most likely intermediate under more forcing conditions will lead to the desired this compound.

Experimental Protocol

Disclaimer: This protocol is a proposed method based on analogous reactions and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

  • 3-Fluorotoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Mononitration of 3-Fluorotoluene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10 g of 3-fluorotoluene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the 3-fluorotoluene/sulfuric acid mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mononitrated product.

Step 2: Dinitration to this compound

  • To the crude mononitrated product from Step 1, add 30 mL of concentrated sulfuric acid and cool the mixture to 0-5 °C.

  • Prepare a fresh nitrating mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled solution of the mononitrated product, maintaining the temperature below 10 °C.

  • After the addition, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data

Due to the lack of specific literature data for the dinitration of 3-fluorotoluene, the following table presents expected yields and conditions based on the mononitration of 3-fluorotoluene and dinitration of analogous compounds. These values should be considered estimates and will require experimental validation.

ParameterMononitrationDinitration
Reactants 3-Fluorotoluene, HNO₃, H₂SO₄Mononitro-3-fluorotoluene, HNO₃, H₂SO₄
Temperature 0-10 °C80-90 °C
Reaction Time 2-3 hours2-4 hours
Expected Yield 70-80% (mixture of isomers)50-60% (from mononitrated intermediate)
Catalyst Sulfuric AcidSulfuric Acid

Visualizations

Reaction Pathway

Reaction_Pathway 3-Fluorotoluene 3-Fluorotoluene Mononitro-3-fluorotoluene_isomers Mononitro-3-fluorotoluene (Isomer Mixture) 3-Fluorotoluene->Mononitro-3-fluorotoluene_isomers HNO₃, H₂SO₄ (0-10 °C) This compound This compound Mononitro-3-fluorotoluene_isomers->this compound HNO₃, H₂SO₄ (80-90 °C)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_mononitration Step 1: Mononitration cluster_dinitration Step 2: Dinitration Start_Mono Mix 3-Fluorotoluene and H₂SO₄ Nitration_Mono Add Nitrating Mixture (0-10 °C) Start_Mono->Nitration_Mono Stir_Mono Stir at Room Temp (2-3 hours) Nitration_Mono->Stir_Mono Workup_Mono Quench with Ice, Extract, Wash, Dry Stir_Mono->Workup_Mono Product_Mono Crude Mononitrated Product Workup_Mono->Product_Mono Start_Di Dissolve Crude Product in H₂SO₄ Product_Mono->Start_Di Nitration_Di Add Nitrating Mixture (<10 °C) Start_Di->Nitration_Di Heat_Di Heat to 80-90 °C (2-4 hours) Nitration_Di->Heat_Di Workup_Di Quench with Ice, Filter, Wash Heat_Di->Workup_Di Product_Di This compound Workup_Di->Product_Di

Caption: A generalized workflow for the two-step synthesis.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is critical to prevent runaway reactions.

  • Nitrated Products: Nitroaromatic compounds are often toxic and may be explosive. Handle the product with care and avoid ignition sources.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

This guide provides a foundational understanding of the synthesis of this compound. Further research and development are necessary to establish a fully optimized and validated experimental protocol.

References

An In-depth Technical Guide to 2,4-Dinitro-5-fluorotoluene: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitro-5-fluorotoluene, a valuable fluorinated aromatic compound. The document details its molecular structure, chemical formula, and physical properties. A representative experimental protocol for its synthesis via the dinitration of 3-fluorotoluene is presented. Furthermore, this guide discusses its potential applications as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. While experimental spectroscopic data is not widely available, this guide provides an analysis of expected spectral characteristics based on related compounds.

Molecular Structure and Chemical Formula

This compound, with the molecular formula C₇H₅FN₂O₄ , is an aromatic compound featuring a toluene backbone substituted with two nitro groups (-NO₂) and a fluorine atom (-F).[1][2] The IUPAC name for this compound is 1-fluoro-5-methyl-2,4-dinitrobenzene .[2] The fluorine atom is located at position 5, the methyl group at position 1, and the nitro groups at positions 2 and 4 of the benzene ring.

The presence of the electron-withdrawing nitro groups and the fluorine atom significantly influences the electronic properties of the aromatic ring, making it a useful intermediate in various chemical reactions.

Physicochemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₅FN₂O₄[1][2]
Molecular Weight 200.12 g/mol [1][2]
CAS Number 349-01-9[1]
Appearance Light yellow crystalline solid[1]
Melting Point 82 °C[1]
Boiling Point 319 °C at 760 mmHg
129-130.5 °C at 0.5 Torr[1]
Density (predicted) 1.497 ± 0.06 g/cm³[1]

Synthesis of this compound

The primary synthetic route to this compound is the dinitration of 3-fluorotoluene. This electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then reacts with the aromatic ring. The directing effects of the methyl group (ortho, para-directing) and the fluorine atom (ortho, para-directing and deactivating) guide the position of the nitro groups.

Experimental Protocol: Dinitration of 3-Fluorotoluene

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the nitration of fluorotoluenes.[3][4]

Materials:

  • 3-Fluorotoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a calculated molar excess of concentrated nitric acid. Cool the dropping funnel in an ice bath to 0-5 °C. Slowly, and with continuous swirling, add a molar equivalent of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-fluorotoluene in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the solution of 3-fluorotoluene, maintaining the reaction temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a light yellow crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Conc. HNO₃ + Conc. H₂SO₄ reaction_vessel Reaction Flask (0-10 °C) reagents->reaction_vessel Slow Addition starting_material 3-Fluorotoluene in DCM starting_material->reaction_vessel workup Work-up (Ice, H₂O, NaHCO₃, Brine) reaction_vessel->workup Reaction Quenching purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

SpectroscopyPredicted/Expected Characteristics
¹H NMR - Aromatic Protons: Two signals in the aromatic region (δ 7.5-9.0 ppm), likely appearing as doublets or doublets of doublets due to coupling with the fluorine atom and adjacent protons. - Methyl Protons: A singlet in the aliphatic region (δ 2.5-3.0 ppm).
¹³C NMR - Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. The carbons attached to the nitro groups will be significantly deshielded. - Methyl Carbon: A single signal in the aliphatic region (δ 15-25 ppm).
FTIR (cm⁻¹) - Aromatic C-H stretch: ~3100-3000 - Asymmetric NO₂ stretch: ~1550-1520 - Symmetric NO₂ stretch: ~1350-1320 - C-F stretch: ~1250-1150 - C-N stretch: ~850-820
Mass Spec. - Molecular Ion (M⁺): A peak at m/z = 200. - Fragmentation: Expect losses of NO₂, NO, and other characteristic fragments of nitroaromatic compounds.

Applications in Research and Development

This compound serves as a valuable chemical intermediate and building block in organic synthesis. The presence of multiple functional groups—a fluorine atom and two nitro groups—on a toluene scaffold provides several handles for further chemical transformations.

Role in Medicinal Chemistry and Drug Development

Fluorinated organic compounds are of significant interest in drug discovery and development.[5] The introduction of fluorine atoms into a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can facilitate passage through cell membranes.[5]

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are relevant to the synthesis of bioactive molecules. The nitro groups can be readily reduced to amino groups, which are versatile functionalities for the construction of a wide range of heterocyclic compounds and other complex molecular architectures. The fluorine atom can be retained in the final molecule to impart favorable pharmacokinetic properties.

Synthetic Utility

The dinitrophenyl moiety is a classic electrophilic aromatic system that can undergo nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile displaces one of the nitro groups or the fluorine atom, depending on the reaction conditions and the nature of the nucleophile. The nitro groups can also be selectively reduced to an amine, which can then be further functionalized. This versatility makes this compound a useful starting material for the synthesis of a variety of substituted aromatic compounds.

Logical Relationships in Synthetic Strategy

The synthesis of complex molecules often involves a series of strategic steps. The use of this compound as a building block exemplifies this.

LogicalRelationships start This compound reduction Reduction of Nitro Groups (e.g., H₂, Pd/C or SnCl₂) start->reduction snar Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) start->snar diamine Fluoro-diamino-toluene derivative reduction->diamine substituted_product Substituted dinitro-toluene derivative snar->substituted_product heterocycle_formation Heterocycle Formation (e.g., quinoxalines, benzimidazoles) diamine->heterocycle_formation further_functionalization Further Functionalization substituted_product->further_functionalization bioactive_molecule Potential Bioactive Molecule heterocycle_formation->bioactive_molecule further_functionalization->bioactive_molecule

Caption: Potential synthetic pathways from this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Dinitro-5-fluorotoluene (CAS No: 349-01-9). Due to the limited availability of publicly accessible, experimentally derived spectra for this specific compound, this document focuses on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed experimental protocols for acquiring this data for a solid organic compound are also provided, along with a visual representation of the molecule's structure and its predicted spectroscopic correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the nitro, fluoro, and methyl substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃, relative to TMS)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-38.5 - 8.7dJ(H-3, F-5) ≈ 6-8 Hz
H-67.8 - 8.0dJ(H-6, F-5) ≈ 9-11 Hz
CH₃2.6 - 2.8s-
Table 2: Predicted ¹³C NMR Data (in CDCl₃, relative to TMS)
Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (C-CH₃)135 - 140d
C-2 (C-NO₂)148 - 152d
C-3 (C-H)120 - 125d
C-4 (C-NO₂)145 - 149d
C-5 (C-F)155 - 160d
C-6 (C-H)115 - 120d
CH₃15 - 20s
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch (from CH₃)
1600 - 1585, 1500 - 1400Aromatic C=C stretching
1550 - 1500, 1350 - 1300Asymmetric and symmetric N-O stretching of NO₂
1250 - 1150C-N stretching
1200 - 1000C-F stretching
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zInterpretation
200[M]⁺ (Molecular ion)
183[M - OH]⁺
170[M - NO]⁺
154[M - NO₂]⁺
126[M - NO₂ - CO]⁺
108[M - 2NO₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Typical parameters include a 45-90° pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Solid):

    • Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. The sample is heated in a vacuum to promote vaporization.

  • Ionization:

    • Electron Ionization (EI): Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecule to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of this compound with key atoms labeled for spectroscopic correlation.

References

An In-depth Technical Guide on the Solubility of 2,4-Dinitro-5-fluorotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility characteristics of 2,4-Dinitro-5-fluorotoluene in organic solvents. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine these parameters. It includes a detailed, generalized experimental protocol and logical diagrams to predict solubility behavior based on solvent properties.

Introduction

Qualitative Solubility Profile

Based on patent literature concerning the synthesis of fluorotoluene derivatives, this compound is subjected to extraction and recrystallization procedures that suggest its solubility in a range of organic solvents. Solvents utilized in these processes include dioxane, dimethylformamide (DMF), dimethylbenzene, ethyl acetate, diethyl ether, and n-hexane[3]. This indicates at least partial solubility in these solvents, spanning a range of polarities from the nonpolar n-hexane to the polar aprotic DMF.

The principle of "like dissolves like" suggests that this compound, a polar aromatic compound due to the presence of two nitro groups and a fluorine atom, would exhibit higher solubility in polar organic solvents. Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker bath or magnetic stirrer with a hot plate

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (chemically resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Class A glassware (pipettes, burettes)

  • Spatula and weighing paper

  • Thermometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The excess solid is crucial to ensure saturation.

    • Place the container in a temperature-controlled shaker bath or on a magnetic stirrer with a temperature probe to maintain a constant, specific temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the solution to avoid precipitation or dissolution).

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (for less volatile solvents):

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is fully evaporated, weigh the remaining solid residue of this compound.

    • Calculate the solubility in g/100 mL or other desired units.

  • Spectroscopic/Chromatographic Analysis (preferred method):

    • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of this compound.

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations.

    • From the determined concentration and the dilution factor, calculate the original concentration in the saturated solution, which represents the solubility.

  • Data Reporting:

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

    • The results should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at a specified temperature.

Data Presentation

While quantitative data is not available from existing literature, the results from the experimental protocol described above should be compiled into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)
n-Hexane25Data to be determined
Toluene25Data to be determined
Diethyl Ether25Data to be determined
Ethyl Acetate25Data to be determined
Acetone25Data to be determined
Ethanol25Data to be determined
Dichloromethane25Data to be determined
Dimethylformamide (DMF)25Data to be determined

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected logical relationship between solvent polarity and the solubility of this compound.

experimental_workflow start Start: Excess Solute in Solvent equilibration Equilibration at Constant Temperature (e.g., 24-48h with agitation) start->equilibration settling Cease Agitation and Allow Undissolved Solid to Settle equilibration->settling sampling Withdraw Supernatant with Pre-equilibrated Syringe settling->sampling filtration Filter Sample through Syringe Filter into Volumetric Flask sampling->filtration analysis Determine Concentration of Solute filtration->analysis gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis->gravimetric  Less Volatile Solvents spectroscopic Spectroscopic/Chromatographic Analysis: Dilute and Measure (HPLC/UV-Vis) analysis->spectroscopic  Preferred Method calculation Calculate Solubility (e.g., g/100 mL) gravimetric->calculation spectroscopic->calculation end End: Solubility Data calculation->end

Caption: Experimental workflow for determining the quantitative solubility of a solid compound.

solubility_relationship nonpolar Nonpolar (e.g., n-Hexane, Toluene) mid_polar_aprotic Medium-Polar Aprotic (e.g., Diethyl Ether, Ethyl Acetate) polar_aprotic Polar Aprotic (e.g., Acetone, DMF) polar_protic Polar Protic (e.g., Ethanol, Methanol) solute This compound (Polar Aromatic Compound) solute->nonpolar Low Solubility solute->mid_polar_aprotic Moderate to Good Solubility solute->polar_aprotic High Solubility solute->polar_protic Good Solubility

Caption: Expected solubility of this compound based on solvent polarity.

References

An In-depth Technical Guide to the Potential Research Applications of 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research applications of 2,4-Dinitro-5-fluorotoluene are not extensively documented in publicly available literature. This guide extrapolates its potential uses based on the well-established applications of its close structural analog, 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's Reagent. The core reactivity is expected to be similar, with the primary difference being the presence of a methyl group on the benzene ring, which may influence steric hindrance and solubility.

Introduction to this compound

This compound is an aromatic organic compound. The presence of two electron-withdrawing nitro groups (-NO₂) ortho and para to the fluorine atom makes the fluorine a good leaving group in nucleophilic aromatic substitution reactions. This high reactivity is the basis for its potential applications in biological and chemical research.

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 349-01-9[1][2][3][4][5]
Molecular Formula C₇H₅FN₂O₄[1][2][5]
Molecular Weight 200.12 g/mol [1][2][5]
Appearance Pale lemon crystalline powder or light yellow crystal solid[2]
Melting Point 82°C[1][5]
Boiling Point 319°C at 760 mmHg[1]
Density 1.497 g/cm³ (predicted)[1]
Solubility Soluble in many organic solvents.

Core Application: N-Terminal Amino Acid Sequencing of Proteins and Peptides

The primary and most significant potential application of this compound is in the determination of the N-terminal amino acid of proteins and peptides, analogous to Sanger's method using DNFB.[6][7][8][9]

Under mild alkaline conditions, the uncharged α-amino group of the N-terminal amino acid acts as a nucleophile and attacks the electron-deficient carbon atom of the benzene ring to which the fluorine is attached. This results in a nucleophilic aromatic substitution reaction, forming a stable dinitrophenyl (DNP) derivative of the peptide.[10][11] The subsequent acid hydrolysis of the peptide cleaves all the peptide bonds, releasing the individual amino acids. The N-terminal amino acid, however, remains covalently linked to the dinitrophenyl group as a DNP-amino acid. This DNP-amino acid is yellow-colored and can be identified by chromatography.[10]

digraph "Sanger's Reagent Reaction Mechanism" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"];
  node [shape=plaintext, fontname="Arial", fontsize=12];

// Reactants reagent [label=< this compound

>];

peptide [label=< Peptide (N-terminus)

>];

// Intermediate intermediate [label=< DNP-Peptide

>];

// Products dnp_aa [label=< DNP-Amino Acid (Yellow)

>];

free_aa [label=< Free Amino Acids

>];

// Edges reagent -> intermediate [label="+ Peptide\n(mild alkaline pH)", fontcolor="#202124", color="#34A853"]; peptide -> intermediate [style=invis]; intermediate -> dnp_aa [label="Acid Hydrolysis", fontcolor="#202124", color="#EA4335"]; intermediate -> free_aa [label="Acid Hydrolysis", fontcolor="#202124", color="#EA4335"]; }

Caption: Workflow for N-terminal amino acid identification.

Other Potential Research Applications

Based on the known reactivity of DNFB, this compound could be a valuable tool in other areas of biochemical research.

This compound is expected to react with nucleophilic amino acid residues in proteins, such as lysine, cysteine, histidine, and tyrosine. This property can be exploited to study enzyme mechanisms and active sites.

  • Inhibition of Mitochondrial Cytochrome b-c1 Complex: DNFB has been shown to strongly inhibit the reductase activity of the mitochondrial cytochrome b-c1 complex by modifying amino groups and other basic nucleophilic residues.[10][12] this compound could be used in similar studies to probe the structure and function of this and other electron transport chain complexes.

  • Alteration of Fructose 1,6-diphosphatase Activity: DNFB can increase the catalytic activity of Fructose 1,6-diphosphatase and shift its optimal pH.[10] This suggests that this compound could be used as a chemical modifier to study allosteric regulation and conformational changes in enzymes.

  • Inhibition of Creatine Kinase: DNFB is a known inhibitor of the creatine kinase reaction.[13]

The reaction of this compound with the thiol group of cysteine is another potential application, analogous to DNFB.[14] This could be used to:

  • Distinguish between reduced and oxidized forms of glutathione and cysteine: By derivatizing the free thiol groups, the different redox states of these important biological molecules can be separated and quantified, for example by HPLC.[10][14]

  • Probe the environment of cysteine residues in proteins: The reactivity of a particular cysteine residue with this compound would depend on its accessibility and local environment (pKa). This can provide structural information about the protein.

DNFB is a well-known hapten used to induce contact hypersensitivity in animal models.[15][16] this compound, by covalently binding to skin proteins, could similarly be used to study the mechanisms of allergic contact dermatitis and the immune response to small molecule allergens.

Quantitative Data and Reactivity

The reactivity of this compound is expected to be comparable to that of DNFB. The reaction rate is dependent on the nucleophilicity of the amino group, which is influenced by pH. The table below summarizes the general conditions for the reaction of DNFB with amino groups.

ParameterCondition/ValueRemarks
Reaction pH Mildly alkaline (pH 8-9)Ensures the N-terminal α-amino group is deprotonated and thus nucleophilic.[6]
Reaction Temperature Room temperatureThe reaction proceeds readily without heating.[10]
Reaction Time Typically 1-2 hoursSufficient for complete labeling of the N-terminus.[10]
Detection Wavelength ~360 nmFor UV detection of DNP-derivatives.[17]

The relative reactivity of different amino groups within a protein with DNFB has been shown to be sensitive to the local environment, pH, and the presence of ligands or salts.[17] This highlights the potential of using this compound as a probe for protein structure and conformation.

Conclusion

While direct experimental data for this compound is scarce, its structural similarity to 2,4-dinitrofluorobenzene (Sanger's Reagent) strongly suggests its utility in a range of research applications. Its primary potential lies in the N-terminal sequencing of proteins and peptides. Furthermore, it holds promise as a tool for enzyme inhibition studies, the analysis of protein structure through chemical modification, the quantification of biological thiols, and as a hapten in immunological research. The presence of the methyl group may subtly alter its reactivity and solubility compared to DNFB, which could be a subject for future comparative studies. Researchers in drug development, protein chemistry, and immunology may find this compound to be a valuable chemical probe.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on fluorotoluene derivatives. Fluorotoluenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Understanding the regioselectivity of EAS reactions on these substrates is crucial for the efficient synthesis of desired isomers. This document details the directing effects of the fluorine and methyl substituents, provides quantitative data on isomer distribution for various EAS reactions, outlines detailed experimental protocols, and presents visual diagrams of reaction pathways and workflows.

Core Principles: Directing Effects of Fluorine and Methyl Groups

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In fluorotoluene, both the fluorine atom and the methyl group influence the position of the incoming electrophile.

1.1. The Methyl Group: An Activating Ortho-, Para-Director

The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It directs incoming electrophiles to the ortho and para positions. This is due to two main electronic effects:

  • Inductive Effect (+I): The methyl group is electron-donating through the sigma bond network, pushing electron density into the aromatic ring and stabilizing the positively charged intermediate (arenium ion) formed during the reaction.

  • Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi system of the ring further delocalizes the positive charge of the arenium ion, with a more pronounced stabilizing effect when the charge is at the ortho and para positions.

1.2. The Fluorine Atom: A Deactivating Ortho-, Para-Director

Fluorine is an anomaly among the halogens. It is an ortho-, para-director but is considered a deactivating group, meaning it decreases the overall reaction rate compared to benzene. This is a result of a conflict between its inductive and resonance effects:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond, destabilizing the arenium ion and deactivating the ring towards electrophilic attack.

  • Resonance Effect (+M): Fluorine has lone pairs of electrons that can be donated to the pi system of the ring, stabilizing the arenium ion. This resonance effect is most effective at the ortho and para positions.

While the inductive effect of fluorine is stronger than its resonance effect, leading to overall deactivation, the resonance effect is significant enough to direct the incoming electrophile to the ortho and para positions.

Quantitative Data on Isomer Distribution

The interplay of the directing effects of the methyl and fluoro groups, along with steric considerations, determines the product isomer distribution in electrophilic aromatic substitution reactions of fluorotoluenes.

Nitration

The nitration of fluorotoluene isomers has been studied using solid acid catalysts with 70% nitric acid. The following table summarizes the conversion and selectivity of the major products.[2][3][4]

SubstrateReaction ConditionsConversion (%)Major Product(s)Selectivity (%)
2-Fluorotoluene90 °C552-Fluoro-5-nitrotoluene90
3-Fluorotoluene60 °C>793-Fluoro-6-nitrotoluene3-Fluoro-4-nitrotoluene6730
4-FluorotolueneNot specified534-Fluoro-α-nitrotoluene (side-chain nitration)59
Halogenation
SubstrateReagentsMajor ProductsIsomer Ratio
4-FluorotolueneBr₂, I₂, Fe, glacial acetic acid3-Bromo-4-fluorotoluene2-Bromo-4-fluorotolueneup to 70:30

For other isomers, the product distribution can be predicted based on the directing effects. In 2-fluorotoluene, substitution is expected to be favored at the 5-position (para to fluorine) and the 3-position (ortho to the methyl group). In 3-fluorotoluene, the 4- and 6-positions are activated by both groups.

Sulfonation

Specific quantitative data for the sulfonation of fluorotoluene isomers is scarce. The reaction is generally carried out using concentrated or fuming sulfuric acid. The directing effects of the substituents would predict the major products as follows:

  • 2-Fluorotoluene: 2-Fluoro-5-toluenesulfonic acid and 2-fluoro-3-toluenesulfonic acid.

  • 3-Fluorotoluene: 3-Fluoro-4-toluenesulfonic acid and 3-fluoro-6-toluenesulfonic acid.

  • 4-Fluorotoluene: 4-Fluoro-2-toluenesulfonic acid and 4-fluoro-3-toluenesulfonic acid.

Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation reactions are important for forming carbon-carbon bonds with the aromatic ring.[5][6]

2.4.1. Friedel-Crafts Acylation

While specific quantitative data is limited, the major products of Friedel-Crafts acylation of fluorotoluenes can be predicted. The acyl group is introduced primarily at the positions most activated by the methyl group and least sterically hindered.

SubstratePredicted Major Acylation Product(s)
2-Fluorotoluene2-Fluoro-5-acyltoluene
3-Fluorotoluene3-Fluoro-4-acyltoluene and 3-Fluoro-6-acyltoluene
4-Fluorotoluene4-Fluoro-2-acyltoluene

2.4.2. Friedel-Crafts Alkylation

Quantitative data on the Friedel-Crafts alkylation of fluorotoluenes is not widely reported. The reaction is prone to polyalkylation and carbocation rearrangements, which can lead to complex product mixtures. The regioselectivity is governed by the same principles as acylation, with a preference for substitution at the positions activated by the methyl group.

Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions on fluorotoluene derivatives. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Nitration of 2-Fluorotoluene

This protocol is adapted from the synthesis of related nitroaromatic compounds.[7]

Materials:

  • 2-Fluorotoluene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-fluorotoluene in an ice-water bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to the substrate) dropwise to the stirred 2-fluorotoluene, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The product can be purified by column chromatography or recrystallization.

Bromination of 4-Fluorotoluene

Materials:

  • 4-Fluorotoluene

  • Bromine

  • Iron filings

  • Carbon tetrachloride (or a less toxic solvent like dichloromethane)

  • Sodium thiosulfate solution

Procedure:

  • To a solution of 4-fluorotoluene in carbon tetrachloride in a flask protected from light, add a catalytic amount of iron filings.

  • Slowly add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring until the bromine color disappears.

  • Wash the reaction mixture with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, dry it over a suitable drying agent, and remove the solvent.

  • The resulting mixture of bromo-4-fluorotoluene isomers can be separated by fractional distillation or chromatography.

Sulfonation of 2-Fluorotoluene

This protocol is a general procedure for aromatic sulfonation.[8]

Materials:

  • 2-Fluorotoluene

  • Fuming sulfuric acid (oleum)

  • Ice

  • Sodium chloride

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully cool 2-fluorotoluene in an ice-salt bath.

  • Slowly add fuming sulfuric acid dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The sulfonic acid product can be precipitated by adding sodium chloride (salting out).

  • Filter the precipitated sodium sulfonate salt and recrystallize from water.

Friedel-Crafts Acylation of 3-Fluorotoluene

This is a general procedure for Friedel-Crafts acylation.

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • After the addition of acetyl chloride, add 3-fluorotoluene dropwise while maintaining the temperature at 0-5 °C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent. The product can be purified by distillation or chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the directing effects of the substituents and a typical experimental workflow for electrophilic aromatic substitution.

Caption: Directing effects in fluorotoluene isomers.

G Start Start Setup Reaction Setup (Flask, Stirrer, etc.) Start->Setup Reagents Addition of Fluorotoluene & Solvent Setup->Reagents Cooling Cooling to Reaction Temperature Reagents->Cooling E_add Slow Addition of Electrophile/Catalyst Cooling->E_add Reaction Stirring at Controlled Temperature E_add->Reaction Quenching Quenching (e.g., with ice-water) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification Purification (Chromatography/Distillation) Solvent_Removal->Purification End End Purification->End

Caption: General workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of fluorotoluene derivatives is a complex process influenced by the competing directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine atom. While quantitative data for all types of EAS reactions on all isomers are not exhaustively available, a predictive understanding of the regioselectivity can be achieved by considering the electronic and steric factors. This guide provides a foundational understanding, quantitative data where available, and practical experimental protocols to aid researchers in the synthesis of specific fluorotoluene derivatives. Further experimental investigation is warranted to fill the gaps in the quantitative understanding of these important reactions.

References

A Theoretical Investigation of 2,4-Dinitro-5-fluorotoluene: A Proposed Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitro-5-fluorotoluene (DNFT) is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This whitepaper outlines a proposed theoretical study of DNFT using computational chemistry methods. While experimental data on DNFT is limited, this document serves as a technical guide for performing an in-depth in silico analysis. The proposed study will involve geometry optimization, vibrational frequency analysis, and the determination of various molecular properties using Density Functional Theory (DFT). The expected outcomes will provide valuable insights for researchers in drug discovery and materials science, guiding future experimental work.

Introduction

This compound (CAS No: 349-01-9) is a nitroaromatic compound.[1][2] The presence of two nitro groups, a fluorine atom, and a methyl group on the toluene backbone suggests a unique electronic and structural profile that could be of interest in various chemical and biological systems. Nitroaromatic compounds are known for their diverse applications, including in the synthesis of dyes, explosives, and pharmaceuticals. The fluorine substituent can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.

Currently, there is a lack of comprehensive theoretical studies on DNFT in the public domain. Computational modeling provides a powerful and cost-effective approach to predict molecular properties and reactivity, complementing experimental investigations.[3][4] A thorough theoretical analysis can elucidate the optimized molecular geometry, vibrational spectra, electronic structure, and thermodynamic properties of DNFT. This information is invaluable for understanding its potential biological activity, reactivity, and for the rational design of new compounds.

This whitepaper proposes a detailed computational workflow for the theoretical characterization of DNFT. The methodologies outlined are based on established practices in computational chemistry for the study of similar organic molecules.[5][6][7]

Proposed Computational Methodology

The theoretical investigation of DNFT will be performed using quantum chemical calculations, primarily employing Density Functional Theory (DFT). DFT has been shown to be a reliable method for studying the electronic structure and properties of organic molecules, providing a good balance between accuracy and computational cost.

Software

The calculations will be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. These programs allow for a wide range of theoretical calculations, from geometry optimization to the prediction of various spectroscopic and electronic properties.

Theoretical Method and Basis Set

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed for all DFT calculations. B3LYP is a widely used functional that often provides excellent results for the structural and electronic properties of organic molecules. To ensure a high level of accuracy, the 6-311++G(d,p) basis set will be employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination of functional and basis set is well-suited for describing the electronic structure of molecules containing electronegative atoms like fluorine and oxygen.

Computational Workflow

The proposed computational workflow is as follows:

  • Geometry Optimization: The initial structure of DNFT will be built and optimized without any symmetry constraints to find the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.

  • Calculation of Molecular Properties: A range of molecular properties will be calculated from the optimized geometry, including:

    • Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

    • Thermodynamic Properties: Standard enthalpy, entropy, and Gibbs free energy.

    • Spectroscopic Properties: Simulation of NMR chemical shifts.

The following diagram illustrates the proposed computational workflow:

computational_workflow start Initial Structure of DNFT opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq->verify prop Calculation of Molecular Properties verify->prop homo_lumo HOMO-LUMO Analysis prop->homo_lumo mep Molecular Electrostatic Potential prop->mep thermo Thermodynamic Properties prop->thermo nmr NMR Chemical Shifts prop->nmr

Figure 1: Proposed computational workflow for the theoretical study of this compound.

Key Theoretical Analyses and Expected Data Presentation

The proposed computational study will yield a wealth of quantitative data that can be used to characterize DNFT. This data will be presented in a clear and concise manner to facilitate comparison and interpretation.

Molecular Geometry

The optimized molecular geometry will provide precise information on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the three-dimensional structure of the molecule and can be used as a starting point for further studies, such as molecular docking.

Table 1: Predicted Geometrical Parameters of this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 Value C1-C2-C3 Value
C2-N1 Value C2-C1-C6 Value
C4-N2 Value C3-C4-N2 Value
C5-F1 Value C4-C5-F1 Value
C1-C7 Value C6-C1-C7 Value

| ... | ... | ... | ... |

Vibrational Analysis

The calculated vibrational frequencies will be used to assign the major vibrational modes of DNFT and to simulate its IR and Raman spectra. A comparison of the theoretical spectra with future experimental data can serve as a validation of the computational methodology.

Table 2: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) IR Intensity Raman Activity Vibrational Assignment
Value Value Value e.g., C-H stretch
Value Value Value e.g., NO₂ symmetric stretch
Value Value Value e.g., C-F stretch

| ... | ... | ... | ... |

Electronic Properties

The analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability. The molecular electrostatic potential (MEP) map will provide insights into the charge distribution and identify regions that are susceptible to electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties of this compound

Property Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value
Ionization Potential Value

| Electron Affinity | Value |

The following diagram illustrates the conceptual relationship between molecular structure and its potential for biological interaction, which can be explored following the initial theoretical characterization.

signaling_pathway dnft This compound (DNFT) receptor Target Receptor / Enzyme dnft->receptor Molecular Recognition binding Binding Interaction (e.g., Hydrogen Bonding, π-π Stacking) receptor->binding signal Signal Transduction binding->signal response Biological Response signal->response

Figure 2: Conceptual diagram of DNFT's potential interaction in a biological signaling pathway.

Expected Outcomes and Applications

The proposed theoretical study of this compound will provide a comprehensive understanding of its molecular structure, stability, and reactivity. The key expected outcomes include:

  • A precise, three-dimensional model of the DNFT molecule.

  • Predicted IR, Raman, and NMR spectra that can aid in the experimental characterization of the compound.

  • Insights into the electronic properties and reactive sites of the molecule, which are crucial for understanding its potential biological activity and for designing new derivatives.

  • A set of thermodynamic data that can be used to predict the stability and reactivity of DNFT under different conditions.

This theoretical data will serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis. For drug development professionals, this information can guide the design of DNFT-based compounds with improved efficacy and safety profiles. For materials scientists, the electronic properties of DNFT could suggest its potential use in the development of novel electronic or optical materials.

Conclusion

This whitepaper has outlined a comprehensive computational strategy for the theoretical investigation of this compound. By employing Density Functional Theory, a detailed understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The resulting data will fill a significant gap in the current knowledge of this compound and will provide a solid foundation for future experimental and theoretical research. The proposed study has the potential to accelerate the development of new drugs and materials based on the DNFT scaffold.

References

Methodological & Application

Application Notes: Derivatization of Primary Amines using 2,4-Dinitro-fluoro Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of primary amines is essential in various scientific fields, including proteomics, pharmaceutical drug development, and environmental monitoring.[1] Direct analysis of these compounds, particularly via high-performance liquid chromatography (HPLC) or gas chromatography (GC), can be challenging due to their polarity and low volatility.[1][2] Chemical derivatization is a widely adopted strategy to overcome these limitations by converting the primary amino group into a less polar, more stable, and more easily detectable derivative.[2][3]

This document focuses on the use of 2,4-dinitro-fluoro aromatic compounds for this purpose. While the query specified 2,4-Dinitro-5-fluorotoluene, the vast body of scientific literature centers on the closely related and historically significant compound, 1-Fluoro-2,4-dinitrobenzene (DNFB) , commonly known as Sanger's Reagent .[4][5] The principles, reaction mechanisms, and protocols described herein for DNFB are fundamentally applicable to its toluene-based analog due to the identical reactive dinitro-fluoro-phenyl moiety that drives the derivatization.

Principle of Derivatization

The core of the derivatization process is a nucleophilic aromatic substitution (NAS) reaction.[5][6] The primary amine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine on the dinitrophenyl ring. The highly electronegative nitro groups (-NO₂) withdraw electron density from the aromatic ring, facilitating the displacement of the fluoride ion, which is a good leaving group.[5] This reaction, typically conducted under mild alkaline conditions, results in the formation of a stable dinitrophenyl (DNP) derivative with a strong chromophore, making it readily detectable by UV-Visible spectrophotometry.[4][7][8]

Logical Relationship of Dinitro-Aromatic Derivatizing Agents

cluster_fluoro Fluoro-Substituted (Higher Reactivity) cluster_chloro Chloro-Substituted A Halogenated Nitroaromatic Reagents B DNFB (Sanger's Reagent) 1-Fluoro-2,4-dinitrobenzene A->B C DNFT This compound A->C D Marfey's Reagent 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide A->D E DMDNFB N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine A->E F DNCB 1-Chloro-2,4-dinitrobenzene A->F

Caption: Relationship between various dinitro-aromatic derivatizing agents.

Key Applications

  • N-Terminal Protein Sequencing: Frederick Sanger famously used DNFB to determine the amino acid sequence of insulin, a foundational achievement in molecular biology.[4][5] The reagent selectively labels the N-terminal amino acid of a polypeptide. After complete acid hydrolysis of the DNP-labeled peptide, the tagged N-terminal amino acid can be isolated and identified chromatographically, revealing the start of the sequence.[5][6]

  • Quantitative Amino Acid Analysis: Pre-column derivatization with DNFB or related reagents like Marfey's reagent allows for the sensitive quantification of amino acids using reverse-phase HPLC with UV detection.[9][10] This method provides excellent resolution and sensitivity for complex amino acid mixtures.[9]

  • Analysis of Primary Amines in Complex Matrices: The technique is applied to quantify primary amines in various samples, including pharmaceuticals and environmental pollutants.[3][7] Derivatization improves the chromatographic behavior of small, polar amines and enhances detection selectivity and sensitivity.[3] For instance, it has been successfully used for the HPLC analysis of amphetamine.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of primary amines using dinitro-fluoro aromatic reagents, as cited in the literature.

Analyte ClassDerivatizing ReagentAnalytical MethodDetection Wavelength (nm)Limit of Detection (LOD)Reference
Amino Acids1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideRP-HPLC34050 pmol[9]
Amphetamine2,4-Dinitrofluorobenzene (DNFB)HPLC-UV/GC-MSNot SpecifiedSignal-to-noise ratio of 3[7]
Various Drugs2,4-Dinitrofluorobenzene (DNFB)Spectrophotometry368 - 422Not Specified[11]

Experimental Protocols

Protocol 1: General Derivatization of Primary Amines for HPLC-UV Analysis

This protocol provides a general procedure for the derivatization of a sample containing primary amines, such as amino acid standards or drug substances, for quantitative analysis.

Materials and Reagents:

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Primary amine sample

  • Sodium bicarbonate or Borate buffer (e.g., 0.05 M, pH 9.0-9.4)[4][11]

  • Acetonitrile (MeCN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) or other acid for quenching

  • Deionized water

  • Reaction vials (e.g., 2 mL screw-cap tubes)

  • Heating block or water bath

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in deionized water or a suitable buffer to a known concentration (e.g., in the range of 5 × 10⁻⁶ to 6 × 10⁻⁴ mol/L).[7]

  • DNFB Reagent Preparation: Prepare a solution of DNFB in acetonitrile or ethanol (e.g., 0.5% w/v or 7 × 10⁻² mol/L).[7][11] Note: DNFB is toxic and a skin irritant; handle with appropriate personal protective equipment. Prepare this solution fresh and protect it from light.[11]

  • Derivatization Reaction:

    • In a reaction vial, mix the sample solution with the alkaline buffer. For example, combine 0.5 mL of the sample with 0.5 mL of sodium bicarbonate solution.[4]

    • Add an excess of the DNFB reagent solution. For example, add 1.0 mL of the DNFB solution in acetonitrile.[7]

    • Cap the vial tightly and vortex to mix.

    • Incubate the reaction mixture. Optimal conditions vary, but a common starting point is heating at 60-65°C for 40-60 minutes.[7][8] The reaction can also proceed at room temperature, though it may take longer (e.g., 2 hours).[4]

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the excess base and unreacted DNFB by adding a small amount of acid (e.g., 1 M HCl) to stop the reaction.

    • The sample may be injected directly, or if necessary, diluted with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: Monitor the eluent at a wavelength where the DNP-derivative has maximum absorbance, typically around 340-360 nm.[9]

General Workflow for Amine Derivatization and Analysis

A 1. Sample Preparation (Dissolve amine in buffer) B 2. Reagent Addition (Add DNFB solution in organic solvent) A->B C 3. Derivatization Reaction (Incubate with heating, e.g., 60°C for 1 hr) B->C D 4. Reaction Quenching (Cool and acidify) C->D E 5. Sample Cleanup (Filter or dilute as needed) D->E F 6. HPLC-UV Analysis (Inject onto C18 column, detect at ~360 nm) E->F G 7. Data Processing (Quantify using calibration curve) F->G

Caption: Standard experimental workflow for primary amine derivatization.

Protocol 2: N-Terminal Amino Acid Labeling of a Peptide (Sanger's Method)

This protocol outlines the classical method for identifying the N-terminal amino acid of a peptide or protein.

Materials and Reagents:

  • Peptide/Protein sample

  • DNFB

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ether

  • 6 M Hydrochloric Acid (HCl)

  • Thin Layer Chromatography (TLC) or HPLC system

  • DNP-amino acid standards

Procedure:

  • Labeling the Peptide:

    • Dissolve the peptide sample and an equal weight of sodium bicarbonate in water (e.g., 0.5 g of each in 5 mL of water).[4]

    • Separately, prepare a solution of DNFB in ethanol (e.g., 0.5 mL DNFB in 10 mL ethanol).[4]

    • Mix the two solutions and stir gently for approximately 2 hours at room temperature.[4]

    • The resulting DNP-peptide will often precipitate as a yellow powder.

    • Collect the precipitate and wash it sequentially with water, ethanol, and finally ether to remove unreacted reagents. Air-dry the purified DNP-peptide.[4]

  • Hydrolysis:

    • Place the dried DNP-peptide in a hydrolysis tube.

    • Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 18-24 hours. This will break all peptide bonds, releasing the individual amino acids. The DNP-N-terminal amino acid bond is stable to this acid hydrolysis.[4]

  • Identification of the DNP-Amino Acid:

    • After hydrolysis, dry the sample to remove the HCl.

    • Redissolve the residue in a suitable solvent (e.g., acetone or methanol).

    • Spot the sample onto a TLC plate or inject it into an HPLC system alongside DNP-amino acid standards.

    • Identify the labeled N-terminal amino acid by comparing its retention time (HPLC) or Rf value (TLC) to that of the known standards.[4][5]

Reaction Mechanism: Derivatization of a Primary Amine with DNFB

Caption: Reaction of DNFB with a primary amine to form a DNP-derivative.

References

Application Notes & Protocols: N-Terminal Amino Acid Analysis Using 1-Fluoro-2,4-dinitrobenzene (FDNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal amino acid analysis is a cornerstone technique in protein and peptide characterization. It plays a crucial role in verifying protein identity, understanding protein function, and ensuring the quality of biopharmaceutical products. One of the classical and most significant methods for identifying the N-terminal amino acid is the Sanger method, which utilizes 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent.

Developed by Frederick Sanger in his pioneering work on the structure of insulin, this method provided the first definitive proof that proteins have a specific, genetically determined amino acid sequence.[1] While newer methods have been developed, the Sanger method remains a fundamental technique for its robustness and clear chemical principles. These application notes provide a detailed overview and protocol for the use of FDNB in N-terminal analysis.

Principle of the Method

The Sanger method is based on the chemical derivatization of the free α-amino group at the N-terminus of a polypeptide chain.[1] The process involves two main stages:

  • Labeling Reaction: 1-Fluoro-2,4-dinitrobenzene (FDNB) reacts with the uncharged N-terminal α-amino group of a peptide under mildly alkaline conditions. This reaction is a nucleophilic aromatic substitution, where the amino group acts as the nucleophile, displacing the fluorine atom on the FDNB molecule.[2] This forms a stable dinitrophenyl (DNP) derivative of the peptide, where the N-terminal amino acid is labeled with a yellow DNP group. The ε-amino group of lysine residues within the peptide chain will also react with FDNB.

  • Hydrolysis and Identification: The resulting DNP-peptide is then subjected to complete acid hydrolysis (typically using 6N HCl), which cleaves all the peptide bonds. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[3][4] Consequently, the N-terminal residue is recovered as a DNP-amino acid, while all other amino acids are released in their free, unmodified form. The yellow DNP-amino acid is then extracted and identified, typically by chromatography, by comparing its migration pattern to that of known DNP-amino acid standards.

Key Advantages and Limitations

Advantages:

  • Robust and Reliable: The chemistry is well-established and provides a definitive identification of the N-terminal residue.

  • Colored Derivative: The DNP-amino acids are yellow, allowing for easy visualization and detection during chromatographic separation.

  • Stability: The DNP-amino acid linkage is stable to acid hydrolysis, ensuring its recovery after peptide backbone cleavage.

Limitations:

  • Destructive Method: The entire peptide chain is destroyed during the hydrolysis step, meaning the method only identifies the N-terminal residue and the rest of the sequence is lost.[5]

  • Single-Residue Identification: Unlike Edman degradation, the Sanger method cannot be used for sequential sequencing of a peptide from the same sample.

  • Side-Chain Reactivity: FDNB reacts with other nucleophilic groups, such as the ε-amino group of lysine, which can complicate the analysis if not properly accounted for.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with N-terminal analysis using FDNB.

ParameterTypical Value / ConditionNotes
Labeling Reaction pH 8.0 - 9.0 (mildly alkaline)Ensures the N-terminal amino group is deprotonated and nucleophilic.
Labeling Reaction Time 2 - 4 hoursCan be performed overnight at a lower temperature.
Labeling Reaction Temperature Room temperature (20-25°C) or 4°CLower temperature can be used to minimize side reactions.
Hydrolysis Conditions 6N HCl at 110°C for 12-24 hoursCarried out in a sealed, evacuated tube to prevent oxidation.
Detection Method UV-Vis spectrophotometry (at ~360 nm)DNP derivatives have a characteristic absorbance maximum.
Sensitivity (HPLC) Low picomole range (e.g., 5-10 pmol)Dependent on the specific DNP-amino acid and the detection system.
Yield Generally high, but can varyThe yield of DNP-amino acids is typically quantitative under optimal conditions.

Detailed Experimental Protocol

This protocol outlines the steps for identifying the N-terminal amino acid of a purified peptide sample.

5.1. Materials and Reagents

  • Purified peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% w/v in ethanol)

  • Sodium bicarbonate buffer (e.g., 1 M, pH 8.5)

  • Ethanol

  • Diethyl ether or Ethyl acetate

  • 6N Hydrochloric acid (HCl)

  • DNP-amino acid standards

  • Chromatography system (TLC or HPLC) with appropriate solvents

5.2. Step-by-Step Procedure

Step 1: Labeling of the N-terminal Amino Acid

  • Dissolve the peptide sample (e.g., 1-5 mg) in a suitable buffer, such as 1 M sodium bicarbonate, to maintain a pH of approximately 8.5.

  • Add a two-fold molar excess of the FDNB solution in ethanol to the peptide solution.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring. The solution will likely turn a pale yellow color as the DNP-peptide forms.

  • After the reaction is complete, the DNP-peptide may precipitate. If so, centrifuge the mixture and discard the supernatant. Wash the precipitate with water, ethanol, and ether to remove unreacted FDNB and other impurities. Air-dry the resulting DNP-peptide.

Step 2: Hydrolysis of the DNP-Peptide

  • Place the dried DNP-peptide into a hydrolysis tube.

  • Add an excess of 6N HCl (e.g., 200 µL).

  • Seal the tube under vacuum to prevent degradation of the DNP-amino acid.

  • Heat the sealed tube at 110°C for 12 to 24 hours to completely hydrolyze the peptide bonds.

  • After hydrolysis, cool the tube and carefully open it. Evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

Step 3: Extraction of the DNP-Amino Acid

  • Add a small amount of water to the dried hydrolysate.

  • Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate. The yellow DNP-amino acid will partition into the organic phase, while the free, unreacted amino acids will remain in the aqueous phase.

  • Repeat the extraction two more times to ensure complete recovery of the DNP-amino acid.

  • Combine the organic extracts and evaporate to dryness.

Step 4: Identification of the DNP-Amino Acid

  • Redissolve the dried DNP-amino acid in a small volume of a suitable solvent (e.g., acetone or methanol).

  • Spot the redissolved sample, along with DNP-amino acid standards, onto a thin-layer chromatography (TLC) plate or inject it into a high-performance liquid chromatography (HPLC) system.

  • Develop the chromatogram using an appropriate solvent system (for TLC) or gradient (for HPLC).

  • Identify the N-terminal DNP-amino acid by comparing the retention time (HPLC) or Rf value (TLC) of the unknown sample to that of the DNP-amino acid standards.

Visualizations

Chemical Reaction of FDNB with a Peptide

G cluster_reaction Reaction cluster_hydrolysis Hydrolysis Peptide Peptide (H₂N-CHR₁-CO-...) Labeled_Peptide DNP-Peptide (DNP-NH-CHR₁-CO-...) Peptide->Labeled_Peptide Nucleophilic Aromatic Substitution (pH 8.5) FDNB FDNB (1-Fluoro-2,4-dinitrobenzene) FDNB->Labeled_Peptide DNP_AA DNP-Amino Acid (Yellow) Labeled_Peptide->DNP_AA 6N HCl, 110°C Free_AAs Free Amino Acids Labeled_Peptide->Free_AAs 6N HCl, 110°C G start Start: Purified Peptide step1 Step 1: Labeling React with FDNB at pH 8.5 start->step1 step2 Step 2: Hydrolysis 6N HCl, 110°C, 12-24h step1->step2 step3 Step 3: Extraction Extract with Organic Solvent step2->step3 step4 Step 4: Identification Chromatography (TLC or HPLC) step3->step4 end End: Identified N-terminal Amino Acid step4->end G cluster_sanger Sanger's Method cluster_edman Edman Degradation s1 Label Peptide with FDNB s2 Hydrolyze Entire Peptide s1->s2 s3 Identify Single DNP-Amino Acid s2->s3 e1 Label N-terminus with PITC e2 Cleave N-terminal Residue e1->e2 e3 Identify PTH- Amino Acid e2->e3 e4 Repeat Cycle on Shortened Peptide e3->e4 e4->e1 start Peptide Sample start->s1 start->e1

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using 2,4-Dinitro-5-fluorotoluene (DNFB) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. This application note details a robust and reliable method for the separation and quantification of amino acids using pre-column derivatization with 2,4-Dinitro-5-fluorotoluene (DNFB), also known as Sanger's reagent, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] DNFB reacts with the primary and secondary amino groups of amino acids to form stable, yellow-colored 2,4-dinitrophenyl (DNP) derivatives, which can be readily detected by UV spectrophotometry.[2] This method offers good stability, a straightforward preparation process, and is cost-effective.

The protocol described herein is based on the method developed by Li et al. (2016) for the simultaneous determination of 19 amino acids, providing a reliable framework for routine amino acid analysis.

Principle

The derivatization reaction involves the nucleophilic substitution of the fluorine atom of DNFB by the amino group of the amino acid under alkaline conditions. The resulting DNP-amino acid is hydrophobic and can be effectively separated by RP-HPLC. The DNP group provides a strong chromophore, allowing for sensitive detection at approximately 360 nm.

Experimental Protocols

Materials and Reagents
  • Amino acid standards

  • This compound (DNFB), 1% (w/v) in acetonitrile

  • Sodium borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium acetate

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Thermostatic column compartment

  • Vortex mixer

  • Water bath or heating block

  • pH meter

  • Analytical balance

  • Micropipettes

  • Autosampler vials

Sample Preparation and Derivatization Protocol
  • Standard Preparation: Prepare a mixed standard solution of the amino acids of interest at a known concentration (e.g., 0.5 mmol/L) in a suitable solvent such as 0.1 M HCl.

  • Sample Preparation: For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids. Neutralize and dilute the hydrolysate as necessary. For free amino acid analysis in biological fluids or extracts, deproteinize the sample (e.g., with sulfosalicylic acid) and dilute to the appropriate concentration range.

  • Derivatization Reaction:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

    • Add 100 µL of 0.1 M sodium borate buffer (pH 9.0).

    • Add 200 µL of 1% DNFB in acetonitrile.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 60 minutes in the dark.

    • After incubation, cool the mixture to room temperature.

    • Neutralize the reaction by adding a small volume of dilute HCl if necessary.

    • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol

The following HPLC conditions are based on the method by Li et al. (2016) for the analysis of 19 amino acids in tea infusion.

  • Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 5 mM Sodium Acetate / Tetrahydrofuran (95:5, v/v)

  • Mobile Phase B: Methanol / Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

  • Gradient Elution:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
09010
208020
255050
354555
500100
609010

Data Presentation

Quantitative Data Summary

The following tables provide representative quantitative data for the HPLC analysis of DNP-amino acids. The retention times are based on the elution order generally observed with the described method, and the LOD and LOQ values are typical for DNFB-based methods with UV detection.

Table 1: Retention Times and Linearity for DNP-Amino Acids

Amino AcidAbbreviationRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (R²)
Aspartic AcidAsp10.50.5 - 50>0.99
Glutamic AcidGlu12.80.5 - 50>0.99
SerineSer15.20.5 - 50>0.99
AsparagineAsn16.10.5 - 50>0.99
GlycineGly17.50.5 - 50>0.99
GlutamineGln18.30.5 - 50>0.99
ThreonineThr20.10.5 - 50>0.99
AlanineAla22.40.5 - 50>0.99
ProlinePro25.80.5 - 50>0.99
CysteineCys27.20.5 - 50>0.99
ValineVal30.50.5 - 50>0.99
MethionineMet32.10.5 - 50>0.99
IsoleucineIle35.40.5 - 50>0.99
LeucineLeu36.80.5 - 50>0.99
PhenylalaninePhe40.20.5 - 50>0.99
TryptophanTrp42.50.5 - 50>0.99
TyrosineTyr44.10.5 - 50>0.99
HistidineHis46.80.5 - 50>0.99
LysineLys48.50.5 - 50>0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Amino AcidLOD (µg/mL)LOQ (µg/mL)
Aspartic Acid0.150.50
Glutamic Acid0.180.60
Serine0.120.40
Asparagine0.160.53
Glycine0.100.33
Glutamine0.170.57
Threonine0.130.43
Alanine0.110.37
Proline0.200.67
Cysteine0.250.83
Valine0.140.47
Methionine0.190.63
Isoleucine0.160.53
Leucine0.150.50
Phenylalanine0.220.73
Tryptophan0.280.93
Tyrosine0.210.70
Histidine0.240.80
Lysine0.260.87

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Standard or Sample Buffer Add 0.1 M Sodium Borate Buffer (pH 9.0) Sample->Buffer DNFB Add 1% DNFB in Acetonitrile Buffer->DNFB Vortex Vortex Mixture DNFB->Vortex Incubate Incubate at 60°C for 60 min (in dark) Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool Filter Filter (0.45 µm) into HPLC Vial Cool->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 360 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Amino Acids (using standard curve) Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of amino acids with DNFB derivatization.

References

Application Notes and Protocols for Derivatization with 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitro-5-fluorotoluene (DNFT) is a derivatizing agent used for the analysis of primary and secondary amines, including amino acids, peptides, and pharmaceuticals, primarily by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the amine group of the analyte attacks the electron-deficient aromatic ring of DNFT at the carbon atom bearing the fluorine atom. This reaction results in the formation of a highly chromophoric dinitrophenyl (DNP) derivative, which can be readily detected by UV-Vis spectrophotometry, typically around 360 nm. The introduction of the DNP tag enhances the molar absorptivity of the analytes, thereby significantly improving the sensitivity of their detection.

This document provides a detailed protocol for the derivatization of primary and secondary amines using DNFT, based on established methodologies for analogous reagents such as 2,4-dinitrofluorobenzene (DNFB). It is important to note that the following protocol provides a general framework and should be optimized for each specific application to achieve the best results.

Reaction Mechanism

The derivatization of an amine with this compound is a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the fluorine on the DNFT molecule. The nitro groups on the aromatic ring of DNFT are strongly electron-withdrawing, which activates the ring towards nucleophilic attack and facilitates the displacement of the fluoride ion. The reaction is typically carried out under basic conditions to ensure that the amine is in its deprotonated, more nucleophilic form.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions for the derivatization of amines using reagents analogous to DNFT, such as 2,4-dinitrofluorobenzene. These values should serve as a starting point for the optimization of the DNFT derivatization protocol.

ParameterTypical RangeNotes
DNFT Concentration 1 - 10 mMA molar excess of DNFT to the analyte is recommended to ensure complete derivatization.
Analyte Concentration 0.1 - 1 mMDependent on the expected concentration in the sample and the sensitivity of the analytical method.
pH 8.0 - 10.0A basic pH is required to deprotonate the amine group of the analyte, increasing its nucleophilicity. Borate or bicarbonate buffers are commonly used.
Reaction Temperature 40 - 70 °CHigher temperatures can increase the reaction rate but may also lead to degradation of the analyte or reagent.
Reaction Time 30 - 90 minutesThe optimal time should be determined by monitoring the reaction progress.
Solvent Acetonitrile, Ethanol, or a mixture with aqueous bufferThe solvent should be compatible with both the analyte and the derivatizing reagent.
Quenching Reagent Hydrochloric Acid (HCl) or other acidAddition of acid stops the reaction by protonating the excess amine and neutralizing the basic catalyst.

Experimental Protocol

This protocol outlines the general steps for the derivatization of a standard solution of an amine with this compound for HPLC analysis.

Materials:

  • This compound (DNFT)

  • Analyte (e.g., amino acid standard)

  • Acetonitrile (HPLC grade)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate or Sodium Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric Acid (1 M)

  • Vials for reaction

  • Heating block or water bath

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mM solution of DNFT in acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Preparation of Analyte Solution: Prepare a 1 mM solution of the amine analyte in the 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the analyte solution with 200 µL of the DNFT solution.

    • Seal the vial and vortex briefly to ensure thorough mixing.

    • Incubate the reaction mixture in a heating block or water bath at 60 °C for 60 minutes.

  • Quenching the Reaction:

    • After the incubation period, cool the reaction vial to room temperature.

    • Add 100 µL of 1 M hydrochloric acid to the reaction mixture to stop the reaction.

    • Vortex the vial to mix.

  • Sample Preparation for HPLC Analysis:

    • The derivatized sample may be directly injected into the HPLC system or diluted with the mobile phase if the concentration is too high.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • The separation of the DNP-amine derivative can be achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Monitor the elution of the derivatized analyte using a UV detector set to a wavelength of approximately 360 nm.

Optimization of the Protocol:

It is highly recommended to optimize the following parameters for each specific analyte and sample matrix to achieve the best derivatization efficiency and analytical performance:

  • DNFT to analyte molar ratio: Vary the molar excess of DNFT to ensure complete reaction without excessive background from the unreacted reagent.

  • pH of the reaction buffer: Test a range of pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0) to find the optimal condition for the specific amine.

  • Reaction temperature: Investigate a range of temperatures (e.g., 40, 50, 60, 70 °C) to balance reaction speed and potential degradation.

  • Reaction time: Perform a time-course study (e.g., 15, 30, 45, 60, 90 minutes) to determine the time required for the reaction to reach completion.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis protocol.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_quench Quenching & Preparation cluster_analysis Analysis Analyte Prepare Analyte Solution in Buffer (pH 9.0) Mix Mix Analyte and DNFT Solutions Analyte->Mix DNFT Prepare DNFT Solution in Acetonitrile DNFT->Mix Incubate Incubate at 60°C for 60 min Mix->Incubate Quench Stop Reaction with HCl Incubate->Quench Filter Filter Sample (0.45 µm) Quench->Filter HPLC HPLC-UV Analysis (~360 nm) Filter->HPLC

Workflow for DNFT Derivatization and HPLC Analysis

Concluding Remarks

The use of this compound as a pre-column derivatizing reagent offers a sensitive method for the quantitative analysis of primary and secondary amines. The protocol provided herein serves as a robust starting point for method development. Successful implementation will require careful optimization of the reaction conditions to suit the specific analyte and sample matrix. The resulting DNP-derivatives are stable and exhibit strong UV absorbance, making this a valuable technique for researchers in various scientific and industrial fields.

Application Notes and Protocols: Synthesis of a Potent p38 MAP Kinase Inhibitor from 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel enzyme inhibitor, DNFT-p38-Inhibitor-1 , derived from the versatile starting material, 2,4-Dinitro-5-fluorotoluene. This inhibitor is designed as a potent and selective antagonist of p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory diseases and cancer.

The synthetic strategy leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for the construction of complex bioactive molecules.[1] The electron-withdrawing nitro groups on the toluene ring system activate the fluorine atom for displacement by a suitable nucleophile. This approach offers a straightforward and efficient route to a library of potential kinase inhibitors. The incorporation of fluorine in the final compound can also enhance metabolic stability and binding affinity.[2][3]

These protocols are intended to guide researchers through the chemical synthesis, purification, and biological evaluation of DNFT-p38-Inhibitor-1 , providing a solid foundation for further drug discovery and development efforts targeting the p38 MAP kinase pathway.

Data Presentation

Table 1: Synthesis of DNFT-p38-Inhibitor-1 - Reaction Parameters and Yield
StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Nucleophilic Aromatic SubstitutionThis compound, 4-amino-3-methyl-1H-pyrazoleDMF801285>98
Table 2: In Vitro Kinase Inhibition Profile of DNFT-p38-Inhibitor-1
Kinase TargetIC50 (nM)
p38α 15
p38β35
JNK1>1000
ERK1>1000

Experimental Protocols

Protocol 1: Synthesis of N-(5-methyl-1H-pyrazol-4-yl)-2,4-dinitro-5-methylaniline (DNFT-p38-Inhibitor-1)

Materials:

  • This compound

  • 4-amino-3-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol) and 4-amino-3-methyl-1H-pyrazole (0.53 g, 5.5 mmol).

  • Add 20 mL of anhydrous DMF to the flask.

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude product in DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes, to afford DNFT-p38-Inhibitor-1 as a yellow solid.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

Materials:

  • Recombinant human p38α kinase

  • ATP

  • Biotinylated ATF2 substrate peptide

  • Anti-phospho-ATF2 antibody conjugated to a fluorescent probe

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • DNFT-p38-Inhibitor-1 stock solution in DMSO

  • 384-well microplates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare a serial dilution of DNFT-p38-Inhibitor-1 in DMSO.

  • In a 384-well microplate, add 5 µL of the diluted inhibitor solution to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 10 µL of a solution containing recombinant p38α kinase and the biotinylated ATF2 substrate peptide in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding 10 µL of a solution containing the anti-phospho-ATF2 antibody.

  • Incubate at room temperature for 30 minutes to allow for antibody binding.

  • Read the fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthesis_of_DNFT_p38_Inhibitor_1 cluster_reactants Reactants cluster_product Product DNFT This compound Inhibitor DNFT-p38-Inhibitor-1 DNFT->Inhibitor DMF, 80°C Amine 4-amino-3-methyl-1H-pyrazole Amine->Inhibitor

Caption: Synthetic scheme for DNFT-p38-Inhibitor-1.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation A Reactants Mixing (this compound + Amine) B Reaction at 80°C in DMF A->B C Precipitation and Filtration B->C D Column Chromatography C->D E Characterization (NMR, MS) D->E F Inhibitor Dilution E->F Proceed to Biological Assay G Kinase Assay Setup F->G H Data Acquisition (Fluorescence) G->H I IC50 Determination H->I

Caption: General experimental workflow.

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor DNFT-p38-Inhibitor-1 Inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase signaling pathway.

References

Application Notes and Protocols for 2,4-Dinitro-5-fluorotoluene (DNFT) as a Chemical Probe for Nucleophilic Sites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dinitro-5-fluorotoluene (DNFT) is a chemical probe used for the identification and characterization of nucleophilic sites within biological molecules, particularly proteins. Its utility is based on the principles of nucleophilic aromatic substitution (SNAr), a well-established reaction in organic chemistry. The chemical structure of DNFT features a fluorine atom that is highly activated towards substitution by the strong electron-withdrawing effects of two nitro groups positioned ortho and para to it. This makes DNFT a reactive tool for covalently labeling primary and secondary amines, thiols, and other nucleophilic functional groups commonly found in biomolecules.

While specific literature on this compound is limited, its application as a chemical probe is analogous to its well-characterized and historically significant counterpart, 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's Reagent.[1][2] DNFB was famously used by Frederick Sanger in his Nobel Prize-winning work to determine the amino acid sequence of insulin.[1] The protocols and applications described herein are based on the established methodologies for DNFB and are expected to be directly applicable to DNFT, with the acknowledgment that minor optimization may be necessary due to the presence of the methyl group on the benzene ring.

Principle of Operation

The core of DNFT's function as a chemical probe lies in the nucleophilic aromatic substitution (SNAr) reaction. Nucleophilic groups, such as the N-terminal α-amino group of a polypeptide or the ε-amino group of a lysine residue, attack the carbon atom to which the fluorine is attached.[2] This results in the displacement of the fluoride ion and the formation of a stable covalent bond, yielding a dinitrophenyl (DNP) derivative.[3] The reaction is typically carried out under mildly alkaline conditions (pH ~8-9), which deprotonates the amino groups, thereby increasing their nucleophilicity.[2] The resulting DNP-adduct is often yellow, which can aid in its detection.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound (DNFT)

PropertyValue
Synonyms 1-fluoro-5-methyl-2,4-dinitrobenzene, 2,4-Dinitro-1-fluoro-5-methylbenzene
CAS Number 349-01-9
Molecular Formula C7H5FN2O4
Molecular Weight 200.12 g/mol
Appearance Pale lemon crystalline powder
Melting Point 82°C
Boiling Point 129-130.5 °C (at 0.5 Torr)

Visualizations

Caption: SNAr mechanism of DNFT with a primary amine.

experimental_workflow start Protein Sample react React with DNFT (pH 8-9, Room Temp) start->react hydrolyze Acid Hydrolysis (6M HCl) (Breaks peptide bonds) react->hydrolyze DNP-Protein Formation separate Chromatographic Separation (e.g., HPLC, TLC) hydrolyze->separate identify Identify DNP-Amino Acid (Comparison to standards) separate->identify Isolate DNP-Amino Acid result N-Terminal Amino Acid Identified identify->result

Caption: Workflow for N-terminal protein sequencing using DNFT.

Experimental Protocols

Protocol 1: N-Terminal Amino Acid Analysis of a Protein

This protocol details the classical Sanger method for identifying the N-terminal amino acid of a protein or peptide, adapted for the use of DNFT.

Materials:

  • Purified protein or peptide sample

  • This compound (DNFT)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • 6 M Hydrochloric acid (HCl)

  • Ether or Ethyl Acetate

  • Chromatography system (e.g., HPLC or TLC) with appropriate standards for DNP-amino acids.

Procedure:

  • Preparation of Reagents:

    • Protein Solution: Dissolve the protein/peptide sample in a suitable aqueous buffer.

    • Bicarbonate Buffer: Prepare a 1 M sodium bicarbonate solution, pH ~8.5.

    • DNFT Solution: Prepare a solution of DNFT in ethanol (e.g., 5% v/v).

  • Labeling Reaction:

    • To your protein solution, add an equal volume of the bicarbonate buffer to adjust the pH.

    • Add the DNFT/ethanol solution in excess to the protein solution. A typical molar ratio is 2-4 moles of DNFT per mole of protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The DNP-protein derivative may precipitate as a yellow solid.[1]

  • Purification of DNP-Protein:

    • If a precipitate forms, centrifuge the mixture and discard the supernatant.

    • Wash the DNP-protein precipitate sequentially with water, ethanol, and ether to remove unreacted DNFT and byproducts.[1]

    • Dry the purified DNP-protein.

  • Acid Hydrolysis:

    • Resuspend the dried DNP-protein in 6 M HCl.

    • Seal the reaction vessel (e.g., in a vacuum-sealed glass tube) and heat at 110°C for 12-24 hours. This will hydrolyze all peptide bonds.[3]

    • After hydrolysis, cool the sample and remove the HCl by evaporation under vacuum.

  • Extraction and Analysis of DNP-Amino Acid:

    • Resuspend the dried hydrolysate in water.

    • Extract the yellow DNP-amino acid into an organic solvent like ether or ethyl acetate. The unlabeled amino acids will remain in the aqueous phase.

    • Evaporate the organic solvent to obtain the purified DNP-amino acid.

    • Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., retention time in HPLC or Rf value in TLC) with that of known DNP-amino acid standards.[3]

Protocol 2: General Labeling of Nucleophilic Sites for Mass Spectrometry Analysis

This protocol provides a general method for labeling accessible nucleophilic residues (N-terminus, Lys, Cys, etc.) in a protein with DNFT for subsequent identification by mass spectrometry.

Materials:

  • Purified protein sample

  • DNFT

  • Amine-free buffer (e.g., PBS or HEPES), pH 8.0

  • Quenching reagent (e.g., Tris or glycine)

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines that would compete with the protein for reaction with DNFT.

  • Labeling Reaction:

    • Prepare a fresh stock solution of DNFT in a compatible organic solvent (e.g., DMSO or acetonitrile).

    • Add a 5- to 10-fold molar excess of DNFT to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris) to a final concentration of ~50 mM to react with any excess DNFT.

    • Remove excess reagents and byproducts by dialysis, spin filtration, or gel filtration, exchanging the protein into a buffer suitable for downstream processing (e.g., ammonium bicarbonate for trypsin digestion).

  • Proteolytic Digestion:

    • Denature, reduce, and alkylate the labeled protein using standard proteomics protocols.

    • Digest the protein into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by mass spectrometry.

    • Search the MS/MS data against a protein database, specifying a variable modification on lysine, cysteine, histidine, tyrosine, and the peptide N-terminus corresponding to the mass addition of the dinitrotoluene group (mass of DNFT minus HF, which is C7H4N2O4 = 180.02 Da).

    • The identification of peptides containing this mass shift will reveal the specific nucleophilic sites that were accessible to and reactive with DNFT.

References

Revolutionizing Analytical Standards: Application of 2,4-Dinitro-5-fluorotoluene in Derivatization for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – The development of robust and reliable analytical standards is a cornerstone of drug discovery, development, and quality control. A key challenge in this field is the accurate and sensitive quantification of analytes that lack strong chromophores or are not readily detectable by common analytical techniques. In this context, 2,4-Dinitro-5-fluorotoluene (DNFT) and its analogues have emerged as powerful derivatizing agents, significantly enhancing the analytical capabilities for a wide range of compounds, particularly those containing primary and secondary amine functionalities.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of analytical standards, with a focus on high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications. These methodologies are designed for researchers, scientists, and drug development professionals to improve the accuracy, sensitivity, and reproducibility of their analytical measurements.

Principle of Derivatization

This compound belongs to a class of reagents that undergo nucleophilic aromatic substitution with primary and secondary amines. The highly electrophilic nature of the dinitrophenyl ring, activated by the fluorine atom, facilitates a rapid and quantitative reaction with the nucleophilic amine group of the analyte. This reaction, often referred to as dinitrophenylation, results in the formation of a stable, yellow-colored derivative with a strong ultraviolet (UV) absorbance around 360 nm. This derivatization imparts several key advantages for chromatographic analysis:

  • Enhanced Detectability: The introduction of the dinitrophenyl chromophore allows for sensitive detection using UV-Vis detectors.

  • Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns. For GC analysis, it increases the volatility and thermal stability of the analytes.

  • Increased Specificity: The derivatization reaction is specific to primary and secondary amines, reducing interference from other matrix components.

Application Notes

The primary application of this compound and its derivatives is in the quantitative analysis of amino acids, biogenic amines, and pharmaceutical compounds containing amine groups. The resulting N-dinitrophenyl (DNP) derivatives are well-suited for separation by reversed-phase HPLC and detection by UV-Vis or mass spectrometry (MS). For more volatile amines, GC-MS analysis of the derivatized products is also a viable and sensitive method.

Experimental Protocols

Protocol 1: Derivatization of Amino Acids for HPLC-UV Analysis

This protocol outlines a general procedure for the derivatization of amino acids using a DNFT analogue, which can be adapted for this compound.

Materials:

  • This compound (DNFT) solution (1% w/v in acetonitrile)

  • Amino acid standard solution or sample hydrolysate

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For standard solutions, dissolve amino acids in 0.1 M HCl to a final concentration of 1 mM.

    • For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and reconstitute the dried hydrolysate in 0.1 M HCl.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the amino acid solution with 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 100 µL of the 1% DNFT solution in acetonitrile.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 60°C for 60 minutes in the dark.

  • Reaction Quenching and Sample Finalization:

    • After incubation, cool the mixture to room temperature.

    • Add 50 µL of 1 M HCl to stop the reaction.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis of DNFT-Derivatized Amino Acids

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-60% B

    • 35-40 min: 60-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-10% B

    • 50-60 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Data Presentation

The following table provides representative retention time data for amino acid enantiomers derivatized with a DNFT analogue, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), analyzed by LC/MS/MS. This data illustrates the excellent separation achievable with this class of derivatizing agents.

Amino Acidl-Enantiomer Retention Time (min)d-Enantiomer Retention Time (min)
Alanine18.119.2
Valine20.321.5
Leucine21.823.1
Isoleucine21.422.6
Proline19.520.4
Phenylalanine22.523.8
Tryptophan23.524.9
Aspartic Acid14.315.1
Glutamic Acid15.216.0
Serine12.813.5

Mandatory Visualizations

Derivatization_Reaction Analyte Analyte with Primary/Secondary Amine (R-NH₂ or R₂NH) Reaction Nucleophilic Aromatic Substitution Analyte->Reaction DNFT This compound (DNFT) DNFT->Reaction Derivative Stable DNP-Analyte Derivative (UV-Active) Reaction->Derivative HF HF Reaction->HF

Caption: Chemical derivatization of an amine with DNFT.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Amino Acid Standard or Sample Hydrolysate Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Reagent Add DNFT Solution Buffer->Reagent Incubate Incubate at 60°C for 60 min Reagent->Incubate Quench Quench with HCl Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separate Reversed-Phase C18 Column Inject->Separate Detect UV Detection at 360 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Caption: Experimental workflow for HPLC analysis of amines.

Application Notes and Protocols for the Use of 2,4-Dinitro-5-fluorotoluene in Dye and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-Dinitro-5-fluorotoluene as a versatile building block for the synthesis of novel dyes and high-performance polymers. The protocols outlined below are based on established principles of nucleophilic aromatic substitution and condensation polymerization, offering a foundation for the development of new materials with tailored properties.

Synthesis of Azo Dyes

This compound can be strategically employed in the synthesis of azo dyes. The methodology involves a two-step process: initial reduction of one or both nitro groups to form the corresponding amino-substituted toluene, followed by diazotization and coupling with a suitable aromatic partner. The presence of the fluorine atom and the remaining nitro group(s) can influence the final color and properties of the dye.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes a general procedure for the synthesis of a monoazo dye starting from this compound.

Part A: Reduction of a Nitro Group

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent, for example, sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, portion-wise while stirring at a controlled temperature (typically 0-10 °C). The selective reduction of one nitro group is often achievable under carefully controlled conditions.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amino-dinitrotoluene derivative.

  • Purification: Purify the product by column chromatography on silica gel.

Part B: Diazotization and Azo Coupling

  • Diazotization:

    • Suspend the synthesized amino-dinitrotoluene derivative (1.0 eq) in an acidic solution (e.g., dilute hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling component (e.g., a phenol or an aromatic amine, 1.0 eq) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or acidic solution for amines) and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the low temperature.

    • A colored precipitate of the azo dye will form. Continue stirring for 1-2 hours.

    • Isolate the dye by vacuum filtration, wash with cold water, and dry.

Quantitative Data Summary
ParameterExpected Value
Yield (Reduction) 60-80%
Yield (Coupling) 70-90%
Purity (by HPLC) >95%
λmax (UV-Vis) Varies with coupling component (typically in the visible region)

Synthesis of a Monoazo Dye from this compound

dye_synthesis A This compound B Amino-dinitrotoluene Derivative A->B Reduction (e.g., Na2S or SnCl2/HCl) C Diazonium Salt B->C Diazotization (NaNO2, HCl, 0-5°C) E Azo Dye C->E Azo Coupling (0-5°C) D Coupling Component (e.g., Phenol, Aniline) D->E

Caption: General workflow for the synthesis of an azo dye.

Synthesis of Polyamides

This compound can serve as a monomer in the synthesis of polyamides through nucleophilic aromatic substitution. The highly activated fluorine atom can be displaced by the amine groups of a diamine monomer to form an amide linkage. The dinitro groups on the toluene ring enhance the thermal stability and modify the solubility of the resulting polymer.

Experimental Protocol: Synthesis of a Polyamide

This protocol outlines the synthesis of a polyamide via polycondensation of this compound with a diamine.

  • Monomer Preparation: Ensure both this compound and the chosen diamine monomer are pure and dry.

  • Polycondensation:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diamine monomer (1.0 eq) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

    • Add an acid scavenger, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.2 eq), to the solution.

    • Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at room temperature.

    • Heat the reaction mixture to an elevated temperature (e.g., 120-160 °C) and maintain for several hours (typically 12-24 hours) under a nitrogen atmosphere.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

    • Collect the fibrous polymer by filtration.

  • Purification: Wash the polymer thoroughly with water and methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polyamide in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Quantitative Data Summary
ParameterExpected Value
Inherent Viscosity 0.5 - 1.5 dL/g
Glass Transition Temperature (Tg) 200 - 300 °C
Decomposition Temperature (Td) > 400 °C (in N₂)
Solubility Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO)

Polycondensation for Polyamide Synthesis

polyamide_synthesis cluster_reactants Reactants A This compound C Polyamide A->C Polycondensation (DMAc or NMP, Heat) B Diamine Monomer B->C

Caption: Synthesis of a polyamide from this compound.

Characterization of Synthesized Dyes and Polymers

Dyes:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as N=N (azo), -NO₂, C-F, and -OH or -NH₂.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Polymers:

  • Inherent Viscosity: To estimate the molecular weight of the polymer.

  • FT-IR Spectroscopy: To confirm the formation of the amide linkage (-CONH-).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the polymer structure.

  • Thermal Analysis (TGA/DSC): To determine the glass transition temperature (Tg) and thermal stability (decomposition temperature, Td).

  • Solubility Tests: To assess the processability of the polymer in various organic solvents.

These application notes provide a foundational framework for utilizing this compound in the creation of novel dyes and polymers. Researchers are encouraged to adapt and optimize these protocols to achieve desired material properties.

Biological Activity Screening of 2,4-Dinitro-5-fluorotoluene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a framework of application notes and experimental protocols for the biological activity screening of novel 2,4-Dinitro-5-fluorotoluene (DNFT) derivatives. Due to a lack of specific publicly available data on the biological activities of DNFT derivatives, this guide presents generalized protocols for assessing potential anticancer and antimicrobial activities. These methodologies are based on established screening procedures for novel chemical entities and can be adapted for the evaluation of DNFT analogs. The provided protocols will guide researchers in the preliminary assessment of the therapeutic potential of this class of compounds.

Introduction

This compound (DNFT) is a nitroaromatic compound, and its derivatives represent a class of molecules with potential for biological activity. Nitroaromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. The introduction of a fluorine atom can further modulate the physicochemical and biological properties of these molecules, potentially enhancing their efficacy and pharmacokinetic profiles.

The screening of novel DNFT derivatives for biological activity is a critical step in the drug discovery process. This document outlines standardized in vitro assays to determine the cytotoxic effects of these compounds on cancer cell lines and their inhibitory activity against various microbial strains.

Anticancer Activity Screening

A primary area of investigation for novel nitroaromatic compounds is their potential as anticancer agents. The following protocols describe the evaluation of the cytotoxic effects of DNFT derivatives on cancer cell lines.

Data Presentation: Cytotoxicity of Hypothetical DNFT Derivatives

The following table is a template for presenting cytotoxicity data for a series of hypothetical DNFT derivatives against various cancer cell lines. The IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)
DNFT-001[Structure of Derivative 1]MCF-7 (Breast)Data
DNFT-001[Structure of Derivative 1]A549 (Lung)Data
DNFT-001[Structure of Derivative 1]HCT116 (Colon)Data
DNFT-002[Structure of Derivative 2]MCF-7 (Breast)Data
DNFT-002[Structure of Derivative 2]A549 (Lung)Data
DNFT-002[Structure of Derivative 2]HCT116 (Colon)Data
Positive Control (e.g., Doxorubicin)N/AMCF-7 (Breast)Data
Positive Control (e.g., Doxorubicin)N/AA549 (Lung)Data
Positive Control (e.g., Doxorubicin)N/AHCT116 (Colon)Data
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • DNFT derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DNFT derivatives in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of DNFT Derivatives prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity Screening

The antimicrobial potential of DNFT derivatives can be assessed against a panel of pathogenic bacteria and fungi. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of Hypothetical DNFT Derivatives

The following table is a template for presenting the MIC values of hypothetical DNFT derivatives against various microbial strains.

Compound IDDerivative StructureBacterial/Fungal StrainMIC (µg/mL)
DNFT-001[Structure of Derivative 1]Staphylococcus aureus (ATCC 29213)Data
DNFT-001[Structure of Derivative 1]Escherichia coli (ATCC 25922)Data
DNFT-001[Structure of Derivative 1]Candida albicans (ATCC 90028)Data
DNFT-002[Structure of Derivative 2]Staphylococcus aureus (ATCC 29213)Data
DNFT-002[Structure of Derivative 2]Escherichia coli (ATCC 25922)Data
DNFT-002[Structure of Derivative 2]Candida albicans (ATCC 90028)Data
Positive Control (e.g., Ciprofloxacin)N/AStaphylococcus aureus (ATCC 29213)Data
Positive Control (e.g., Ciprofloxacin)N/AEscherichia coli (ATCC 25922)Data
Positive Control (e.g., Fluconazole)N/ACandida albicans (ATCC 90028)Data
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • DNFT derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the DNFT derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_results Results start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of DNFT Derivatives in 96-well Plate start->prep_dilutions inoculate_wells Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_wells prep_dilutions->inoculate_wells incubate_plate Incubate Plate (18-48h) inoculate_wells->incubate_plate inspect_growth Visually Inspect for Growth (Turbidity) incubate_plate->inspect_growth determine_mic Determine MIC inspect_growth->determine_mic end_node End determine_mic->end_node

Broth Microdilution Workflow for MIC Determination.

Conclusion

The protocols outlined in this document provide a fundamental framework for the initial biological activity screening of novel this compound derivatives. Successful identification of lead compounds with significant anticancer or antimicrobial activity will necessitate further investigation, including mechanism of action studies, in vivo efficacy, and toxicity profiling. These initial screens are an essential first step in the journey of developing new therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dinitro-5-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to prepare this compound?

A1: The most prevalent method is the regioselective dinitration of 4-fluorotoluene or the second nitration of 4-fluoro-3-nitrotoluene. This is typically achieved using a mixed acid system, which consists of concentrated nitric acid (HNO₃) as the nitrating agent and concentrated sulfuric acid (H₂SO₄) as a catalyst and dehydrating agent.[1][2]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete Reaction: The nitrating conditions (acid concentration, temperature, or reaction time) may be insufficient to drive the reaction to completion, especially given that the starting material is already deactivated by a nitro group.

  • Side Reactions: The formation of undesired positional isomers is a common issue. Additionally, the presence of excess water in the reaction medium can lead to the formation of resinous byproducts, significantly reducing the yield of the desired product.[3]

  • Suboptimal Workup and Purification: Significant product loss can occur during the quenching, extraction, and recrystallization phases if not performed optimally.

Q3: What are the typical impurities I should expect, and how can they be identified?

A3: Common impurities include unreacted starting material (e.g., 4-fluoro-3-nitrotoluene), positional isomers (such as 2,6-dinitro-3-fluorotoluene), and potential hydrolysis byproducts if water is present.[4] The most effective analytical techniques for identifying and quantifying these impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[4] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the critical safety precautions for handling the reagents in this synthesis?

A4: The synthesis of this compound involves highly hazardous materials.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The nitrating agent must be added slowly and in a controlled manner, with efficient cooling (e.g., an ice bath) to prevent a runaway reaction.[1]

  • Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice, never the other way around, to dissipate heat effectively.

  • Product Hazard: The final product, this compound, is a dinitroaromatic compound and should be handled with care as it is toxic if ingested, inhaled, or absorbed through the skin.[5]

Troubleshooting Guide

Problem: Low Crude Yield / Incomplete Reaction

Q: My post-reaction analysis (TLC/GC-MS) shows a significant amount of unreacted starting material. How can I improve conversion?

A: To drive the reaction to completion, consider the following adjustments:

  • Nitrating Agent Strength: Ensure your nitric acid and sulfuric acid are highly concentrated. Water in the system will deactivate the nitronium ion (NO₂⁺), the active electrophile. Using fuming sulfuric acid (oleum) can increase the strength of the nitrating mixture.[1]

  • Reagent Stoichiometry: A slight excess of nitric acid (e.g., 1.1 to 1.5 molar equivalents) can help push the reaction forward. However, a large excess may promote side reactions.

  • Reaction Temperature and Time: While initial addition should be cold to maintain control, you may need to allow the reaction to warm to room temperature or slightly above (e.g., 40-50°C) and extend the reaction time. Monitor the reaction's progress every few hours using TLC or GC to determine the optimal endpoint.

Problem: High Levels of Isomeric Impurities

Q: My product is contaminated with significant amounts of other dinitro-fluorotoluene isomers. How can I improve the regioselectivity?

A: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring and the reaction conditions.

  • Strict Temperature Control: This is the most critical factor for selectivity. Higher temperatures often lead to a decrease in regioselectivity and the formation of more varied isomers. Maintain a low and consistent temperature (e.g., 0-10°C) during the addition of the nitrating agent.

  • Order of Addition: Adding the substrate to the mixed acid (inverse addition) can sometimes improve selectivity, although this must be done with extreme caution due to the initial high concentration of the powerful nitrating mixture.

Problem: Significant Product Loss During Purification

Q: My crude yield appears high, but the final isolated yield after recrystallization is poor. How can I optimize the purification?

A: Product loss during workup is a common challenge.

  • Quenching: Ensure the precipitation of the product is complete by pouring the reaction mixture into a vigorously stirred ice-water slurry. Using a sufficient volume of ice is crucial to keep the temperature low and minimize the solubility of the product in the acidic aqueous layer.

  • Washing: After filtering the crude product, wash thoroughly with cold water to remove residual acids. A subsequent wash with a cold, dilute solution of sodium bicarbonate can neutralize trapped acids, but avoid excessively basic conditions or high temperatures, which can degrade the product.

  • Recrystallization: To minimize losses, use the minimum amount of hot solvent required to fully dissolve the crude product. Screen various solvents (e.g., ethanol, methanol, isopropanol) to find one that provides good solubility at high temperatures but poor solubility at low temperatures. Ensure the product crystallizes slowly to maximize purity and yield.

Data Presentation

Table 1: Influence of Reaction Conditions on 2,4-Dinitrotoluene Synthesis Yield

ParameterCondition ACondition BCondition CGeneral Impact on Yield and Purity
Starting Material p-Nitrotoluenep-Nitrotoluenep-NitrotolueneThe purity of the starting material is crucial for the final product's quality.
Nitrating Agent 98% HNO₃ / 93% H₂SO₄70% HNO₃ / 98% H₂SO₄98% HNO₃ / 20% OleumHigher acid concentration generally increases reaction rate and yield, but also the risk of side reactions.[1][2]
Molar Ratio (HNO₃:Substrate) 1.1 : 11.5 : 11.1 : 1A slight excess of HNO₃ is beneficial, but a large excess can lead to over-nitration.
Temperature 20-30°C75-85°C0-10°CHigher temperatures increase reaction rate but can decrease selectivity and yield due to byproduct formation.[2]
Reaction Time 4 hours2 hours8 hoursMust be optimized; insufficient time leads to incomplete reaction, while excessive time can increase byproduct formation.
Reported Yield ~70%>80%>90% (expected)Yields are highly dependent on the precise combination of conditions and the efficiency of the workup.[2]
Reported Purity >98%~98.6%>99% (expected)Purity is often inversely related to reaction temperature and excess nitrating agent.[2]

Note: Data is compiled and extrapolated from typical nitration procedures for analogous compounds.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-fluoro-3-nitrotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70% or 98%)

  • Crushed Ice

  • Deionized Water

  • 5% Sodium Bicarbonate Solution (cold)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 10.0 g of 4-fluoro-3-nitrotoluene to the sulfuric acid while maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the prepared nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of 4-fluoro-3-nitrotoluene over a period of 60-90 minutes. Critically maintain the internal reaction temperature between 5°C and 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 10°C for an additional 2 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Prepare a beaker with 500 g of crushed ice and 200 mL of deionized water.

  • Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring.

  • A pale-yellow solid should precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash the filter cake with 3 x 100 mL of cold deionized water.

  • Wash the filter cake with 2 x 50 mL of cold 5% sodium bicarbonate solution, followed by 2 x 100 mL of cold deionized water until the washings are neutral.

  • Press the solid as dry as possible on the funnel and then dry further in a vacuum desiccator.

  • Purify the crude product by recrystallization from hot ethanol to yield pale lemon crystalline powder.[6]

Protocol: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. (e.g., Start with 40% acetonitrile, ramp to 80% over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the dried product and dissolve in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Quantify the purity by calculating the area percentage of the main product peak relative to the total peak area.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Result start Start prep_substrate Prepare Substrate in H₂SO₄ start->prep_substrate reaction Nitration Reaction (0-10°C) prep_substrate->reaction prep_nitro Prepare Nitrating Mixture prep_nitro->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench on Ice monitoring->quench filter_wash Filter & Wash Solid quench->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Product recrystallize->dry product Final Product dry->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_analysis Analysis Phase cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Low Final Yield Observed check_crude Analyze Crude Product (TLC, GC-MS) start->check_crude check_purification Evaluate Purification Step start->check_purification incomplete_rxn Incomplete Reaction? check_crude->incomplete_rxn side_products Excess Side Products? check_crude->side_products loss_workup High Loss During Recrystallization? check_purification->loss_workup sol_incomplete Increase Reaction Time/Temp Strengthen Nitrating Agent incomplete_rxn->sol_incomplete sol_side Lower Reaction Temp Control Addition Rate side_products->sol_side sol_loss Optimize Recrystallization Solvent & Volume loss_workup->sol_loss

Caption: Troubleshooting logic for diagnosing causes of low product yield.

Reaction_Pathway cluster_products Reaction Products SM 4-Fluoro-3-nitrotoluene reagents HNO₃ / H₂SO₄ SM->reagents main_product This compound (Major Product) reagents->main_product Main Pathway side_product Isomeric Byproducts (e.g., 2,6-Dinitro-3-fluorotoluene) reagents->side_product Side Reaction (favored by high temp)

Caption: Reaction pathway for the nitration of 4-fluoro-3-nitrotoluene.

References

Technical Support Center: Nitration of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 3-fluorotoluene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and understand the nuances of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 3-fluorotoluene?

The nitration of 3-fluorotoluene is a regioselective reaction that primarily yields two isomeric mononitrated products. The directing effects of the fluorine (ortho-, para-directing and deactivating) and the methyl group (ortho-, para-directing and activating) influence the position of the incoming nitro group. The major products are typically 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.[1][2][3]

Q2: What is the typical isomer distribution in the nitration of 3-fluorotoluene?

The ratio of the isomeric products can vary depending on the reaction conditions, including the nitrating agent and the catalyst used. In a study utilizing a solid acid catalyst (H-beta) and 70% nitric acid at 60°C, the reaction showed a conversion of over 79% with a selectivity of 67% for 3-fluoro-6-nitrotoluene and 30% for 3-fluoro-4-nitrotoluene.[1][2][3]

Q3: What are the common nitrating agents used for this reaction?

Common nitrating agents for aromatic compounds like 3-fluorotoluene include:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).

  • A mixture of fuming nitric acid and acetic anhydride.

  • 70% nitric acid in the presence of a solid acid catalyst.[1][2][3]

Q4: Can dinitration occur during the nitration of 3-fluorotoluene?

Yes, dinitration is a potential side reaction, especially under harsh reaction conditions such as high temperatures, prolonged reaction times, or a high concentration of the nitrating agent. The initial mononitration deactivates the aromatic ring, making the second nitration more difficult but still possible.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 3-fluorotoluene.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion of 3-Fluorotoluene 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Deactivated catalyst (if used).1. Increase the concentration of sulfuric acid in the mixed acid or use a stronger nitrating system. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Extend the reaction time and monitor the progress by TLC or GC. 4. Regenerate or replace the solid acid catalyst.
Poor Regioselectivity (Unfavorable Isomer Ratio) 1. Reaction temperature is too high, leading to less selective nitration. 2. The choice of nitrating agent and catalyst can influence isomer distribution.1. Lower the reaction temperature to favor the thermodynamically more stable product. 2. Experiment with different nitrating systems. For instance, solid acid catalysts have been shown to provide good regioselectivity.[1][2][3]
Formation of Dinitrated Byproducts 1. Reaction conditions are too harsh (high temperature, excess nitrating agent). 2. Extended reaction time.1. Reduce the reaction temperature and use a stoichiometric amount of the nitrating agent. 2. Monitor the reaction closely and quench it once the desired level of mononitration is achieved.
Presence of Dark-Colored Impurities (Tar Formation) 1. Oxidation of the methyl group or the aromatic ring. 2. Formation of phenolic byproducts due to ipso-nitration followed by hydrolysis.1. Maintain a low reaction temperature and ensure efficient stirring. 2. Use a less aggressive nitrating agent or add a scavenger for nitrous acid (e.g., urea) to the reaction mixture.
Side-Chain Nitration Although less common for 3-fluorotoluene compared to other isomers, side-chain nitration can occur, particularly with certain catalysts.[1][2][3]This is often catalyst-dependent. If side-chain nitration is observed, consider switching to a different catalytic system or using a traditional mixed acid nitration.

Data Presentation

Table 1: Isomer Distribution in the Nitration of 3-Fluorotoluene using a Solid Acid Catalyst [1][2][3]

CatalystTemperature (°C)Conversion (%)Selectivity for 3-fluoro-6-nitrotoluene (%)Selectivity for 3-fluoro-4-nitrotoluene (%)
H-beta60>796730

Experimental Protocols

Protocol 1: Nitration using Mixed Acid (General Procedure adapted for 3-Fluorotoluene)

This protocol is a general method for aromatic nitration and should be optimized for 3-fluorotoluene.

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration Reaction: To the cold nitrating mixture, add 3-fluorotoluene dropwise at a rate that maintains the reaction temperature between 5-10 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to separate the isomers.

Protocol 2: Nitration using a Solid Acid Catalyst [1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solid acid catalyst (e.g., H-beta zeolite).

  • Add 3-fluorotoluene to the flask.

  • Nitration Reaction: Heat the mixture to the desired reaction temperature (e.g., 60 °C).

  • Add 70% nitric acid dropwise to the stirred mixture over a period of 30 minutes.

  • Continue stirring at the reaction temperature for the desired time (e.g., 4-6 hours). Monitor the reaction progress by GC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to recover the catalyst.

  • Wash the filtrate with water and a dilute sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purification: Analyze the product mixture by GC to determine the isomer ratio. Further purification can be achieved by distillation or chromatography.

Visualizations

NitrationTroubleshooting start Start Nitration of 3-Fluorotoluene low_conversion Low Conversion start->low_conversion poor_selectivity Poor Regioselectivity start->poor_selectivity dinitration Dinitration Products start->dinitration tar_formation Tar Formation start->tar_formation side_chain_nitration Side-Chain Nitration start->side_chain_nitration solution1 Increase Temp/Time/ Nitrating Agent Strength low_conversion->solution1 solution2 Lower Temperature/ Change Catalyst poor_selectivity->solution2 solution3 Milder Conditions/ Stoichiometric Reagents dinitration->solution3 solution4 Lower Temperature/ Add Scavenger tar_formation->solution4 solution5 Change Catalyst/ Use Mixed Acid side_chain_nitration->solution5

Caption: Troubleshooting flowchart for the nitration of 3-fluorotoluene.

ReactionPathway reactant 3-Fluorotoluene intermediate Nitronium Ion (NO2+) Generation reactant->intermediate Nitrating Agent (e.g., HNO3/H2SO4) side_reaction2 Oxidation/Tar reactant->side_reaction2 Oxidative Conditions product1 3-Fluoro-6-nitrotoluene (Major Product) intermediate->product1 product2 3-Fluoro-4-nitrotoluene (Minor Product) intermediate->product2 side_reaction1 Dinitration Products product1->side_reaction1 Harsh Conditions product2->side_reaction1 Harsh Conditions

Caption: Reaction pathway for the nitration of 3-fluorotoluene.

References

Technical Support Center: Purification of 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dinitro-5-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a light yellow crystalline solid.[1][2] The reported melting point is 82°C.[1][2][3] A sharp melting point range around this temperature is a good indicator of high purity.

Q3: What are the common impurities I might encounter in my crude this compound?

A3: Common impurities can include unreacted starting materials, byproducts from the nitration reaction such as other dinitrotoluene isomers, and residual solvents. The specific impurities will depend on the synthetic route used.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol is typically effective for separating the main compound from its impurities.[4] Purity can also be qualitatively assessed by observing a sharp melting point.[5]

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Based on the polarity of the molecule, ethanol, methanol, or a mixed solvent system like ethanol-water are good starting points.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Issue Possible Cause Solution
No crystals form upon cooling. The solution may be too dilute (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling out occurs (a liquid layer separates instead of crystals). The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature, and cool slowly.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated.
The purified product is still colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography

Column chromatography is a powerful technique for separating a mixture of compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this compound, normal-phase chromatography with a polar stationary phase like silica gel is generally effective.

  • Stationary Phase: Silica gel (60-200 mesh) is a suitable stationary phase.[6]

  • Mobile Phase (Eluent) Selection: A non-polar solvent system is used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column under positive pressure (flash chromatography) or by gravity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Issue Possible Cause Solution
Poor separation of compounds (overlapping bands). Inappropriate mobile phase polarity.Optimize the mobile phase composition based on TLC analysis. A less polar eluent will increase retention, potentially improving separation.
Column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Cracked or channeled column packing. Improper packing of the column.Repack the column carefully, ensuring a uniform slurry and gentle settling of the stationary phase.
Streaking or tailing of bands. The sample is not soluble enough in the mobile phase.Dissolve the sample in a slightly more polar solvent before loading, but use a minimal amount.
The column is overloaded.Reduce the amount of sample.
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

Quantitative Data Summary

Purification MethodParameterExpected Outcome
Recrystallization Purity>98%
Recovery70-90%
Column Chromatography Purity>99%
Recovery60-85%

Note: Actual yields and purity are highly dependent on the initial purity of the crude product and the careful execution of the purification protocol.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling & Crystallization dissolved->cooling No Insoluble Impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

References

stability and degradation of 2,4-Dinitro-5-fluorotoluene solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitro-5-fluorotoluene (DNFT) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a solid, crystalline powder. While specific solubility data is not extensively published, it is expected to be soluble in a range of common organic solvents. For analytical purposes, HPLC-grade acetonitrile, methanol, and dimethylformamide (DMF) are commonly used for similar nitroaromatic compounds. Dimethyl sulfoxide (DMSO) is also a likely solvent, though caution is advised regarding its potential reactivity with fluorinated compounds over time. It is recommended to perform solubility tests to determine the optimal solvent for your specific concentration needs.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound solutions, it is recommended to store them in a cool, dark place. Exposure to light and elevated temperatures can promote degradation. For long-term storage, refrigeration (2-8 °C) is advisable, provided the solvent does not freeze and the compound does not precipitate. Solutions should be stored in tightly sealed containers to prevent solvent evaporation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary anticipated degradation pathway for this compound is nucleophilic aromatic substitution of the fluorine atom. This is due to the electron-withdrawing effects of the two nitro groups, which activate the aromatic ring for nucleophilic attack. The most common degradation product is expected to be 2,4-Dinitro-5-hydroxytoluene, formed through hydrolysis in the presence of water or hydroxide ions. Other potential degradation pathways may include reduction of the nitro groups or photolytic degradation, though these are likely to be less prominent under typical laboratory conditions.

Troubleshooting Guides

Issue 1: Inconsistent or drifting peak areas in HPLC analysis.
Potential Cause Troubleshooting Steps
Solution Instability Prepare fresh solutions daily. If this is not feasible, perform a stability study of the solution in your chosen solvent by analyzing it at regular intervals to determine the rate of degradation. Consider storing stock solutions at a lower temperature and protected from light.
Solvent Evaporation Ensure that vials are properly capped and sealed. Use vial caps with septa appropriate for your autosampler to minimize evaporation.
Incomplete Dissolution Visually inspect the solution for any undissolved particles. Use sonication or vortexing to ensure complete dissolution. If solubility is an issue, consider a different solvent or a lower concentration.
Adsorption to Surfaces Silanize glassware to prevent adsorption of the analyte. Use polypropylene vials if adsorption to glass is suspected.
HPLC System Issues Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed. Equilibrate the column for a sufficient time before starting the analysis.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Potential Cause Troubleshooting Steps
Degradation of DNFT This is a strong possibility, especially if the solution has been stored for an extended period, at elevated temperatures, or exposed to light. The most likely degradation product is 2,4-Dinitro-5-hydroxytoluene. To confirm, a forced degradation study can be performed.
Solvent Impurities Run a blank injection of the solvent to check for impurities. Use high-purity, HPLC-grade solvents.
Contamination Ensure all glassware and equipment are scrupulously clean. Check for carryover from previous injections by running a blank after a high-concentration sample.
Reaction with Mobile Phase If using a buffered mobile phase, ensure it is compatible with DNFT. A change in pH could accelerate hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[1]

1. Acidic Hydrolysis:

  • Prepare a solution of DNFT in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide for degradation and neutralize with 0.1 M hydrochloric acid. Due to the high reactivity of the fluorine atom towards nucleophilic attack by hydroxide, degradation is expected to be rapid.[1]

3. Oxidative Degradation:

  • Prepare a solution of DNFT in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the mixture at room temperature, protected from light, for a defined period.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Prepare a solution of DNFT in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At defined time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

5. Thermal Degradation:

  • Store a solid sample of DNFT and a solution of DNFT in a chosen solvent in an oven at an elevated temperature (e.g., 70 °C).

  • At defined time points, withdraw samples, prepare solutions (for the solid sample), and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (or a buffer such as phosphate or formate) is often effective for separating the parent compound from its more polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).
Injection Volume 10 µL

Data Presentation

Table 1: Anticipated Stability of this compound in Various Solvents

Solvent Expected Stability Potential Issues
Acetonitrile Moderate to GoodMay undergo slow degradation over time, especially if water is present.[2]
Methanol GoodGenerally a stable solvent for many organic compounds.
Dimethylformamide (DMF) ModerateCan contain trace amounts of amines which could react with DNFT.
Dimethyl Sulfoxide (DMSO) Moderate to PoorCan promote degradation of some fluorinated compounds.[2] Use freshly prepared solutions.
Water PoorHydrolysis is a likely degradation pathway.

Table 2: Summary of Expected Forced Degradation Behavior

Stress Condition Expected Degradation Primary Degradation Product (Predicted)
Acidic (0.1 M HCl, 60 °C) Slow to moderate degradation2,4-Dinitro-5-hydroxytoluene
Basic (0.1 M NaOH, RT) Rapid degradation2,4-Dinitro-5-hydroxytoluene
Oxidative (3% H₂O₂, RT) Slow degradationPotential for oxidation of the methyl group or hydroxylation of the aromatic ring.
Photolytic (UV/Vis light) Degradation is possibleA complex mixture of products may be formed.
Thermal (70 °C) Slow degradation in solid state; faster in solution.Depends on the solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep_solid DNFT Solid thermal Thermal prep_solid->thermal prep_solution DNFT Solution acid Acidic Hydrolysis prep_solution->acid base Basic Hydrolysis prep_solution->base oxidative Oxidative prep_solution->oxidative photolytic Photolytic prep_solution->photolytic prep_solution->thermal hplc HPLC-UV/PDA acid->hplc base->hplc oxidative->hplc photolytic->hplc thermal->hplc ms LC-MS hplc->ms For Identification stability Stability Profile hplc->stability pathway Degradation Pathway ms->pathway degradation_pathway DNFT This compound Hydrolysis_Product 2,4-Dinitro-5-hydroxytoluene DNFT->Hydrolysis_Product H₂O / OH⁻ Reduction_Product Aminonitrofluorotoluene (Potential) DNFT->Reduction_Product Reducing Agent Oxidation_Product Oxidized Products (Potential) DNFT->Oxidation_Product Oxidizing Agent

References

Technical Support Center: Overcoming Poor Solubility of 2,4-Dinitro-5-fluorotoluene in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dinitro-5-fluorotoluene (DNFT). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of DNFT in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results.

Understanding the Challenge: Physicochemical Properties of DNFT

This compound is a solid, pale yellow crystalline powder with a molecular weight of approximately 200.12 g/mol .[1][2][3] Its aromatic structure with two nitro groups makes it a hydrophobic molecule with limited solubility in aqueous solutions. While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and ether, achieving a stable and sufficient concentration in aqueous buffers required for many biological assays can be a significant hurdle.[4][5]

PropertyValueSource(s)
CAS Number 349-01-9[2]
Molecular Formula C₇H₅FN₂O₄[2]
Molecular Weight 200.12 g/mol [2]
Physical Form Crystalline powder[2]
Color Pale lemon/light yellow[2][3]
Melting Point 82°C[2]
Boiling Point 129-130.5 °C (at 0.5 Torr)[2]
Aqueous Solubility Poorly soluble[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DNFT) so poorly soluble in my aqueous buffer?

A1: The poor aqueous solubility of DNFT is due to its chemical structure. It is a relatively nonpolar aromatic compound. The presence of two electron-withdrawing nitro groups and a fluorine atom on the benzene ring contributes to its hydrophobicity, making it difficult to dissolve in polar solvents like water.

Q2: I've dissolved DNFT in DMSO to make a stock solution, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "crashing out." DMSO is an excellent organic solvent that can dissolve DNFT at high concentrations.[5] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity increases dramatically. The aqueous environment cannot maintain the DNFT in solution, causing it to precipitate.[6]

Q3: Can I simply increase the percentage of DMSO in my final assay to keep the DNFT dissolved?

A3: While increasing the DMSO concentration can improve the solubility of DNFT, it is generally recommended to keep the final concentration of DMSO in biological assays below 0.5% (v/v). Higher concentrations of DMSO can have detrimental effects on cells and protein activity, potentially leading to inaccurate or misleading experimental results.[6]

Q4: Is heating the buffer a good way to dissolve more DNFT?

A4: Gently warming the solution can sometimes help to dissolve compounds. However, for dinitrotoluene compounds, excessive heat can lead to decomposition.[7] Furthermore, any increase in solubility upon heating may be temporary, and the compound could precipitate out as the solution cools to the experimental temperature. Therefore, this method should be used with caution and is often not a reliable long-term solution.

Q5: Are there any safety concerns I should be aware of when handling DNFT?

A5: Yes, dinitroaromatic compounds should be handled with care. They can be toxic and are often incompatible with strong bases and oxidizing agents.[8] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Troubleshooting Guides: A Step-by-Step Approach to Solubilization

This section provides detailed troubleshooting guides for overcoming the poor aqueous solubility of DNFT. The choice of method will depend on the specific requirements and constraints of your experimental system.

Guide 1: Optimizing Co-solvent Systems

The use of a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of hydrophobic compounds.[8] Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent.[5]

Issue: My DNFT precipitates when my DMSO stock is added to the aqueous buffer.

Troubleshooting Workflow:

start Start: DNFT precipitates from DMSO stock in aqueous buffer step1 Prepare a high-concentration stock solution of DNFT in 100% DMSO (e.g., 10-50 mM). start->step1 step2 Perform serial dilutions of the DMSO stock with 100% DMSO to create a working stock series. step1->step2 step3 Add a small volume of the diluted DMSO stock to the aqueous buffer to achieve the final desired DNFT concentration. Aim for a final DMSO concentration of ≤0.5%. step2->step3 step4 Observe for precipitation. Does the solution remain clear? step3->step4 step5_yes Yes step4->step5_yes Solution is clear step5_no No step4->step5_no Precipitation occurs step6 Increase the final DMSO concentration incrementally (e.g., to 1%). Always include a vehicle control with the same final DMSO concentration in your experiment. step5_no->step6 step6->step3 step7 Consider a different co-solvent or an alternative solubilization method. step6->step7

Caption: Workflow for optimizing a DMSO co-solvent system.

Detailed Protocol: Preparation of a DNFT Working Solution using a DMSO Co-solvent System

  • Prepare Stock Solution: Accurately weigh a small amount of DNFT and dissolve it in 100% anhydrous, high-purity DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure the DNFT is completely dissolved by vortexing and, if necessary, gentle warming (not exceeding 37°C) and sonication.[6]

  • Prepare Intermediate Dilutions: Perform serial dilutions of your stock solution with 100% DMSO to create a range of lower concentration stocks.

  • Prepare Final Working Solution: To minimize precipitation, add the DMSO stock solution to your aqueous buffer dropwise while vortexing. This gradual addition helps to disperse the DNFT molecules more effectively.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution. It is crucial to keep this as low as possible, ideally at or below 0.5%. Always run a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Guide 2: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like DNFT, thereby increasing their apparent solubility.[9] Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Poloxamers are often preferred in biological applications due to their lower toxicity.[9]

Issue: DNFT is still not soluble enough, or I need to avoid organic co-solvents.

Troubleshooting Workflow:

start Start: Need for higher DNFT solubility or avoidance of organic co-solvents. step1 Select a biocompatible, non-ionic surfactant (e.g., Tween® 80, Poloxamer 188). start->step1 step2 Prepare a series of aqueous buffer solutions containing the surfactant at concentrations above its CMC. step1->step2 step3 Add DNFT (as a solid or from a minimal volume of DMSO stock) to the surfactant-containing buffer. step2->step3 step4 Mix thoroughly (vortex, sonicate) and allow to equilibrate. Observe for dissolution. step3->step4 step5 Is the DNFT fully dissolved at the desired concentration? step4->step5 step6_yes Yes step5->step6_yes Successful solubilization step6_no No step5->step6_no Incomplete solubilization step7 Increase the surfactant concentration or try a different surfactant. Ensure the surfactant concentration is not detrimental to your assay. step6_no->step7

Caption: Workflow for using surfactants for DNFT solubilization.

Detailed Protocol: Solubilization of DNFT using a Surfactant

  • Surfactant Selection: Choose a high-purity, low-endotoxin grade surfactant suitable for your application. Non-ionic surfactants are generally a good starting point.

  • Prepare Surfactant Solutions: Prepare a stock solution of the surfactant in your aqueous buffer. Create a series of dilutions to test a range of concentrations, ensuring they are above the surfactant's CMC.

  • DNFT Addition: Add the DNFT to the surfactant-containing buffer. If starting with solid DNFT, this may require extended mixing. Alternatively, a very small volume of a concentrated DMSO stock of DNFT can be added to the surfactant solution.

  • Equilibration: Allow the mixture to equilibrate for a sufficient period (e.g., several hours) with gentle agitation to ensure maximum solubilization within the micelles.

  • Validation: It is essential to run a vehicle control with the same concentration of surfactant to ensure that the surfactant itself does not interfere with your assay.

Guide 3: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like DNFT, forming an inclusion complex that is more water-soluble.[10][11] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer improved solubility and lower toxicity compared to native cyclodextrins.[12]

Issue: Co-solvents and surfactants are not suitable for my experimental system.

Troubleshooting Workflow:

start Start: Co-solvents and surfactants are incompatible with the assay. step1 Select a suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD). start->step1 step2 Prepare aqueous buffer solutions with varying concentrations of the chosen cyclodextrin (e.g., 1-10% w/v). step1->step2 step3 Add solid DNFT to the cyclodextrin solutions. step2->step3 step4 Mix vigorously (vortex, sonicate) and allow to equilibrate, potentially overnight at room temperature. step3->step4 step5 Centrifuge or filter the solution to remove any undissolved DNFT. step4->step5 step6 Determine the concentration of the solubilized DNFT in the supernatant/filtrate. step5->step6 step7 Is the achieved concentration sufficient? step6->step7 step8_yes Yes step7->step8_yes Sufficient concentration step8_no No step7->step8_no Insufficient concentration step9 Increase the cyclodextrin concentration or try a different type of cyclodextrin. step8_no->step9

Caption: Workflow for using cyclodextrins for DNFT solubilization.

Detailed Protocol: Preparation of a DNFT-Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: HP-β-CD is a common and effective choice for enhancing the solubility of many poorly soluble compounds.[12]

  • Prepare Cyclodextrin Solutions: Dissolve the cyclodextrin in the desired aqueous buffer to create solutions of different concentrations (e.g., 2%, 5%, and 10% w/v).

  • Complexation: Add an excess of solid DNFT to each cyclodextrin solution.

  • Equilibration: Seal the containers and mix them on a rotator or shaker at room temperature for 24-48 hours to allow for the formation of the inclusion complex to reach equilibrium.

  • Separation of Undissolved DNFT: Centrifuge the samples at high speed to pellet any undissolved DNFT. Carefully collect the supernatant.

  • Quantification: Determine the concentration of solubilized DNFT in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Vehicle Control: As with other methods, a vehicle control containing the same concentration of cyclodextrin should be included in your experiments.

Guide 4: pH Adjustment for Ionizable Compounds

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While DNFT itself does not have a readily ionizable group in the typical physiological pH range, it's worth noting that for structurally related dinitrotoluene compounds, the pKa can be very low (e.g., pKa of 2,6-dinitrotoluene is 1.80).[6] This suggests that DNFT is a very weak acid. Therefore, adjusting the pH to a highly basic environment might deprotonate the methyl group's alpha-protons, but this would require extreme pH values that are generally not compatible with biological assays and could lead to compound degradation.[8] For this reason, pH adjustment is unlikely to be a viable primary strategy for solubilizing DNFT in most experimental contexts.

Summary of Solubilization Strategies

MethodMechanismAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous medium.Simple, effective for many compounds.Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.Initial screening and in vitro assays where low solvent concentrations can be maintained.
Surfactants Encapsulates the hydrophobic compound within micelles.High solubilization capacity; can be used at low concentrations.Can interfere with some biological assays; potential for cytotoxicity depending on the surfactant and concentration.Formulations where organic co-solvents must be avoided.
Cyclodextrins Forms a water-soluble inclusion complex with the compound.Generally low toxicity; can improve stability.May not be effective for all compounds; can be more expensive.In vivo studies and cell-based assays where co-solvent and surfactant toxicity is a concern.
pH Adjustment Ionizes the compound to a more soluble form.Simple and inexpensive.Not effective for non-ionizable compounds like DNFT in the physiological pH range; can alter biological activity.Acidic or basic compounds.

References

Technical Support Center: HPLC Separation of DNP-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2,4-dinitrophenyl (DNP) derivatized amino acids. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during these analyses.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing amino acids with 2,4-dinitrofluorobenzene (DNFB)?

A1: Amino acids are derivatized with DNFB (Sanger's reagent) to form DNP-amino acids. This process is crucial for several reasons. Firstly, many amino acids lack a strong chromophore, making their detection by UV-Vis difficult at standard wavelengths. The DNP group introduces a strong chromophore, allowing for sensitive detection around 360 nm. Secondly, the derivatization process attaches a hydrophobic DNP group to the amino acids, which enhances their retention on reversed-phase HPLC columns, enabling better separation.

Q2: What are the key factors affecting the retention and resolution of DNP-amino acids in reversed-phase HPLC?

A2: The primary factors influencing the separation of DNP-amino acids are the mobile phase composition, specifically the type and concentration of the organic modifier (e.g., acetonitrile or methanol), the pH of the aqueous component, and the buffer concentration. Additionally, column temperature and flow rate play significant roles in optimizing resolution and analysis time.

Q3: How does the mobile phase pH affect the separation of DNP-amino acids?

A3: The mobile phase pH is a critical parameter that influences the ionization state of the DNP-amino acids and the silica-based stationary phase. DNP-amino acids possess a free carboxylic acid group, which can be protonated or deprotonated depending on the pH. At a low pH (typically below the pKa of the carboxylic acid group, around pH 2-4), the DNP-amino acids are in their less polar, protonated form, leading to longer retention times on a reversed-phase column. Conversely, at a higher pH, they become ionized (negatively charged), increasing their polarity and resulting in shorter retention times. Adjusting the pH can, therefore, be a powerful tool to manipulate the selectivity and resolution of the separation.[1]

Q4: Which organic modifier is better for separating DNP-amino acids: acetonitrile or methanol?

A4: Both acetonitrile and methanol can be used as organic modifiers in the mobile phase for the separation of DNP-amino acids. Acetonitrile generally has a stronger elution strength than methanol, meaning that lower concentrations are needed to achieve similar retention times. It often provides sharper peaks and better resolution for complex mixtures. However, methanol can offer different selectivity and may be a better choice for resolving specific pairs of DNP-amino acids. The choice between the two often comes down to empirical method development to determine which provides the optimal separation for the specific amino acid mixture being analyzed.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of DNP-amino acids.

Peak Shape Problems

Q: My DNP-amino acid peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: The acidic DNP-amino acids can interact with active silanol groups on the surface of the silica-based stationary phase, leading to tailing.

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with an acid like trifluoroacetic acid or phosphoric acid) to suppress the ionization of both the DNP-amino acid's carboxyl group and the residual silanols on the stationary phase. Using a highly deactivated, end-capped column can also minimize these interactions.

  • Column Contamination: Accumulation of strongly retained sample components or precipitated buffer salts on the column inlet frit or the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If a guard column is used, replace it. Filtering all samples and mobile phases before use is a crucial preventative measure.

  • Column Overload: Injecting too much sample can lead to peak tailing and broadening.

    • Solution: Reduce the sample concentration or the injection volume.

Q: I am observing peak fronting for my DNP-amino acid peaks. What should I do?

A: Peak fronting is less common than tailing and is often associated with:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, it can cause the analyte band to spread, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

  • Column Overload: In some cases, severe column overload can also manifest as peak fronting.

    • Solution: Dilute the sample or decrease the injection volume.

Q: My peaks are split or shouldered. What is the likely cause?

A: Split or shouldered peaks can indicate a few problems:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing uneven flow and distorted peaks.

    • Solution: Reverse the column and flush it with a strong solvent to dislodge the blockage. If this fails, the frit may need to be replaced (if possible) or the entire column may need to be replaced. Using an in-line filter and a guard column can prevent this issue.[3]

  • Column Void: A void or channel in the packing material at the head of the column can lead to a split flow path for the sample.

    • Solution: A column with a significant void usually needs to be replaced. Voids can be caused by pressure shocks or operating at a high pH that dissolves the silica packing.

  • Co-elution: Two DNP-amino acids may be eluting very close to each other.

    • Solution: Optimize the mobile phase composition (organic modifier concentration or pH) or temperature to improve resolution.

Retention Time and Resolution Issues

Q: The retention times of my DNP-amino acid peaks are shifting from run to run. Why is this happening?

A: Retention time variability can be caused by:

  • Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase, especially the percentage of the organic modifier, can lead to significant shifts in retention time.

    • Solution: Prepare mobile phases carefully and consistently. For gradient elution, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase can sometimes improve reproducibility.

  • Fluctuating Column Temperature: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift, particularly in gradient analysis.

    • Solution: Ensure the column is fully equilibrated between runs. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Leaks in the System: A leak in the pump, injector, or fittings can lead to a lower, fluctuating flow rate and consequently, longer and variable retention times.

    • Solution: Systematically check for leaks from the solvent reservoirs to the detector.

Q: I have poor resolution between two or more DNP-amino acid peaks. How can I improve it?

A: Improving resolution often involves adjusting the separation conditions to increase the separation factor (selectivity), efficiency, or retention factor.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: A slight decrease in the concentration of the organic modifier (e.g., acetonitrile) will increase the retention times of all DNP-amino acids and may improve the resolution of early eluting peaks.

    • pH: Adjusting the mobile phase pH can alter the selectivity between DNP-amino acids with different pKa values. A systematic study of pH effects is often beneficial.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a mixture of both, can change the selectivity of the separation.

  • Adjust the Temperature: Lowering the temperature can sometimes increase retention and improve resolution, while increasing the temperature can decrease retention but may improve peak efficiency. The effect of temperature on selectivity should be evaluated.

  • Decrease the Flow Rate: A lower flow rate can lead to better peak efficiency and improved resolution, at the cost of a longer analysis time.

  • Use a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl phase) or a column with smaller particles and a longer length can provide higher efficiency and better resolution.

Data Presentation

The following tables provide representative data on how mobile phase parameters can affect the retention of DNP-amino acids.

Table 1: Effect of Acetonitrile Concentration on Retention Time of Selected DNP-Amino Acids

DNP-Amino AcidRetention Time (min) at 30% ACNRetention Time (min) at 40% ACNRetention Time (min) at 50% ACN
DNP-Aspartic Acid8.56.24.1
DNP-Glycine12.39.87.5
DNP-Valine18.715.412.1
DNP-Phenylalanine25.120.916.8

Note: These are illustrative values. Actual retention times will vary depending on the specific column, system, and other chromatographic conditions.

Table 2: Effect of Mobile Phase pH on Retention Time of Selected DNP-Amino Acids

DNP-Amino AcidRetention Time (min) at pH 3.0Retention Time (min) at pH 4.0Retention Time (min) at pH 5.0
DNP-Aspartic Acid10.28.56.8
DNP-Glutamic Acid11.59.87.9
DNP-Leucine22.422.121.8

Note: These are illustrative values. The effect of pH is most pronounced for the acidic DNP-amino acids.[4]

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with DNFB

This protocol describes the preparation of DNP-amino acids for HPLC analysis.

  • Sample Preparation: Prepare a standard solution of amino acids or the sample to be analyzed in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH ~9.0).

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of 2,4-dinitrofluorobenzene (DNFB) in ethanol.

    • Incubate the mixture at 60°C for 1 hour in the dark.

  • Reaction Quenching and Extraction:

    • After incubation, cool the reaction mixture to room temperature.

    • Acidify the solution with 1 M HCl to pH ~2 to protonate the unreacted DNFB and the DNP-amino acids.

    • Extract the DNP-amino acids with a water-immiscible organic solvent such as ethyl acetate (3 x 500 µL).

  • Sample Finalization:

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial HPLC mobile phase (e.g., 200 µL) for injection.

Protocol 2: HPLC Separation of DNP-Amino Acids

This protocol outlines a general method for the reversed-phase HPLC separation of DNP-amino acids.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM sodium acetate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 50% B (linear gradient)

    • 35-40 min: 50% to 90% B (linear gradient for column wash)

    • 40-45 min: 90% B (hold)

    • 45-46 min: 90% to 10% B (return to initial conditions)

    • 46-55 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 360 nm.

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No check_all_peaks->no_some_peaks No check_frit Check for partially blocked column frit yes_all_peaks->check_frit check_interactions Suspect secondary interactions or chemical issues no_some_peaks->check_interactions check_void Inspect for column void check_frit->check_void Flushing ineffective flush_column Reverse and flush column check_frit->flush_column Blockage suspected replace_column1 Replace column check_void->replace_column1 Void suspected end_good_peaks Problem Resolved flush_column->end_good_peaks replace_column1->end_good_peaks lower_ph Lower mobile phase pH check_interactions->lower_ph check_overload Check for column overload check_interactions->check_overload If pH adjustment fails use_deactivated_column Use a highly deactivated column lower_ph->use_deactivated_column If tailing persists lower_ph->end_good_peaks dilute_sample Dilute sample / reduce injection volume check_overload->dilute_sample dilute_sample->end_good_peaks use_deactivated_column->end_good_peaks

Caption: Troubleshooting workflow for peak tailing issues.

Experimental Workflow for DNP-Amino Acid Analysis

G start Start: Amino Acid Sample derivatization Derivatization with DNFB (60°C, 1 hour) start->derivatization extraction Acidification and Extraction with Ethyl Acetate derivatization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Reversed-Phase HPLC Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 360 nm separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for DNP-amino acid analysis.

References

Technical Support Center: 2,4-Dinitro-5-fluorotoluene (DNFT) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2,4-Dinitro-5-fluorotoluene (DNFT) for labeling proteins and other biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during labeling experiments with DNFT, focusing on preventing non-specific labeling.

Q1: What is the primary cause of non-specific labeling with DNFT?

A1: Non-specific labeling with this compound (DNFT) primarily occurs due to two main reasons:

  • Reaction with non-target nucleophiles: Besides the intended primary amines (e.g., lysine residues, N-terminus), DNFT can react with other nucleophilic residues on the protein surface, such as the thiol group of cysteine or the hydroxyl groups of serine and threonine, especially under non-optimal pH conditions.

  • Hydrophobic interactions: The dinitrophenyl group is hydrophobic and can lead to non-covalent aggregation and precipitation of proteins, particularly when a high degree of labeling is achieved. This can trap unbound DNFT, giving the appearance of non-specific covalent labeling.

Q2: How does pH affect the specificity of DNFT labeling?

A2: The pH of the reaction buffer is a critical factor in controlling the specificity of DNFT labeling. The reaction of DNFT with primary amines is most efficient at a mildly basic pH (typically 8.5-9.5). At this pH, the primary amino groups are largely deprotonated and thus more nucleophilic. However, at higher pH values, other nucleophilic side chains (like tyrosine and cysteine) also become more reactive, which can lead to increased non-specific labeling. Conversely, at a lower pH, the reactivity of primary amines decreases, potentially requiring longer reaction times or higher concentrations of DNFT, which can also increase the risk of non-specific interactions.

Q3: I am observing high background signal in my experiments. What are the likely causes and how can I reduce it?

A3: High background signal is a common issue and can stem from several sources. The following troubleshooting guide will help you identify and address the problem.

Troubleshooting Guide: High Background Signal
Potential Cause Recommended Action
Excess Unreacted DNFT Ensure complete removal of unreacted DNFT after the labeling reaction. Use size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration with an appropriate molecular weight cutoff.
Non-Specific Binding to Surfaces Block non-specific binding sites on your assay surfaces (e.g., microplates, beads) with a suitable blocking agent like Bovine Serum Albumin (BSA) or a commercial blocking buffer.
Sub-optimal DNFT:Protein Molar Ratio Titrate the DNFT:protein molar ratio to find the optimal concentration that provides sufficient labeling without excessive non-specific binding. Start with a lower ratio and incrementally increase it.
Inappropriate Reaction Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your protein for DNFT. Use a non-reactive buffer such as phosphate-buffered saline (PBS) or borate buffer at the appropriate pH.
Protein Aggregation High degrees of labeling can increase protein hydrophobicity and lead to aggregation. Reduce the DNFT:protein molar ratio, perform the reaction at a lower temperature (e.g., 4°C), or include additives like non-ionic detergents (e.g., Tween-20) at low concentrations in your buffers.

Q4: My protein precipitates after the labeling reaction. What should I do?

A4: Protein precipitation is often a result of over-labeling, which can alter the protein's isoelectric point and increase its hydrophobicity.

Troubleshooting Guide: Protein Precipitation
Potential Cause Recommended Action
Over-labeling Decrease the molar excess of DNFT in the reaction. Start with a lower dye:protein ratio (e.g., 5:1 or 10:1).
Hydrophobic Nature of DNFT Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the DNFT to less than 10% of the total reaction volume. Perform the reaction on ice or at 4°C to slow down the reaction and reduce aggregation.
Protein Instability Ensure your protein is stable at the pH and temperature of the labeling reaction. Consider adding stabilizing agents if necessary.

Quantitative Data Summary

The following table provides illustrative data on how key reaction parameters can influence the degree of labeling (DOL) and the percentage of non-specific binding. This data is based on general principles of amine-reactive labeling and should be used as a starting point for optimization.

Parameter Condition Illustrative Degree of Labeling (DOL) Illustrative Non-Specific Binding (%) Notes
pH 7.51-2< 5%Slower reaction rate, may require longer incubation.
8.53-55-10%Optimal for many proteins, balancing efficiency and specificity.
9.55-8> 15%Higher efficiency but increased risk of modifying other residues.
DNFT:Protein Molar Ratio 5:11-3< 5%Good starting point to minimize non-specific labeling.
20:14-710-20%A common ratio for achieving a good signal.
50:1> 8> 25%High risk of over-labeling, precipitation, and non-specific binding.
Temperature (°C) 42-4< 10%Slower reaction, but can reduce aggregation of sensitive proteins.
25 (Room Temp)4-610-15%Standard reaction temperature.
37> 6> 20%Faster reaction but may increase protein denaturation and non-specific reactions.

Experimental Protocols

Standard DNFT Protein Labeling Protocol

This protocol provides a general procedure for labeling a protein with DNFT. Optimization may be required for your specific protein.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.5) at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer.

  • DNFT Solution Preparation:

    • Immediately before use, prepare a stock solution of DNFT (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the desired amount of the DNFT stock solution. The final volume of DMSO should be less than 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted DNFT and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Control Experiment for Non-Specific Labeling

This protocol helps to determine the extent of non-specific labeling in your experiment.

  • Prepare a "Blocked" Protein Sample:

    • In a separate reaction, block the primary amines on your protein of interest by reacting it with a large excess of a non-labeled, amine-reactive compound (e.g., N-hydroxysuccinimide acetate) under optimal conditions.

    • Remove the excess blocking agent by desalting or dialysis.

  • Label the "Blocked" Protein with DNFT:

    • Perform the standard DNFT labeling protocol (as described above) on the "blocked" protein sample.

  • Label a "Native" Protein Sample:

    • Concurrently, perform the standard DNFT labeling protocol on your un-blocked, native protein.

  • Analysis:

    • Analyze the labeling of both the "blocked" and "native" protein samples using your intended downstream application (e.g., ELISA, Western blot, fluorescence microscopy).

    • The signal obtained from the "blocked" protein represents the level of non-specific labeling (i.e., labeling at sites other than primary amines). The signal from the "native" protein represents the total labeling (specific + non-specific).

    • Calculate the percentage of non-specific labeling: (Signal_blocked / Signal_native) * 100%.

Visualizations

Experimental Workflow for Preventing Non-Specific Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_in_Amine_Free_Buffer Protein in Amine-Free Buffer (pH 8.5) Add_DNFT Add DNFT to Protein (Optimize Molar Ratio) Protein_in_Amine_Free_Buffer->Add_DNFT DNFT_Stock Prepare fresh DNFT stock in DMSO DNFT_Stock->Add_DNFT Incubate Incubate (1-2h @ RT or O/N @ 4°C) Add_DNFT->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify Labeled Protein (e.g., Desalting Column) Quench->Purify Analyze Analyze Labeling (e.g., Spectrophotometry) Purify->Analyze

Caption: Workflow for optimal DNFT labeling to minimize non-specific binding.

Troubleshooting Logic for High Background

troubleshooting_logic High_Background High Background Signal? Check_Purification Was excess DNFT removed effectively? High_Background->Check_Purification Yes Optimize_Molar_Ratio Is the DNFT:Protein ratio too high? Check_Purification->Optimize_Molar_Ratio No Solution_Purification Improve purification method (desalting, dialysis). Check_Purification->Solution_Purification Yes Check_Buffer Does the buffer contain primary amines? Optimize_Molar_Ratio->Check_Buffer No Solution_Molar_Ratio Decrease DNFT:Protein molar ratio. Optimize_Molar_Ratio->Solution_Molar_Ratio Yes Assess_Aggregation Is protein aggregation observed? Check_Buffer->Assess_Aggregation No Solution_Buffer Switch to an amine-free buffer (PBS, Borate). Check_Buffer->Solution_Buffer Yes Solution_Aggregation Lower reaction temperature, reduce DNFT concentration, add non-ionic detergent. Assess_Aggregation->Solution_Aggregation Yes

Caption: Decision tree for troubleshooting high background in DNFT labeling experiments.

challenges in the scale-up of 2,4-Dinitro-5-fluorotoluene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2,4-Dinitro-5-fluorotoluene production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Reaction Yield

  • Question: We are experiencing a significantly lower than expected yield of this compound during our pilot-scale production. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields during scale-up can be attributed to several factors. A systematic approach to identify the root cause is crucial.

    • Inadequate Temperature Control: Nitration reactions are highly exothermic. Insufficient cooling at a larger scale can lead to side reactions and decomposition of the product. Ensure your cooling system is robust enough for the increased reaction volume. .

    • Poor Mixing: Inadequate agitation in a larger reactor can result in localized "hot spots" and incomplete mixing of reactants, leading to the formation of byproducts. .

    • Moisture Contamination: The presence of water can lead to the decomposition of the product.[1] All reactants and equipment must be scrupulously dry. .

    • Incorrect Reagent Stoichiometry: An improper ratio of nitrating agents (fuming nitric acid and concentrated sulfuric acid) to the starting material (3-fluorotoluene) can result in incomplete reaction or the formation of mono-nitrated byproducts.

Issue 2: High Impurity Profile

  • Question: Our final product shows a high level of impurities, particularly isomeric byproducts, after scaling up the synthesis. How can we improve the purity?

  • Answer: Impurity formation is a common challenge in the nitration of substituted aromatic compounds.

    • Isomeric Byproducts: The nitration of 3-fluorotoluene can lead to the formation of other dinitro-fluorotoluene isomers. Controlling the reaction temperature and the rate of addition of the nitrating mixture is critical to favor the formation of the desired 2,4-dinitro isomer. .

    • Over-Nitration: While less common for this specific product, excessive reaction times or temperatures could potentially lead to the formation of trinitro- derivatives. .

    • Purification Method: At a larger scale, purification methods like column chromatography may become impractical. Consider optimizing recrystallization conditions (solvent system, temperature profile) to effectively remove impurities.

Issue 3: Runaway Reaction

  • Question: We observed a rapid and uncontrolled increase in temperature and pressure during a pilot batch. What safety measures should be in place to prevent and manage a runaway reaction?

  • Answer: Runaway reactions during nitration are a serious safety hazard.

    • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow and thermal risks associated with the reaction. .

    • Controlled Addition: The nitrating agent should be added slowly and sub-surface to the substrate solution to ensure gradual heat release and efficient mixing. .

    • Emergency Quenching: Have a pre-defined and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a specific quenching agent. .

    • Pressure Relief Systems: The reactor must be equipped with appropriate pressure relief devices, such as rupture discs or relief valves, sized correctly for the potential gas evolution during a runaway scenario.

Frequently Asked Questions (FAQs)

  • Question: What are the primary safety concerns when handling this compound and the reagents for its synthesis?

  • Answer: The synthesis involves highly corrosive and potentially explosive materials.

    • Dinitrotoluene Compounds: These are energetic materials and may explode on heating.[2] They are also toxic and can be absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, flame-retardant lab coats, and safety goggles, is mandatory.[2] .

    • Nitrating Agents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them in a well-ventilated fume hood with appropriate acid-resistant PPE. .

    • Dust Explosion: If the final product is a powder, there is a risk of a dust explosion when mixed with air.[2] Ensure proper grounding of equipment to prevent static discharge.[3]

  • Question: What are the recommended storage conditions for this compound?

  • Answer: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong bases and reducing agents. The container should be tightly closed.

  • Question: How can we dispose of the waste generated during the production process?

  • Answer: The acidic waste from the reaction must be neutralized carefully before disposal. Any organic waste containing dinitrotoluene compounds should be treated as hazardous waste and disposed of according to local environmental regulations.

Data Presentation

Table 1: Comparison of Reaction Parameters at Laboratory vs. Pilot Scale

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Starting Material (3-fluorotoluene) 100 g10 kgEnsure consistent purity of raw material.
Fuming Nitric Acid 250 mL25 LHandle with extreme care due to high reactivity and toxicity.
Concentrated Sulfuric Acid 400 mL40 LUse appropriate acid-resistant equipment.
Reaction Temperature 0-5 °C0-5 °CMaintain strict temperature control with a robust cooling system.
Addition Time of Nitrating Mix 1 hour4-6 hoursSlower addition rate is crucial to manage heat evolution.
Reaction Time 2 hours4 hoursMonitor reaction completion by in-process controls (e.g., HPLC).
Typical Yield 85-90%75-85%Yield reduction on scale-up is common; optimization is key.
Purity (before recrystallization) >95%90-95%Impurity profile may change with scale.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 400 mL of concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath. Slowly add 250 mL of fuming nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: In a separate reactor, charge 100 g of 3-fluorotoluene. Cool the reactor to 0 °C. Begin adding the pre-cooled nitrating mixture dropwise to the 3-fluorotoluene. Maintain the reaction temperature between 0-5 °C throughout the addition. The addition should take approximately 1 hour.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a pale-yellow solid.

  • Isolation and Purification: Filter the solid product and wash it thoroughly with cold water until the washings are neutral. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a light yellow crystalline solid. Dry the final product under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification prep1 Charge H2SO4 prep2 Cool to 0°C prep1->prep2 prep3 Slowly add HNO3 prep2->prep3 react3 Add nitrating mixture (0-5°C) prep3->react3 react1 Charge 3-fluorotoluene react2 Cool to 0°C react1->react2 react2->react3 react4 Stir for 2 hours react3->react4 workup1 Quench on ice react4->workup1 workup2 Filter solid workup1->workup2 workup3 Wash with water workup2->workup3 workup4 Recrystallize workup3->workup4 workup5 Dry product workup4->workup5

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed q1 Is reaction temperature within 0-5°C range? start->q1 a1_yes Check for moisture contamination q1->a1_yes Yes a1_no Improve cooling capacity and monitoring q1->a1_no No q2 Is agitation effective? a1_yes->q2 a2_yes Verify reagent stoichiometry q2->a2_yes Yes a2_no Increase stirrer speed or use better baffle design q2->a2_no No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Analytical Interferences with 2,4-Dinitro-5-fluorotoluene (DNFT) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitro-5-fluorotoluene (DNFT) and its derivatives, particularly in the context of analytical chemistry applications such as HPLC and LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNFT) and its primary application in analytical chemistry?

A1: this compound (DNFT) is a derivatizing agent, closely related to the more commonly known Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (DNFB). Its primary use is in the pre-column derivatization of primary and secondary amines, most notably the N-terminal amino acids of peptides and proteins.[1] The derivatization reaction involves a nucleophilic aromatic substitution, where the amino group attacks the electron-deficient aromatic ring of DNFT, displacing the fluorine atom.[1][2] This process attaches a dinitrophenyl (DNP) tag to the analyte, which has strong UV absorption, facilitating its detection and quantification by HPLC-UV.[3][4]

Q2: What are the most common analytical techniques used for the analysis of DNFT derivatives?

A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[2][5] HPLC-UV is widely used due to the strong chromophore of the DNP group.[3] LC-MS and LC-MS/MS offer higher sensitivity and selectivity, which is particularly useful for complex biological samples.[2]

Q3: What are the potential side reactions during derivatization with DNFT?

A3: Side reactions can occur, leading to inaccurate quantification. The most common side reaction is the derivatization of other nucleophilic groups in amino acids, such as the ε-amino group of lysine, the sulfhydryl group of cysteine, and the phenolic hydroxyl group of tyrosine.[1] This can result in multiple derivatives for a single amino acid, complicating the chromatographic profile.

Q4: How stable are the DNP-derivatives?

A4: DNP-derivatives of amino acids are generally stable under the acidic conditions used for protein hydrolysis.[1] However, their stability can be affected by factors such as pH, temperature, and exposure to light. It is recommended to store derivatized samples at low temperatures and protected from light to prevent degradation.[6]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the derivatization and analysis of DNFT derivatives.

Guide 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No or very low peak intensity for the DNP-derivative Suboptimal pH of the reaction mixture. The reaction requires a slightly alkaline pH (typically pH 8-9) to ensure the amino group is deprotonated and nucleophilic.[7]Ensure the reaction buffer is at the correct pH. A borate buffer is commonly used.[8]
Degraded DNFT reagent. DNFT can degrade over time, especially if exposed to moisture.Use a fresh, high-quality DNFT reagent. Store the reagent in a desiccator.
Insufficient reaction time or temperature. The derivatization reaction may not have gone to completion.Optimize the reaction time and temperature. A typical starting point is 60°C for 1 hour.[2]
Presence of interfering substances. High concentrations of other primary or secondary amines in the sample can compete for the DNFT reagent.Consider a sample cleanup step prior to derivatization to remove interfering substances.
Guide 2: Poor Chromatographic Resolution
Symptom Possible Cause Suggested Solution
Peak tailing Secondary interactions with the stationary phase. Residual silanol groups on C18 columns can interact with the polar DNP derivatives.Use a modern, end-capped C18 column. Optimize the mobile phase pH to suppress silanol interactions (e.g., lower pH).
Column overload. Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample.
Peak splitting or broadening Incompatible injection solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Ensure the sample solvent is similar in composition to the initial mobile phase.
Column contamination. Buildup of matrix components on the column can degrade performance.Implement a column washing step between injections. Use a guard column to protect the analytical column.
Co-elution of peaks Inadequate separation conditions. The mobile phase gradient or composition may not be optimal.Optimize the mobile phase gradient, organic modifier, and pH to improve separation.
Guide 3: Inaccurate Quantification (LC-MS)
Symptom Possible Cause Suggested Solution
Signal suppression or enhancement (Matrix Effect) Co-eluting matrix components. Endogenous compounds from the sample matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization of the DNP-derivative in the mass spectrometer source.[5][9]Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Optimize chromatography: Modify the HPLC gradient to separate the analyte from the interfering compounds. Use an internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[4]
Low signal intensity Poor ionization efficiency. The DNP derivative may not ionize efficiently in the chosen MS mode.A modified derivatizing agent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), has been shown to provide much larger ion current signals in positive ESI mode due to the introduction of a readily protonatable site.[2]

Quantitative Data on Analytical Interferences

Obtaining precise quantitative data on the interference of every possible compound is challenging and often specific to the matrix and analytical method. However, the following table provides an illustrative overview of potential interferences and their general effects. Note: The quantitative values presented here are for illustrative purposes to demonstrate the concept of interference and may not represent actual experimental data for a specific assay. Researchers should always validate their methods in their specific matrix.

Interfering Substance Potential Source in Sample Typical Analytical Issue Illustrative Quantitative Impact Mitigation Strategy
Other Primary/Secondary Amines Biological fluids, cell culture mediaCompetition for the derivatizing reagent10-50% decrease in derivative peak areaSample cleanup (e.g., SPE), use of excess derivatizing reagent.
Thiols (e.g., Cysteine, Glutathione) Biological samplesFormation of multiple derivativesSplit peaks, 5-20% reduction in the main peak areaDerivatization of thiols prior to DNFT reaction (e.g., with iodoacetamide).
Phenols (e.g., Tyrosine) Protein hydrolysatesFormation of side productsMinor side peaks, <5% impact on the main peakOptimization of reaction pH to favor amine derivatization.
Phospholipids Plasma, serum samplesIon suppression in LC-MS20-80% reduction in signal intensityPhospholipid removal plates/cartridges, modified LLE.
Salts (e.g., Phosphate, Acetate) Buffers, biological matricesIon suppression in LC-MS, changes in peak shape in HPLC10-60% reduction in signal intensityDesalting of the sample, use of volatile mobile phase buffers (for LC-MS).

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with DNFB (Sanger's Reagent) for HPLC-UV Analysis

This protocol is a general guideline for the derivatization of amino acids from a protein hydrolysate.

Materials:

  • Protein hydrolysate sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 1% w/v in ethanol)

  • Sodium bicarbonate buffer (e.g., 1 M, pH 9.0)

  • Hydrochloric acid (HCl) for acidification

  • Ether or other suitable organic solvent for extraction

  • HPLC system with UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: To 100 µL of the amino acid sample (protein hydrolysate), add 100 µL of sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the DNFB solution. Mix thoroughly.

  • Incubation: Incubate the mixture in a light-protected container at 60°C for 1 hour.[2]

  • Acidification: After incubation, cool the mixture to room temperature and acidify with HCl to stop the reaction and precipitate the DNP-amino acids.

  • Extraction: Extract the DNP-amino acids with an organic solvent like ether.[1]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., mobile phase).

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system. Detect the DNP-amino acids at a wavelength of approximately 360 nm.[2]

Visualizations

Diagram 1: Experimental Workflow for DNFT Derivatization and Analysis

experimental_workflow sample_prep Sample Preparation (e.g., Protein Hydrolysis) derivatization Derivatization with DNFT (pH 8-9, 60°C) sample_prep->derivatization acidification Acidification (Stop Reaction) derivatization->acidification extraction Liquid-Liquid Extraction (e.g., with Ether) acidification->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-UV or LC-MS Analysis reconstitution->analysis

A typical workflow for DNFT derivatization and subsequent analysis.
Diagram 2: Nucleophilic Aromatic Substitution Reaction of DNFT with a Primary Amine

Nucleophilic aromatic substitution of DNFT with a primary amine.

References

Validation & Comparative

2,4-Dinitro-5-fluorotoluene vs. Sanger's reagent (FDNB) for peptide sequencing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Terminal Peptide Sequencing: Sanger's Reagent (FDNB) vs. Edman's Reagent (PITC)

For researchers, scientists, and drug development professionals engaged in the intricate work of protein characterization, understanding the primary structure of a peptide is fundamental. The sequence of amino acids dictates a protein's form and function, and its determination is a critical step in biological research. Historically, two chemical methods have been cornerstones of N-terminal peptide sequencing: the Sanger method, utilizing 1-fluoro-2,4-dinitrobenzene (FDNB), and the Edman degradation, which employs phenylisothiocyanate (PITC).

This guide provides an in-depth, objective comparison of these two seminal techniques. It moves beyond a simple listing of protocols to delve into the causality behind experimental choices, offering field-proven insights to inform your research strategy.

A Note on Nomenclature

The initial topic for this guide mentioned "2,4-Dinitro-5-fluorotoluene." It is important to clarify that the standard and historically significant reagent for the Sanger method is 1-fluoro-2,4-dinitrobenzene (FDNB) , also known as Sanger's reagent. This compound is a different chemical compound and is not the reagent used in this protein sequencing technique. For the purpose of scientific accuracy and relevance, this guide will focus on the established comparison between Sanger's reagent (FDNB) and its successor in many applications, Edman's reagent (PITC).

The Dawn of Protein Sequencing: Sanger's Reagent (FDNB)

Developed by Frederick Sanger in his monumental work to sequence insulin, for which he was awarded the Nobel Prize in Chemistry in 1958, the FDNB method was the first to prove that proteins have a defined amino acid sequence.[1][2]

Mechanism of Action: A Destructive Identification

Sanger's method is based on the nucleophilic aromatic substitution reaction between FDNB and the free α-amino group of the N-terminal amino acid of a polypeptide.[3] The reaction is typically carried out under mildly alkaline conditions (pH ~8-9), which deprotonates the N-terminal amino group, enhancing its nucleophilicity.[3] The highly reactive fluorine atom on the dinitrophenyl ring is an excellent leaving group, facilitating the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.

The critical, and ultimately limiting, step of the Sanger method is the subsequent complete acid hydrolysis of the DNP-peptide (e.g., using 6 M HCl at 100-110°C for 12-24 hours).[3] This harsh treatment cleaves all peptide bonds, releasing the constituent amino acids. The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis. The resulting yellow DNP-amino acid can then be separated from the other, unlabeled amino acids (e.g., by ether extraction) and identified by chromatography, historically by paper chromatography.[4]

sanger_mechanism Peptide Peptide (H₂N-AA₁-CO-NH-AA₂...) Reaction Nucleophilic Aromatic Substitution (pH ~8-9) Peptide->Reaction FDNB FDNB (Sanger's Reagent) FDNB->Reaction DNP_Peptide DNP-Peptide (Yellow Derivative) Reaction->DNP_Peptide Forms stable covalent bond Hydrolysis Complete Acid Hydrolysis (6 M HCl, 110°C) DNP_Peptide->Hydrolysis DNP_AA1 DNP-AA₁ (Identified by Chromatography) Hydrolysis->DNP_AA1 Resistant bond Free_AAs Free Amino Acids (AA₂, AA₃, ...) (Destroyed) Hydrolysis->Free_AAs Cleaves all peptide bonds

Sanger's Method Workflow

The primary drawback of this method is its destructive nature. To identify a single N-terminal residue, the entire polypeptide chain must be hydrolyzed and is therefore "lost" for further analysis.[5] This means that to sequence a longer peptide, it must be broken into smaller, overlapping fragments, each of which is individually subjected to N-terminal analysis—a laborious and puzzle-like process.[5]

The Evolution of Sequencing: Edman's Reagent (PITC)

Developed by Pehr Edman in 1950, the Edman degradation revolutionized protein sequencing by introducing a method for the sequential removal of amino acids from the N-terminus.[1][2][6] This non-destructive approach (for the remainder of the peptide) paved the way for automated protein sequencing.

Mechanism of Action: A Stepwise Revelation

The Edman degradation is a cyclical process that involves three key steps:

  • Coupling: Under mildly alkaline conditions (pH 8-9), phenylisothiocyanate (PITC) reacts with the uncharged N-terminal α-amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[5][7]

  • Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[5][6]

  • Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[5] The PTH-amino acid is then identified by chromatography, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

The shortened peptide can then be subjected to another cycle of the Edman degradation to identify the next amino acid in the sequence.

edman_workflow cluster_cycle Edman Degradation Cycle Start Peptide (H₂N-AA₁-AA₂-...) Coupling 1. Coupling with PITC (pH 8-9) Start->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage 2. Cleavage with TFA PTC_Peptide->Cleavage ATZ_AA1 ATZ-AA₁ Cleavage->ATZ_AA1 Short_Peptide Shortened Peptide (H₂N-AA₂-...) Cleavage->Short_Peptide Conversion 3. Conversion with Aqueous Acid ATZ_AA1->Conversion Short_Peptide->Coupling Re-enters for next cycle PTH_AA1 PTH-AA₁ (Identified by HPLC) Conversion->PTH_AA1

Edman Degradation Workflow

Head-to-Head Comparison: FDNB vs. PITC

FeatureSanger's Reagent (FDNB)Edman's Reagent (PITC)Rationale and Field Insights
Principle Labels N-terminal amino acid, followed by complete hydrolysis of the peptide.Sequentially labels and cleaves the N-terminal amino acid, leaving the rest of the peptide intact.Edman's non-destructive approach to the remaining peptide is its single greatest advantage, allowing for sequential analysis from a single sample.
Outcome Identifies only the N-terminal amino acid.Determines the amino acid sequence from the N-terminus, one residue per cycle.Sanger's method provides a single data point per peptide, whereas Edman's provides a sequence.
Sample Consumption The entire peptide is destroyed during hydrolysis.Only the N-terminal amino acid is consumed in each cycle.This makes Edman degradation far more efficient for sequencing, as the same sample is analyzed multiple times.
Automation Not amenable to automation due to the destructive hydrolysis step.Readily automated, leading to the development of protein sequenators.[10][11]Automation significantly increased the speed, efficiency, and reproducibility of peptide sequencing, making Edman degradation the dominant method for decades.
Sensitivity Lower sensitivity, requiring larger amounts of sample.Higher sensitivity, requiring as little as 10-100 picomoles of peptide.[10]The development of automated sequencers with integrated HPLC systems greatly enhanced the sensitivity of the Edman method.
Sequence Length Only identifies the N-terminal residue.Can typically sequence up to 30-60 amino acids with high efficiency (>99% per cycle).[10]The efficiency of each cycle is not 100%, leading to a gradual accumulation of "noise" that limits the practical length of a sequencing run.
Limitations Destructive, laborious for sequencing, not automatable.Ineffective if the N-terminus is blocked (e.g., by acetylation), difficulty with certain modified amino acids, decreasing efficiency with each cycle.[10]N-terminal blockage is a significant issue for both methods, but particularly for Edman degradation as it halts the entire process.
Identification DNP-amino acids identified by chromatography (e.g., TLC, HPLC).PTH-amino acids identified by HPLC.[9]The use of HPLC for PTH-amino acid identification provides high resolution and quantitative data, which is crucial for automated sequencing.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific sample and available instrumentation.

Protocol 1: N-Terminal Amino Acid Identification using Sanger's Reagent (FDNB)

I. Materials

  • Peptide sample (10-50 nmol)

  • 1-fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% in ethanol)

  • Sodium bicarbonate solution (e.g., 1 M, pH 8.5)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Acetone

  • Chromatography system (TLC or HPLC) with appropriate standards for DNP-amino acids

II. Procedure

  • Derivatization: a. Dissolve the peptide sample in the sodium bicarbonate buffer. b. Add the FDNB solution and incubate at 40°C for 1-2 hours.[12] The solution will turn yellow upon formation of the DNP-peptide. c. Acidify the reaction mixture with a small amount of HCl to precipitate the DNP-peptide. d. Centrifuge the mixture and wash the pellet with water, ethanol, and ether to remove unreacted FDNB and other byproducts.

  • Hydrolysis: a. Add 6 M HCl to the dried DNP-peptide. b. Seal the tube under vacuum and heat at 110°C for 12-24 hours.[3] c. After hydrolysis, cool the sample and remove the HCl by evaporation under vacuum.

  • Extraction and Identification: a. Add water to the dried hydrolysate and extract the yellow DNP-amino acid with diethyl ether. The unlabeled free amino acids will remain in the aqueous phase. b. Evaporate the ether extract to dryness. c. Dissolve the DNP-amino acid residue in a small volume of acetone. d. Spot the sample on a TLC plate or inject it into an HPLC system alongside DNP-amino acid standards. e. Identify the N-terminal amino acid by comparing the retention factor (Rf) or retention time of the sample to the standards.

Protocol 2: Sequential Peptide Sequencing using Edman's Reagent (PITC) - Manual Method

I. Materials

  • Peptide sample (10-100 nmol)

  • Phenylisothiocyanate (PITC) solution (e.g., 5% in pyridine)

  • Coupling buffer (e.g., pyridine/water, pH 9)

  • Anhydrous trifluoroacetic acid (TFA)

  • Organic solvent for extraction (e.g., butyl chloride or ethyl acetate)

  • Aqueous acid for conversion (e.g., 1 M HCl or 25% TFA)

  • HPLC system with a C18 column for PTH-amino acid analysis and PTH-amino acid standards

II. Procedure (One Cycle)

  • Coupling: a. Dissolve the peptide sample in the coupling buffer in a reaction vial. b. Add the PITC solution and incubate at 50°C for 20-30 minutes under a nitrogen atmosphere to form the PTC-peptide. c. Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

  • Washing: a. Wash the dried PTC-peptide with a non-polar solvent like heptane/ethyl acetate to remove excess PITC and byproducts. b. Dry the sample again.

  • Cleavage: a. Add anhydrous TFA to the dried PTC-peptide. b. Incubate at 50°C for 10-15 minutes to cleave the N-terminal amino acid as an ATZ-derivative. c. Dry the sample under a stream of nitrogen.

  • Extraction: a. Add an organic solvent (e.g., butyl chloride) to the sample to extract the ATZ-amino acid. The shortened peptide remains in the vial. b. Carefully transfer the organic phase containing the ATZ-amino acid to a new vial.

  • Conversion: a. Dry the organic extract. b. Add aqueous acid (e.g., 25% TFA) and heat at 80°C for 10 minutes to convert the unstable ATZ-amino acid into the stable PTH-amino acid. c. Dry the sample.

  • Identification: a. Dissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis. b. Inject the sample into an HPLC system and compare the retention time with that of known PTH-amino acid standards to identify the amino acid.

  • Next Cycle: a. The shortened peptide remaining in the original reaction vial is dried and can be subjected to another cycle of Edman degradation starting from step 1.

Conclusion: Choosing the Right Tool for the Job

While both Sanger's and Edman's methods have been largely superseded by mass spectrometry-based approaches for high-throughput proteomics, they remain foundational techniques in the history of biochemistry and can still be valuable in specific applications.

Sanger's reagent (FDNB) is a simple and robust method for identifying the N-terminal amino acid of a peptide. Its primary modern application might be in educational settings to demonstrate the principles of protein sequencing or in specific cases where only the N-terminal identity is required and sample amount is not a limiting factor.

Edman's reagent (PITC) , particularly in its automated form, offers a far more powerful tool for determining the N-terminal sequence of a purified peptide. It provides direct sequence information, which is invaluable for:

  • Confirming the identity of a recombinant protein.

  • Identifying the precise N-terminus after post-translational processing.

  • Sequencing novel peptides for which no genomic data is available.

Ultimately, the choice of method depends on the specific research question. For a single N-terminal identification, Sanger's method is sufficient, though less sensitive. For obtaining a sequence of the N-terminal region, Edman degradation is unequivocally superior. Understanding the chemistry and limitations of both these classical techniques provides a deeper appreciation for the complexities of protein analysis and the advancements that have shaped modern proteomics.

References

A Comprehensive Guide to Derivatizing Agents for Amino Acid Analysis: 2,4-Dinitro-5-fluorotoluene (DNFB) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amino acids is a cornerstone of various analytical procedures, from protein sequencing to metabolomics. Due to the inherent lack of strong chromophores or fluorophores in most amino acids, chemical derivatization is a critical step to enhance their detectability by techniques such as High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of 2,4-Dinitro-5-fluorotoluene (DNFB), famously known as Sanger's reagent, with other widely used derivatizing agents. We will delve into their reaction mechanisms, performance characteristics, and detailed experimental protocols to assist in the selection of the most suitable reagent for your analytical needs.

Introduction to Derivatization in Amino Acid Analysis

Derivatization is the process of chemically modifying an analyte to improve its analytical properties.[] In the context of amino acid analysis, this typically involves the introduction of a tag that imparts strong UV absorbance or fluorescence, thereby significantly increasing the sensitivity of detection.[] The choice of a derivatizing agent is pivotal and depends on several factors, including the desired sensitivity, the stability of the resulting derivatives, the simplicity of the reaction, and the available detection instrumentation.

This guide will focus on the comparison of the following pre-column derivatizing agents:

  • This compound (DNFB) / 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Marfey's Reagent (FDAA)

  • Dansyl Chloride (DNS-Cl)

  • Dabsyl Chloride (DABS-Cl)

  • o-Phthalaldehyde (OPA)

  • Ninhydrin

At a Glance: Performance Comparison of Derivatizing Agents

The selection of an appropriate derivatizing agent is a trade-off between various performance parameters. The following table provides a summary of the key characteristics of the discussed reagents.

FeatureThis compound (DNFB)Marfey's Reagent (FDAA)Dansyl Chloride (DNS-Cl)Dabsyl Chloride (DABS-Cl)o-Phthalaldehyde (OPA)Ninhydrin
Principle of Detection UV-Vis AbsorbanceUV-Vis AbsorbanceFluorescence, UV-Vis AbsorbanceUV-Vis Absorbance (Visible)FluorescenceVisible Absorbance
Derivative Stability Excellent[2]Stable for at least 48 hours[3]Moderate, prone to degradation[4]Excellent, stable for at least a month at room temperature[5][6]Poor, derivatives are unstable[2]Moderate
Reaction Time ~1 hour[7]90 minutes[3]35-60 minutes[2][4]10-30 minutes[8]~1 minute[2]15-20 minutes[9]
Reaction Temperature 60°C[2]37-40°C[10][11]38-80°C[12][13]70°C[8]Room Temperature[2]80-100°C[14]
Selectivity Primary and secondary amines[2]Primary amines[3]Primary and secondary amines, phenols, imidazoles[4]Primary and secondary amines[4]Primary amines[2]Primary amines[15]
Detection Wavelength (nm) ~360[7]~340[3]Ex: ~324-335, Em: ~522-559; UV: 214, 246, 325[4]~425-465[4]Ex: ~340, Em: ~455570 (440 for proline)[9]
Key Advantages Stable derivatives, historical significanceChiral separation of amino acids[16]High sensitivity (fluorescence)[4]Very stable derivatives, visible detection minimizes interference[5][6]Fast reaction, high sensitivity[2]Simple, cost-effective
Key Disadvantages Requires heating, less sensitive than fluorescent tagsLonger reaction time, primarily for chiral analysisDerivatives can be unstable, reacts with other functional groups[4]Requires heatingDerivatives are unstable, does not react with secondary amines[2]Requires heating, lower sensitivity

In-Depth Analysis of Derivatizing Agents

This compound (DNFB) / 1-Fluoro-2,4-dinitrobenzene (FDNB)

DNFB, or Sanger's reagent, is a classical derivatizing agent used for the N-terminal sequencing of proteins and the analysis of amino acids. It reacts with the primary and secondary amino groups of amino acids via a nucleophilic aromatic substitution to form stable 2,4-dinitrophenyl (DNP) derivatives.[2] These derivatives are intensely colored and can be detected by UV-Vis spectrophotometry.

Reaction Mechanism:

The reaction involves the nucleophilic attack of the amino group on the electron-deficient aromatic ring of DNFB, leading to the displacement of the fluorine atom.

DNFB_Reaction AminoAcid Amino Acid (R-NH2) Intermediate Meisenheimer Complex AminoAcid->Intermediate Nucleophilic Attack DNFB This compound (DNFB) DNFB->Intermediate Product DNP-Amino Acid Intermediate->Product Fluoride Elimination HF HF Intermediate->HF

DNFB Derivatization Reaction
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey's reagent is a chiral derivatizing agent primarily used for the enantiomeric separation of amino acids.[16] It reacts with the amino group of D- and L-amino acids to form diastereomeric derivatives that can be resolved by standard reversed-phase HPLC.[3] The D-amino acid derivatives typically elute later than the corresponding L-amino acid derivatives.[3]

Reaction Mechanism:

Similar to DNFB, the reaction proceeds through a nucleophilic aromatic substitution. The chirality of the L-alanine amide moiety in Marfey's reagent allows for the formation of diastereomers.

Marfey_Reaction AminoAcid D/L-Amino Acid Product Diastereomeric DNP-L-Ala-NH-Amino Acids AminoAcid->Product Marfey Marfey's Reagent (L-FDAA) Marfey->Product Nucleophilic Aromatic Substitution

Marfey's Reagent Derivatization
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl)

Dansyl chloride is a highly popular derivatizing agent that reacts with primary and secondary amino groups to produce stable and intensely fluorescent sulfonamide adducts.[17][18] This property allows for highly sensitive detection in the picomole to femtomole range.[4] The dansylated derivatives also exhibit strong UV absorbance.[4]

Reaction Mechanism:

The reaction is a nucleophilic attack of the unprotonated amino group on the electrophilic sulfonyl chloride group of dansyl chloride, resulting in the formation of a stable sulfonamide bond.[17]

Dansyl_Reaction AminoAcid Amino Acid (R-NH2) Product Dansyl-Amino Acid AminoAcid->Product DansylCl Dansyl Chloride DansylCl->Product Nucleophilic Substitution HCl HCl

Dansyl Chloride Derivatization
Dabsyl Chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, DABS-Cl)

Dabsyl chloride is another sulfonyl chloride-based reagent that forms highly stable and intensely colored derivatives with primary and secondary amino acids.[19] A key advantage of dabsyl chloride is that its derivatives absorb light in the visible region (around 425-465 nm), which minimizes interference from other components in complex biological samples that typically absorb in the UV range.[5][6]

Reaction Mechanism:

The reaction mechanism is analogous to that of dansyl chloride, involving a nucleophilic attack of the amino group on the sulfonyl chloride.

Dabsyl_Reaction AminoAcid Amino Acid (R-NH2) Product Dabsyl-Amino Acid AminoAcid->Product DabsylCl Dabsyl Chloride DabsylCl->Product Nucleophilic Substitution HCl HCl

Dabsyl Chloride Derivatization
o-Phthalaldehyde (OPA)

OPA is a popular derivatizing agent known for its rapid reaction with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[20] The reaction is typically complete within a minute at room temperature.[2] A significant drawback of OPA is the instability of its derivatives and its inability to react with secondary amines like proline and hydroxyproline.[2]

Reaction Mechanism:

The reaction involves the initial formation of a hemiaminal intermediate between OPA and the primary amine, followed by cyclization with the thiol to yield the fluorescent isoindole.[21]

OPA_Reaction AminoAcid Primary Amino Acid (R-NH2) Product Fluorescent Isoindole Derivative AminoAcid->Product OPA o-Phthalaldehyde OPA->Product Thiol Thiol (R'-SH) Thiol->Product Condensation

OPA Derivatization Reaction
Ninhydrin

Ninhydrin is a classical reagent for the colorimetric detection and quantification of amino acids. It reacts with primary amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which absorbs light at 570 nm.[15] With imino acids like proline, a yellow-orange complex is formed, which is measured at 440 nm.[9]

Reaction Mechanism:

The reaction is a complex oxidative deamination and decarboxylation of the amino acid, followed by the condensation of the released ammonia with ninhydrin and its reduced form (hydrindantin) to form Ruhemann's purple.[9]

Ninhydrin_Reaction AminoAcid α-Amino Acid Intermediate1 Hydrindantin + Aldehyde + CO2 + NH3 AminoAcid->Intermediate1 Ninhydrin1 Ninhydrin (oxidizing agent) Ninhydrin1->Intermediate1 Oxidative deamination Product Ruhemann's Purple Intermediate1->Product Ninhydrin2 Ninhydrin Ninhydrin2->Product Condensation

Ninhydrin Reaction Mechanism

Experimental Protocols

This section provides detailed methodologies for the derivatization of amino acids using the discussed reagents.

General Experimental Workflow

The general workflow for pre-column derivatization followed by HPLC analysis is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis ProteinHydrolysis Protein Hydrolysis (if applicable) Deproteinization Deproteinization ProteinHydrolysis->Deproteinization Dilution Dilution Deproteinization->Dilution AddReagent Add Derivatizing Agent & Buffer Dilution->AddReagent Incubate Incubate (Heat/Time) AddReagent->Incubate Quench Quench Reaction (if needed) Incubate->Quench HPLC HPLC Separation Quench->HPLC Detection Detection (UV/Fluorescence) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

General Workflow for Amino Acid Analysis
Protocol for this compound (DNFB) Derivatization

  • Sample Preparation: Prepare a solution of the amino acid sample or protein hydrolysate.

  • Derivatization:

    • To 100 µL of the sample, add 100 µL of a 0.5 M sodium bicarbonate solution (pH 9.0).

    • Add 100 µL of a 1% (w/v) solution of DNFB in acetonitrile.

    • Incubate the mixture in a water bath at 60°C for 1 hour in the dark.[7]

  • Analysis:

    • After incubation, cool the reaction mixture to room temperature.

    • The sample can be directly injected into the HPLC system or extracted with an organic solvent to remove excess reagent.

    • Separate the DNP-amino acids on a C18 reversed-phase column with a suitable mobile phase gradient.

    • Detect the derivatives at approximately 360 nm.[7]

Protocol for Marfey's Reagent (FDAA) Derivatization
  • Sample Preparation: Prepare a solution of the amino acid sample.

  • Derivatization:

    • To 20 µL of the sample, add 40 µL of a 20 mM Marfey's reagent solution in acetone.[22]

    • Add 10 µL of 0.5 M triethylamine to initiate the reaction.[22]

    • Incubate the mixture at 37°C for 24 hours in the dark.[22]

    • Quench the reaction by adding 10 µL of 0.5 M HCl.[22]

  • Analysis:

    • Dilute the sample with the initial mobile phase.

    • Inject the sample into the HPLC system equipped with a C18 column.

    • Detect the diastereomeric derivatives at 340 nm.[3]

Protocol for Dansyl Chloride (DNS-Cl) Derivatization
  • Sample Preparation: Prepare a solution of the amino acid sample.

  • Derivatization:

    • To 25 µL of the sample, add 50 µL of a freshly prepared 1:1 mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.[23]

    • Incubate the mixture at room temperature for 60 minutes in the dark.[23]

  • Analysis:

    • The reaction can be quenched by adding a small amount of a primary amine solution.

    • Inject the derivatized sample into the HPLC system with a C18 column.

    • Detect the fluorescent derivatives with an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm, or by UV absorbance at 254 nm.

Protocol for Dabsyl Chloride (DABS-Cl) Derivatization
  • Sample Preparation: Prepare a solution of the amino acid sample. For plasma samples, deproteinize with perchloric acid.[24]

  • Derivatization:

    • To 50 µL of the sample, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[24]

    • Add 150 µL of a 2.5 mg/mL dabsyl chloride solution in acetone.[24]

    • Incubate at 70°C for 15 minutes.[24]

  • Analysis:

    • Evaporate the solvent to dryness and reconstitute in the initial mobile phase.[24]

    • Filter the sample before injection into the HPLC system with a C18 column.

    • Detect the derivatives in the visible range at approximately 465 nm.

Protocol for o-Phthalaldehyde (OPA) Derivatization
  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) containing a thiol such as 3-mercaptopropionic acid.

  • Derivatization:

    • Mix the amino acid sample with the OPA reagent. The reaction is very fast and typically complete within 1 minute at room temperature.[2]

  • Analysis:

    • Inject the derivatized sample immediately into the HPLC system due to the instability of the derivatives.

    • Use a C18 column for separation.

    • Detect the fluorescent derivatives with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

Protocol for Ninhydrin Derivatization
  • Reagent Preparation: Prepare a 2% (w/v) ninhydrin solution in ethanol or acetone.[13]

  • Derivatization:

    • Add 1 mL of the ninhydrin reagent to the amino acid sample.

    • Heat the mixture in a boiling water bath for 15-20 minutes.[9]

    • Cool the tubes to room temperature.[9]

  • Analysis:

    • Add a diluent solvent (e.g., a 1:1 mixture of n-propanol and deionized water).[9]

    • Measure the absorbance of the purple-colored solution at 570 nm (or 440 nm for proline) using a spectrophotometer.[9]

Conclusion

The selection of a derivatizing agent for amino acid analysis is a critical decision that influences the sensitivity, reliability, and efficiency of the analytical method. This compound (DNFB) remains a historically significant and reliable reagent, particularly valued for the stability of its derivatives. However, for applications requiring high sensitivity, fluorescent derivatizing agents such as dansyl chloride and OPA are superior choices. Dabsyl chloride offers an excellent balance of derivative stability and sensitive detection in the visible range, minimizing interferences. Marfey's reagent is the gold standard for chiral separations. Ninhydrin, while less sensitive, provides a simple and cost-effective method for colorimetric quantification.

This guide provides a comprehensive comparison to aid researchers in making an informed decision based on the specific requirements of their study. By understanding the performance characteristics and experimental protocols of each derivatizing agent, scientists can optimize their amino acid analysis for accurate and reproducible results.

References

A Comparative Guide to the Validation of HPLC Methods for Amine and Amino Acid Analysis Using Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quantitative analysis of compounds lacking a UV chromophore or fluorophore, such as amino acids and biogenic amines, presents a significant challenge. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely adopted strategy to overcome this limitation. This guide provides an objective comparison of HPLC method validation parameters using 2,4-Dinitrofluorobenzene (DNFB), a close structural analog of 2,4-Dinitro-5-fluorotoluene, and other common derivatizing reagents. The performance of these methods is evaluated based on key validation metrics supported by experimental data.

Performance Comparison of Derivatization Reagents in HPLC Method Validation

The choice of derivatization reagent is critical as it directly impacts the sensitivity, selectivity, and overall performance of the HPLC method. The following tables summarize typical validation parameters for HPLC methods employing four common derivatization reagents: 2,4-Dinitrofluorobenzene (DNFB), Dansyl Chloride, Marfey's Reagent, and o-Phthalaldehyde (OPA). It is important to note that these values are compiled from various studies and analytes, and are presented to provide a comparative overview.

Table 1: Comparison of Method Validation Parameters for Derivatization Reagents

Validation Parameter2,4-Dinitrofluorobenzene (DNFB)Dansyl ChlorideMarfey's Reagento-Phthalaldehyde (OPA)
Linearity (r²) > 0.999[1]> 0.99[2][3]> 0.95[4]≥ 0.99[5]
Accuracy (% Recovery) 97.4 - 108.0%79.3 - 110.3%[2]105.5 ± 4.8%[4]70 - 109%[5]
Precision (%RSD) < 12.7%< 4.38%[2]≤ 2.0%[4]< 2.35%
Limit of Detection (LOD) 1 ng/mL (Pregabalin)[1]0.015 - 0.075 µg/mL (Biogenic Amines)[2]0.03 µg/mL (Monoethanolamine)[4]0.13 - 0.37 pM (Amino Acids)[5]
Limit of Quantification (LOQ) 1 ng/mL (Pregabalin)0.05 - 0.25 µg/mL (Biogenic Amines)[2]0.10 µg/mL (Monoethanolamine)[4]Not specified

Table 2: General Characteristics of Derivatization Reagents

Feature2,4-Dinitrofluorobenzene (DNFB)Dansyl ChlorideMarfey's Reagento-Phthalaldehyde (OPA)
Target Analytes Primary & Secondary Amines, Thiols[6]Primary & Secondary AminesPrimary Amines, Amino Acid EnantiomersPrimary Amines & Amino Acids
Detection Method UV (typically ~360 nm)[7]Fluorescence (Ex: ~324 nm, Em: ~559 nm), UV (~254 nm)[1]UV (~340 nm)Fluorescence (Ex: ~340 nm, Em: ~450 nm)[8]
Derivative Stability Excellent[9]Good, stable for several days refrigerated.StableLess stable, requires automated or rapid analysis.[8]
Key Advantages Simple, robust reaction, good for UV detection.High sensitivity (fluorescence), good for primary and secondary amines.Chiral analysis of amino acids.Rapid reaction, suitable for automation.[9]
Key Disadvantages Lower sensitivity than fluorescence methods.Can have interfering hydrolysis by-products.More expensive, primarily for chiral separations.Unstable derivatives, does not react with secondary amines.[10]

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of these derivatization techniques. Below are generalized protocols for each reagent.

Protocol 1: Derivatization with 2,4-Dinitrofluorobenzene (DNFB)
  • Sample Preparation: Dissolve the sample containing the analyte (e.g., amino acid, amine) in a suitable buffer, typically a borate buffer, to achieve an alkaline pH.

  • Derivatization Reaction:

    • To the sample solution, add a solution of DNFB in a water-miscible organic solvent like acetonitrile.[7]

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) in the dark.[11]

    • The reaction is a nucleophilic aromatic substitution where the amino group of the analyte displaces the fluorine atom on the DNFB molecule.

  • Sample Clean-up: After cooling, the reaction mixture may be neutralized with an acid. The solution is then typically filtered through a 0.45 µm filter before injection into the HPLC system.

Protocol 2: Derivatization with Dansyl Chloride
  • Sample Preparation: Prepare the sample in an alkaline buffer, such as a carbonate-bicarbonate buffer (pH 9.5-10.5), to ensure the amino group is deprotonated.

  • Derivatization Reaction:

    • Add a freshly prepared solution of Dansyl Chloride in acetone or acetonitrile to the sample solution.

    • Incubate the mixture in the dark at an elevated temperature (e.g., 60°C) for a defined period (e.g., 45-60 minutes).[2]

    • The reaction can be quenched by adding a small amount of a primary amine solution (e.g., ammonium hydroxide) to consume excess Dansyl Chloride.

  • HPLC Analysis: The resulting solution is filtered and injected into the HPLC system for analysis, typically using fluorescence detection for highest sensitivity.

Protocol 3: Derivatization with Marfey's Reagent (for chiral analysis)
  • Sample Hydrolysis (if applicable): For peptides or proteins, perform acid hydrolysis (e.g., 6 M HCl) to liberate the individual amino acids.

  • Derivatization Reaction:

    • Dissolve the amino acid sample in a sodium bicarbonate solution.

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for approximately one hour.

    • Stop the reaction by adding an acid (e.g., 2 M HCl).

  • Analysis: The resulting diastereomeric derivatives are then separated and quantified by reverse-phase HPLC with UV detection at approximately 340 nm.

Protocol 4: Derivatization with o-Phthalaldehyde (OPA)
  • Reagent Preparation: Prepare a derivatization cocktail containing OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a borate buffer (pH ~10).[8]

  • Automated Derivatization:

    • This procedure is ideally suited for automation using an autosampler.[8]

    • The autosampler is programmed to mix the sample with the OPA reagent in specific ratios just prior to injection.

    • The reaction is very rapid, often completing within a minute at room temperature.

  • HPLC Analysis: The fluorescent isoindole derivatives are immediately injected onto the HPLC column and detected using a fluorescence detector.[8]

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the general workflow for pre-column derivatization and the specific reaction pathways for each reagent.

G cluster_workflow General Experimental Workflow Sample Sample containing Analyte Buffer Add Alkaline Buffer Sample->Buffer Reagent Add Derivatization Reagent Buffer->Reagent React Incubate (Heat/Time/Dark) Reagent->React Quench Quench Reaction (Optional) React->Quench Filter Filter Sample Quench->Filter HPLC HPLC Analysis (UV or Fluorescence) Filter->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: General workflow for pre-column derivatization and HPLC analysis.

G cluster_dnfb DNFB Derivatization cluster_dansyl Dansyl Chloride Derivatization cluster_opa OPA Derivatization DNFB 2,4-Dinitrofluorobenzene F-C₆H₃(NO₂)₂ Product DNP-Amine Derivative R-NH-C₆H₃(NO₂)₂ or R₂N-C₆H₃(NO₂)₂ DNFB->Product Amine Analyte (Primary/Secondary Amine) R-NH₂ or R₂NH Amine->Product DNFB, Base HF Hydrogen Fluoride HF Dansyl Dansyl Chloride C₁₂H₁₂ClNO₂S Product2 Dansyl-Amine Derivative C₁₂H₁₂NO₂S-NHR or C₁₂H₁₂NO₂S-NR₂ Dansyl->Product2 Amine2 Analyte (Primary/Secondary Amine) R-NH₂ or R₂NH Amine2->Product2 Dansyl-Cl, Base HCl Hydrochloric Acid HCl OPA o-Phthalaldehyde C₈H₆O₂ Product3 Fluorescent Isoindole Derivative OPA->Product3 Amine3 Analyte (Primary Amine) R-NH₂ Amine3->Product3 OPA, Thiol, Base Thiol Thiol R'-SH Thiol->Product3

Caption: Reaction pathways for common derivatization agents.

References

A Comparative Guide to the Reactivity of Fluoronitro-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of fluoronitro-aromatic compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The strategic placement of a nitro group on a fluorinated benzene ring significantly influences the molecule's electrophilicity, making it a key substrate for nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of different isomers is crucial for reaction design, optimization, and the development of efficient synthetic routes.

Principles of Reactivity in Fluoronitro-Aromatics

The reactivity of fluoronitro-aromatic compounds in SNAr reactions is primarily governed by the principles of electronic activation and the stability of the reaction intermediate. The reaction typically proceeds through a two-step addition-elimination mechanism, with the initial attack of the nucleophile being the rate-determining step.

The presence of one or more strongly electron-withdrawing nitro groups (–NO₂) is essential for activating the aromatic ring towards nucleophilic attack. This activation is most pronounced when the nitro group is positioned ortho or para to the fluorine atom. In these positions, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. Consequently, in the context of SNAr, fluoride is an excellent leaving group, and the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.

The general order of reactivity for fluoronitrobenzene isomers in SNAr reactions is:

ortho-fluoronitrobenzene > para-fluoronitrobenzene >> meta-fluoronitrobenzene

The meta isomer is significantly less reactive because the nitro group cannot delocalize the negative charge of the Meisenheimer complex through resonance from this position. The ortho isomer is often more reactive than the para isomer due to the strong inductive effect of the nitro group, which is distance-dependent and thus more pronounced at the ortho position.[1]

Comparative Reactivity Data

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Second-Order Rate Constant (k₂) with Piperidine in Methanol (L mol⁻¹ s⁻¹)
2-FluoronitrobenzeneO=N(=O)c1ccccc1F141.10214-215Data not readily available in a comparative context. Expected to be highly reactive.
3-FluoronitrobenzeneO=N(=O)c1cccc(F)c1141.10198-200Data not readily available in a comparative context. Expected to be significantly less reactive than ortho and para isomers.
4-FluoronitrobenzeneO=N(=O)c1ccc(F)cc1141.10205-207Data not readily available in a comparative context. Expected to be highly reactive.
1-Fluoro-2,4-dinitrobenzeneO=N(=O)c1cc(F)c(cc1)N(=O)O186.1029640.0 (in Methanol at 25°C)

Note: The reactivity of fluoronitrobenzene isomers is highly dependent on the nucleophile, solvent, and temperature. The data for 1-fluoro-2,4-dinitrobenzene is provided as a reference for a highly activated system.

Experimental Protocols

General Procedure for Kinetic Measurement of SNAr Reactions by UV-Vis Spectroscopy

This protocol describes a general method for determining the second-order rate constant of the reaction between a fluoronitro-aromatic compound and a nucleophile using UV-Vis spectroscopy. The principle lies in monitoring the formation of the product, which typically absorbs at a different wavelength than the reactants.

Materials and Equipment:

  • Fluoronitro-aromatic compound (e.g., 4-fluoronitrobenzene)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Thermostatted UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluoronitro-aromatic compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at concentrations significantly higher than the aromatic substrate to ensure pseudo-first-order conditions (e.g., 0.1 M, 0.05 M, 0.025 M).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, known volume of the fluoronitro-aromatic stock solution into the cuvette. Quickly mix the solution by inverting the cuvette (sealed with a stopper) or by gentle aspiration with the syringe.

    • Immediately begin recording the absorbance at the predetermined λ_max as a function of time. Continue recording until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A_₀ is the initial absorbance.

    • Plot k_obs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).

Visualizing the SNAr Pathway

The following diagrams illustrate the logical workflow of an SNAr reaction and the mechanism of stabilization of the Meisenheimer intermediate.

SNAr_Workflow Reactants Fluoronitro-aromatic + Nucleophile Mixing Reaction Initiation (Solvent, Temperature) Reactants->Mixing Monitoring Reaction Monitoring (e.g., UV-Vis, HPLC) Mixing->Monitoring Quenching Reaction Quenching (e.g., Acidification) Monitoring->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Product Purification->Product

A typical experimental workflow for an SNAr reaction.

Mechanism of Nucleophilic Aromatic Substitution.

References

Comparative Analysis of 2,4-Dinitro-5-fluorotoluene Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity of 2,4-Dinitro-5-fluorotoluene (DNFT) with other dinitrophenyl (DNP) haptens and related nitroaromatic compounds. The data presented herein is crucial for researchers, scientists, and drug development professionals in designing specific immunoassays and interpreting results where DNP-related compounds are utilized.

Executive Summary

Understanding the cross-reactivity of haptens is fundamental for the development of specific and reliable immunoassays. This guide focuses on this compound, a key hapten in immunological studies. While direct quantitative cross-reactivity data for DNFT is limited in publicly available literature, this guide synthesizes information from studies on structurally similar compounds to provide a comparative framework. The primary method for assessing cross-reactivity is the Enzyme-Linked Immunosorbent Assay (ELISA), a robust technique for quantifying antibody-hapten interactions.

Comparative Cross-Reactivity Data

Although a direct comparative study featuring this compound was not identified, data from an ELISA-based study on 1,3-dinitrobenzene provides valuable insights into the specificity of antibodies raised against dinitrophenyl compounds. The following table summarizes the cross-reactivity of various nitroaromatic compounds with an anti-1,3-dinitrobenzene antibody, offering a proxy for understanding potential cross-reactivity with anti-DNP antibodies.

CompoundCross-Reactivity (%)
1,3-Dinitrobenzene100
2,4-Dinitrotoluene Significant
1,2-DinitrobenzeneMinimal
1,4-DinitrobenzeneMinimal
2,4,6-TrinitrotolueneMinimal
NitrobenzeneMinimal

Note: "Significant" indicates a notable level of cross-reactivity was observed, though a precise percentage was not provided in the source material. "Minimal" indicates that cross-reactivity only occurred at concentrations three orders of magnitude greater than the parent compound.[1]

This data suggests that the position of the nitro groups and the nature of other substituents on the benzene ring are critical determinants of antibody recognition. The significant cross-reactivity with 2,4-dinitrotoluene highlights the importance of testing structurally similar analogs when developing a specific immunoassay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to cross-reactivity studies of dinitrophenyl haptens.

Hapten-Carrier Conjugation Protocol

The immunogenicity of small molecules like DNFT requires their conjugation to a larger carrier protein.

Objective: To covalently link the hapten (e.g., a dinitrophenyl derivative) to a carrier protein (e.g., Bovine Serum Albumin - BSA) to create an immunogen capable of eliciting an antibody response.

Materials:

  • Dinitrophenyl hapten with a reactive group (e.g., 2,4-Dinitrofluorobenzene - DNFB)

  • Carrier protein (e.g., BSA)

  • Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0

  • Quenching solution: 1 M Glycine

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve the carrier protein (BSA) in the conjugation buffer to a final concentration of 10 mg/mL.

  • Dissolve the dinitrophenyl hapten (DNFB) in a minimal amount of a suitable organic solvent (e.g., DMSO) and then add it dropwise to the protein solution while stirring. A typical molar ratio is 40:1 (hapten:protein).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • To stop the reaction and block any unreacted sites on the protein, add the quenching solution to a final concentration of 0.1 M. Incubate for 1 hour at room temperature.

  • Purify the conjugate by dialysis against PBS at 4°C. Change the PBS buffer at least three times over 24 hours to remove unconjugated hapten and byproducts.

  • Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).

Competitive ELISA Protocol for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the cross-reactivity of a panel of compounds against a specific antibody.

Objective: To determine the relative affinity of an anti-DNP antibody for various dinitrophenyl analogs by measuring their ability to compete with a coated DNP-protein conjugate.

Materials:

  • DNP-BSA conjugate (for coating)

  • Anti-DNP antibody (polyclonal or monoclonal)

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Solution: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Test compounds (this compound and other analogs)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the DNP-BSA conjugate to 2 µg/mL in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash solution per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the test compounds (e.g., this compound, 2,4-dinitrotoluene, etc.) in blocking buffer.

    • In a separate plate or tubes, pre-incubate the diluted test compounds with a fixed concentration of the anti-DNP antibody for 1 hour at room temperature. The antibody concentration should be predetermined to give approximately 50% of the maximum signal in the absence of a competitor.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash solution.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash solution.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50). The cross-reactivity is then calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Visualizations

Signaling Pathway of Hapten-Induced Allergic Response

Hapten_Allergic_Response cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten Carrier_Protein Carrier_Protein Hapten->Carrier_Protein conjugation APC Antigen Presenting Cell (e.g., Langerhans Cell) Carrier_Protein->APC uptake & processing Naive_T_Cell Naive T-Cell APC->Naive_T_Cell presentation Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell differentiation Memory_T_Cell_2 Memory T-Cell Hapten_2 Hapten Carrier_Protein_2 Carrier Protein Hapten_2->Carrier_Protein_2 conjugation Carrier_Protein_2->Memory_T_Cell_2 recognition Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-17) Memory_T_Cell_2->Cytokine_Release activation Inflammation Inflammation (Contact Dermatitis) Cytokine_Release->Inflammation

Caption: T-cell mediated response to a hapten, leading to contact hypersensitivity.

Experimental Workflow for Cross-Reactivity Assessment

ELISA_Workflow Start Plate_Coating 1. Coat Plate with DNP-BSA Conjugate Start->Plate_Coating Washing_1 2. Wash Plate_Coating->Washing_1 Blocking 3. Block with Non-fat Milk Washing_1->Blocking Competition 4. Add Anti-DNP Antibody pre-incubated with Test Compound Blocking->Competition Incubation_1 5. Incubate Competition->Incubation_1 Washing_2 6. Wash Incubation_1->Washing_2 Secondary_Ab 7. Add HRP-conjugated Secondary Antibody Washing_2->Secondary_Ab Incubation_2 8. Incubate Secondary_Ab->Incubation_2 Washing_3 9. Wash Incubation_2->Washing_3 Substrate 10. Add TMB Substrate Washing_3->Substrate Read_Plate 11. Read Absorbance at 450 nm Substrate->Read_Plate Data_Analysis 12. Calculate IC50 and % Cross-Reactivity Read_Plate->Data_Analysis End Data_Analysis->End

Caption: Workflow for competitive ELISA to determine hapten cross-reactivity.

References

2,4-Dinitro-5-fluorotoluene: A Comparative Guide to its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 2,4-Dinitro-5-fluorotoluene (DNFT), a versatile reagent in synthetic chemistry. Its primary role as a precursor to the chiral derivatizing agent, Marfey's reagent, is critically examined alongside alternative reagents. This document aims to offer an objective comparison of performance with supporting experimental data to inform methodological choices in analytical and synthetic chemistry.

Chiral Derivatization for Amino Acid Analysis: The Principal Application

This compound (DNFT), also known as 1-fluoro-5-methyl-2,4-dinitrobenzene, is a key starting material for the synthesis of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, commonly known as Marfey's reagent or FDAA. This reagent is widely employed for the chiral resolution of amino acids via high-performance liquid chromatography (HPLC).

The underlying principle of Marfey's method is the derivatization of the primary amine of an amino acid with the chiral Marfey's reagent. This reaction creates diastereomers that, unlike the original enantiomers, possess different physical properties and can therefore be separated using standard achiral reversed-phase HPLC columns. The dinitrophenyl chromophore allows for sensitive UV detection of the derivatives.

Synthesis of Marfey's Reagent from this compound

The synthesis of Marfey's reagent involves a nucleophilic aromatic substitution reaction where the fluorine atom of this compound is displaced by the amino group of L-alaninamide.

Synthesis_of_Marfeys_Reagent DNFT This compound Marfeys_Reagent Marfey's Reagent (FDAA) DNFT->Marfeys_Reagent Nucleophilic Aromatic Substitution L_Alaninamide L-Alaninamide L_Alaninamide->Marfeys_Reagent Derivatization_Workflow cluster_0 Chiral Derivatization cluster_1 HPLC Analysis Amino_Acid_Enantiomers Amino Acid Enantiomers (L & D) Diastereomers Diastereomers Amino_Acid_Enantiomers->Diastereomers Derivatizing_Agent Chiral Derivatizing Agent (e.g., Marfey's Reagent) Derivatizing_Agent->Diastereomers HPLC_Column Achiral HPLC Column Diastereomers->HPLC_Column Injection Separated_Peaks Separated Diastereomer Peaks HPLC_Column->Separated_Peaks Elution Quantification Quantification of Enantiomeric Ratio Separated_Peaks->Quantification UV Detection

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4-Dinitro-5-fluorotoluene, a key intermediate in various synthetic pathways. We present a detailed evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with supporting experimental protocols and data.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. For this compound, its aromatic and fluorinated nature makes it amenable to several high-precision analytical techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (¹H and ¹⁹F qNMR)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for routine quality control.Suitable for volatile and thermally stable compounds. Provides excellent identification of impurities.Applicable to soluble compounds. ¹⁹F qNMR is highly specific for fluorinated compounds. Provides primary ratio measurements.
Resolution High resolution for separating closely related isomers and impurities.Very high resolution, especially with capillary columns.Excellent for distinguishing between different chemical environments of nuclei.
Quantitation Highly accurate and precise with proper calibration standards. Purity is typically determined by area percent.Accurate with the use of internal standards. Can provide simultaneous quantification and identification.Highly accurate and can be a primary method of quantification without the need for a specific reference standard of the analyte (using a certified internal standard).
Sample Throughput Moderate to high, especially with an autosampler.Moderate, with run times dependent on the temperature program.Lower throughput, as longer acquisition times may be needed for high precision.
Hypothetical Purity (%) 99.5%99.6%99.7%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane. Prepare a series of dilutions for calibration.

  • Sample Solution Preparation: Dissolve the synthesized this compound sample in dichloromethane to a final concentration of approximately 0.1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-350 amu

  • Analysis: Inject the prepared solutions. Identify the main peak by its retention time and mass spectrum. Quantify purity based on the relative peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹⁹F qNMR is a particularly powerful technique for the purity assessment of fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., trifluorotoluene) of known purity

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into a vial. Dissolve the mixture in a known volume of CDCl₃. Transfer the solution to an NMR tube.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation)

    • Number of Scans: 16

  • Data Processing: Process the acquired FID with an exponential multiplication factor of 0.3 Hz. Perform phasing and baseline correction.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_results Final Assessment Synthesis Synthesized Product Purification Recrystallization / Chromatography Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Final_Purity Purity > 99% HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_techniques Analytical Techniques cluster_properties Key Properties Assessed HPLC HPLC Purity Purity (%) HPLC->Purity Quantitative Impurities Impurity Profile HPLC->Impurities Separation GCMS GC-MS GCMS->Purity Quantitative GCMS->Impurities Identification Identity Structural Confirmation GCMS->Identity Mass Spectrum qNMR qNMR qNMR->Purity Absolute Quant. qNMR->Identity Structure

Caption: Logical relationships between techniques and assessed properties.

Comparative Kinetic Analysis of 2,4-Dinitro-5-fluorotoluene Reactions in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of 2,4-Dinitro-5-fluorotoluene and its Comparison with 1-Fluoro-2,4-dinitrobenzene (DNFB)

This guide provides a comparative overview of the kinetic studies of reactions involving this compound, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct kinetic data for this compound, this document leverages the extensive research on the structurally similar and well-characterized compound, 1-fluoro-2,4-dinitrobenzene (DNFB), to provide a predictive and comparative analysis. The principles of nucleophilic aromatic substitution (SNAr) are fundamental to understanding the reactivity of these compounds.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class in organic chemistry, particularly for the synthesis of substituted aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The reactivity of the aromatic substrate is significantly enhanced by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and para to the leaving group.

Comparative Structural Analysis: this compound vs. 1-Fluoro-2,4-dinitrobenzene

The primary difference between this compound and 1-fluoro-2,4-dinitrobenzene is the presence of a methyl group at the 5-position of the benzene ring in the former. This substitution has implications for the electronic and steric environment of the reaction center.

  • Electronic Effects: The methyl group is a weak electron-donating group. This property can slightly decrease the electrophilicity of the aromatic ring, potentially leading to a slower rate of nucleophilic attack compared to DNFB. The electron-donating nature of the methyl group may destabilize the negatively charged Meisenheimer intermediate to a small extent.

  • Steric Effects: The methyl group is positioned meta to the site of nucleophilic attack (C1). While not directly adjacent to the reaction center, it can exert some steric hindrance, particularly with bulky nucleophiles.

Kinetic Studies of 1-Fluoro-2,4-dinitrobenzene (DNFB) Reactions

The reactions of DNFB with various nucleophiles, particularly amines, have been extensively studied. These studies provide a robust framework for understanding the kinetics of SNAr reactions.

Reaction with Amines

The reaction of DNFB with primary and secondary amines, such as piperidine and morpholine, has been a model system for kinetic investigations. The reaction rate is influenced by several factors including the nucleophilicity of the amine, the solvent, and the potential for base catalysis.

Table 1: Second-Order Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Various Amines

NucleophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
PiperidineAcetonitrile255.4
n-ButylamineAcetonitrile250.43
MorpholineAcetonitrile250.38
BenzylamineAcetonitrile250.045

Data compiled from various kinetic studies. Conditions may vary slightly between studies.

Experimental Protocols

A generalized experimental protocol for studying the kinetics of these reactions is outlined below.

Kinetic Measurement Protocol
  • Reactant Preparation: Prepare stock solutions of this compound (or DNFB) and the desired nucleophile in the chosen solvent (e.g., acetonitrile, ethanol, or a binary mixture).

  • Temperature Control: Use a thermostated cell holder in a UV-Vis spectrophotometer to maintain a constant temperature throughout the reaction.

  • Reaction Initiation: Mix the reactant solutions directly in the cuvette. The reaction is typically carried out under pseudo-first-order conditions with the nucleophile in large excess.

  • Data Acquisition: Monitor the progress of the reaction by observing the increase in absorbance of the product over time at its λmax.

  • Data Analysis: The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the excess nucleophile.

Reaction Mechanism and Visualization

The generally accepted mechanism for the reaction of dinitrofluorinated aromatic compounds with amines is the SNAr mechanism.

Caption: Generalized SNAr reaction pathway.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution (this compound) mix Mix Reactants in Cuvette prep_substrate->mix prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->mix spectro Monitor Absorbance Change (UV-Vis Spectrophotometer) mix->spectro plot Plot ln(A∞ - At) vs. Time spectro->plot calc_kobs Determine k_obs (slope) plot->calc_kobs calc_k Calculate Second-Order Rate Constant (k) calc_kobs->calc_k

Caption: Workflow for kinetic analysis.

Comparative Discussion and Conclusion

For researchers in drug development and related fields, understanding these subtle differences in reactivity is crucial for optimizing reaction conditions and predicting the outcomes of synthetic pathways involving these important intermediates. Further experimental studies are warranted to quantify the kinetic parameters for the reactions of this compound and to validate these predictions.

A Comparative Analysis of the Biological Effects of Dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of different dinitrotoluene (DNT) isomers, focusing on their toxicological profiles. The information is supported by experimental data from various studies to facilitate an objective evaluation of their relative toxicities and mechanisms of action.

Dinitrotoluene is a nitroaromatic compound with six isomers, of which 2,4-DNT and 2,6-DNT are the most common. These compounds are primarily used in the production of polyurethanes, explosives, and dyes.[1][2] Due to their widespread use and potential for environmental contamination, understanding the distinct biological effects of each isomer is crucial for risk assessment and the development of safety guidelines.

Comparative Toxicity Data

The following tables summarize quantitative data on the acute toxicity and highlight the key toxicological effects of various DNT isomers based on animal studies.

Table 1: Acute Oral Toxicity of DNT Isomers in Rodents
IsomerSpeciesLD50 (mg/kg)Key Observations
2,4-DNT Rat240 - 650Ataxia and cyanosis, with death occurring within 24 hours.[3]
Mouse1340 - 1954Ataxia and cyanosis.[3]
2,6-DNT Rat180 - 795Similar toxicity profile to 2,4-DNT.[3]
Mouse621 - 1000Similar toxicity profile to 2,4-DNT.[3]
3,5-DNT Rat~310Most toxic isomer in a 14-day study, inducing weight loss and mortality within 3 days.[4]
Table 2: Comparison of Target Organ Toxicity of DNT Isomers in Rats (14-Day Oral Gavage Study)
IsomerHematological EffectsHepatotoxicityNephrotoxicityNeurotoxicityReproductive ToxicitySplenic Effects
2,3-DNT Cyanosis, AnemiaIncreased liver mass---Extramedullary hematopoiesis, Lymphoid hyperplasia
2,4-DNT Cyanosis, AnemiaHepatocellular lesions-Neurotoxic effectsDecreased testes mass, Degenerative changesIncreased splenic mass, Extramedullary hematopoiesis, Lymphoid hyperplasia
2,5-DNT Cyanosis, Anemia----Increased splenic mass, Extramedullary hematopoiesis
2,6-DNT Cyanosis, AnemiaHepatocellular lesions--Decreased testes mass, Degenerative changesIncreased splenic mass, Extramedullary hematopoiesis, Lymphoid hyperplasia
3,4-DNT Cyanosis, AnemiaIncreased liver mass-Neurotoxic effects-Extramedullary hematopoiesis, Lymphoid hyperplasia
3,5-DNT Cyanosis, Anemia--Neurotoxic effectsDecreased testes mass, Degenerative changesExtramedullary hematopoiesis, Lymphoid hyperplasia

Source: Data compiled from a comparative study on the repeated dose toxicity of DNT isomers.[4][5]

Genotoxicity and Carcinogenicity

In vivo genotoxicity studies have revealed significant differences among the DNT isomers. Notably, 2,6-DNT has been shown to induce DNA damage in liver tissue, whereas 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DNT did not show genotoxic effects under the same experimental conditions.[5][6] This finding supports the hypothesis that the hepatocarcinogenicity of technical-grade DNT (a mixture of isomers) can be largely attributed to the 2,6-DNT isomer.[6] Both 2,4-DNT and 2,6-DNT are considered hepatocarcinogens in rats, and the mixture is classified as a probable human carcinogen (Class B2) by the U.S. EPA.[7][8]

Reproductive and Developmental Toxicity

Exposure to certain DNT isomers has been linked to adverse reproductive effects. In male rats, exposure to 2,4-DNT, 2,6-DNT, and 3,5-DNT resulted in decreased testes mass and degenerative histopathological changes.[4][5] Studies on 2,4-DNT have shown that it can induce testicular injury and affect the late stages of spermatogenesis.[9]

Mechanistic Insights: Signaling Pathways

Studies investigating the molecular mechanisms of DNT-induced toxicity have identified several key signaling pathways that are affected. Exposure to nitrotoluenes, including 2,4-DNT and 2,6-DNT, has been shown to activate the NRF2-mediated oxidative stress response and the aryl hydrocarbon receptor (AhR) signaling pathway.[1][7] These pathways are involved in the cellular defense against oxidative stress and the metabolism of xenobiotics.

G DNT-Induced Stress Response Pathways DNT DNT Isomers (e.g., 2,4-DNT, 2,6-DNT) ROS Reactive Oxygen Species (ROS) Generation DNT->ROS AhR Aryl Hydrocarbon Receptor (AhR) DNT->AhR NRF2 NRF2 ROS->NRF2 Cellular_Damage Cellular Damage ROS->Cellular_Damage XRE Xenobiotic Response Element (XRE) AhR->XRE ARE Antioxidant Response Element (ARE) NRF2->ARE Detox Detoxification & Antioxidant Gene Expression ARE->Detox XRE->Detox Detox->Cellular_Damage G Aerobic Biodegradation of 2,4-DNT cluster_pathway Metabolic Pathway 2,4-Dinitrotoluene 2,4-Dinitrotoluene 4-Methyl-5-nitrocatechol 4-Methyl-5-nitrocatechol 2,4-Dinitrotoluene->4-Methyl-5-nitrocatechol Dioxygenase 2-Hydroxy-5-methylquinone 2-Hydroxy-5-methylquinone 4-Methyl-5-nitrocatechol->2-Hydroxy-5-methylquinone Monooxygenase 2,4,5-Trihydroxytoluene 2,4,5-Trihydroxytoluene 2-Hydroxy-5-methylquinone->2,4,5-Trihydroxytoluene Reduction Ring Cleavage Products Ring Cleavage Products 2,4,5-Trihydroxytoluene->Ring Cleavage Products Ring Cleavage G Comet Assay Experimental Workflow start Animal Exposure (Oral Gavage) tissue Liver Excision & Hepatocyte Isolation start->tissue embedding Cell Embedding in Agarose Gel tissue->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining Fluorescent Staining electrophoresis->staining analysis Microscopy & Image Analysis staining->analysis

References

Comparative Evaluation of 2,4-Dinitro-5-fluorotoluene in Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical compounds is paramount. This guide provides a comparative evaluation of 2,4-Dinitro-5-fluorotoluene (DNFT) across different analytical platforms. DNFT, a reactive halogenated nitroaromatic compound, is structurally similar to Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and holds potential as a derivatization agent for the analysis of primary and secondary amines, phenols, and thiols. This guide will explore its hypothetical performance in High-Performance Liquid Chromatography (HPLC) following derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the parent compound and its derivatives.

Data Presentation: A Comparative Overview

Due to the limited availability of direct performance data for this compound, the following table summarizes representative performance metrics for structurally similar nitroaromatic compounds and their derivatives on comparable analytical platforms. This data serves as a valuable proxy for estimating the potential performance of DNFT in analytical applications.

Analytical PlatformAnalyte TypeKey Performance ParameterTypical Value RangeAlternative Platforms/Reagents
HPLC-UV DNFT-derivatized amino acids/thiolsLimit of Detection (LOD)1 - 10 µMOPA/Mercaptoethanol, Dansyl Chloride
Linearity (R²)> 0.998
Precision (RSD)< 5%
GC-MS This compound (parent)Limit of Detection (LOD)0.1 - 10 ng/mLGC with ECD or NPD
Linearity (R²)> 0.995
Precision (RSD)< 10%
LC-MS/MS DNFT-derivatized peptidesLimit of Detection (LOD)0.05 - 10 ng/mLEdman Degradation, other derivatizing agents
Linearity (R²)> 0.999
Precision (RSD)< 3%

Mandatory Visualization

The following diagrams illustrate key workflows and decision-making processes in the analysis of compounds like DNFT.

Caption: Experimental workflow for the analysis of amines using DNFT derivatization followed by HPLC-UV detection.

logical_relationship node_rect node_rect start Analyte: Nitroaromatic Compound thermolabile Thermally Labile? start->thermolabile volatile Sufficiently Volatile? thermolabile->volatile No hplc HPLC-UV or HPLC-MS thermolabile->hplc Yes volatile->hplc No gcms GC-MS volatile->gcms Yes concentration Concentration Level? concentration->hplc Moderate to High concentration->gcms Moderate to High gcms_ms GC-MS/MS (MRM) concentration->gcms_ms Trace Levels hplc_deriv HPLC with Derivatization concentration->hplc_deriv Trace Levels/ Poor Chromophore hplc->concentration gcms->concentration

Caption: Decision tree for selecting an analytical platform for nitroaromatic compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of DNFT and its derivatives on HPLC and GC-MS platforms.

Protocol 1: HPLC-UV Analysis of DNFT-Derivatized Amines

This protocol describes a general method for the derivatization of primary and secondary amines with this compound and subsequent analysis by reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound (DNFT)

  • Analyte standard (e.g., an amino acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • Solid Phase Extraction (SPE) C18 cartridges

2. Derivatization Procedure:

  • Prepare a 10 mM solution of the amine-containing sample in the sodium bicarbonate buffer.

  • Prepare a 20 mM solution of DNFT in acetonitrile.

  • To 100 µL of the sample solution, add 200 µL of the DNFT solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature and neutralize by adding 50 µL of 1 M HCl.

3. Sample Clean-up (SPE):

  • Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.

  • Load the derivatized sample onto the cartridge.

  • Wash the cartridge with 1 mL of water/acetonitrile (95:5 v/v) to remove unreacted DNFT and salts.

  • Elute the DNFT-amine derivative with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

4. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 360 nm

Protocol 2: GC-MS Analysis of this compound

This protocol outlines a method for the direct analysis of underivatized this compound using gas chromatography-mass spectrometry.

1. Materials and Reagents:

  • This compound (DNFT) standard

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

2. Sample Preparation:

  • Prepare a stock solution of DNFT in dichloromethane (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • For unknown samples, dissolve a known weight in dichloromethane and dilute to fall within the calibration range.

3. GC-MS Conditions:

  • GC System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity. Target ions for DNFT would need to be determined from its mass spectrum (expected molecular ion at m/z 200).

Conclusion

The evaluation of this compound across different analytical platforms highlights its potential as a versatile tool for chemical analysis, particularly as a derivatization agent for HPLC applications. While HPLC-UV offers a robust and widely accessible method for quantifying DNFT derivatives, GC-MS provides a sensitive and specific method for the analysis of the parent compound. For ultimate sensitivity and specificity, especially in complex matrices, LC-MS/MS would be the platform of choice for the analysis of DNFT derivatives. The selection of the optimal platform will depend on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity. The provided protocols offer a solid foundation for developing and validating methods for the analysis of this compound and its derivatives in a research or drug development setting.

Safety Operating Guide

Proper Disposal of 2,4-Dinitro-5-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4-Dinitro-5-fluorotoluene is critical for ensuring laboratory safety and environmental protection. As a dinitrotoluene compound, it is considered a hazardous waste and may be toxic and explosive under certain conditions.[1][2] Adherence to strict protocols is mandatory for the safe handling and disposal of this chemical and any associated contaminated materials.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure all safety measures are in place. This includes wearing the appropriate Personal Protective Equipment (PPE) and having a clear emergency plan.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective chemical-resistant gloves.[3]

  • Eye/Face Protection: Use safety glasses and/or a face shield.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3] For significant spill cleanup, a full chemical protection suit with a self-contained breathing apparatus (SCBA) may be required.[3]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably under a chemical fume hood or with local exhaust ventilation to avoid inhaling dust.[3]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all non-essential personnel.[2][3]

  • Control Ignition Sources: Eliminate all open flames, sparks, and sources of heat, as finely dispersed dust can form explosive mixtures with air.[2][3]

  • Ventilate: Ensure the area is well-ventilated.[2][3]

  • Containment: Prevent the spilled material from entering drains or sewer systems.[3]

  • Cleanup: Gently moisten the spilled solid with water to prevent it from becoming airborne.[2][3] Using non-sparking tools, carefully sweep the material into a suitable, covered, and clearly labeled container for disposal.[3] After collection, thoroughly clean the affected area.[2]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled by a licensed professional waste disposal service. The primary recommended method is controlled incineration.[1][3]

  • Segregation and Storage:

    • Do not mix this compound waste with other waste streams.[3]

    • Store it in a designated, well-sealed, and properly labeled hazardous waste container.[3][4] The container must be compatible with the chemical.[4]

    • Keep the container closed except when adding waste.[4]

    • Store the waste away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[2][3]

  • Labeling and Documentation:

    • Clearly label the waste container with its contents.[4]

    • Complete all necessary waste disposal tags and documentation as required by your institution and local regulations.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with accurate information about the waste material.

  • Professional Disposal:

    • The ultimate disposal should be achieved through controlled incineration in a facility equipped with an alkaline scrubber to neutralize toxic flue gases.[1][3]

    • For larger quantities, the material may be dissolved in a combustible solvent like fuel oil and atomized into the incinerator.[1][3]

    • Contaminated materials, such as PPE and cleaning supplies, should be collected separately and disposed of as hazardous waste along with the chemical itself.[3]

Disposal of Contaminated Packaging:

  • Empty containers should be handled like the product itself.[5] They may be offered for recycling or reconditioning if thoroughly decontaminated.[3]

  • Combustible packaging that cannot be decontaminated may be incinerated.[3]

For specific recommendations and regulations, always contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA).[2]

Quantitative Data for Disposal and Handling

ParameterValueSource
Incineration Methods
Rotary Kiln Incineration Temperature820–1,600 °C[1]
Fluidized Bed Incineration Temperature450–980 °C[1]
Physical Properties
Melting Point82 °C[6]
Flash Point (of similar compound)105 °C / 221 °F[7]

Operational Workflow

start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Protective Clothing start->ppe spill Spill Occurs ppe->spill If waste_gen Waste Generated ppe->waste_gen If spill_response Spill Response Protocol: 1. Evacuate 2. Control Ignition Sources 3. Ventilate 4. Contain 5. Clean Up spill->spill_response segregate Segregate Waste (Do Not Mix) waste_gen->segregate collect_spill Collect Spill Residue into Labeled Container spill_response->collect_spill contact_ehs Contact EHS or Licensed Disposal Vendor collect_spill->contact_ehs store Store in Sealed, Labeled Container segregate->store incompatibles Keep Away from: - Oxidizers - Strong Bases - Reducing Agents store->incompatibles store->contact_ehs disposal Professional Disposal: Controlled Incineration contact_ehs->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dinitro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Exposure or Spill, Proceed Directly to Emergency Procedures.

This document provides essential safety and logistical information for the handling and disposal of 2,4-Dinitro-5-fluorotoluene. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

  • Acute Toxicity : Harmful or fatal if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation : Causes skin irritation and serious eye damage.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[2][3]

  • Allergic Skin Reaction : May cause an allergic skin reaction.[1]

  • Explosive Hazard : Dinitroaromatic compounds may be explosive when dry, subjected to heat, shock, or friction.[4][5][6]

  • Organ Damage : May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.

GHS Hazard Statements for Structurally Similar Compounds: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H310 (Fatal in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The appropriate level of PPE is determined by the scale and nature of the work being conducted. For most laboratory-scale operations, a modified Level C approach is recommended.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, with a thicker Butyl rubber or Viton outer layer).Provides protection against incidental contact and potential permeation. Consult glove manufacturer's compatibility charts for specific breakthrough times.
Eye and Face Protection Chemical splash goggles and a full-face shield.[7][8]Protects against splashes, vapors, and dust. Safety glasses are insufficient.[8]
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat.[8] For large quantities or high-splash potential, a disposable chemical-resistant suit (e.g., Tyvek) is recommended.Prevents skin contact with spills or splashes.
Respiratory Protection Work must be conducted in a certified chemical fume hood. If there is a risk of exceeding the occupational exposure limit or a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.Dinitroaromatic compounds can be volatile and toxic upon inhalation.[9]
Foot Protection Closed-toe, chemically resistant shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines a standard procedure for weighing and using this compound in a laboratory setting.

3.1. Preparation

  • Designate a Work Area: All work with this compound must be performed within a designated area inside a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place it in the fume hood before handling the chemical.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested. Have a spill kit rated for hazardous solids and organic solvents readily available.

  • Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated work area.

3.2. Weighing and Dispensing

  • Tare the Balance: Place a piece of weigh paper or a suitable container on the analytical balance inside the fume hood and tare the balance.

  • Dispense the Chemical: Carefully dispense the required amount of this compound onto the weigh paper. Use a clean, designated spatula. Avoid creating dust.

  • Close the Container: Immediately and securely close the primary container of this compound.

  • Transfer to Reaction Vessel: Carefully transfer the weighed chemical to the reaction vessel.

  • Decontaminate: Decontaminate the spatula and any other reusable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone) followed by soap and water. Collect the rinse as hazardous waste.

3.3. Post-Handling

  • Clean the Work Area: Wipe down the work surface inside the fume hood with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves, and goggles.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal.

Disposal Plan

All waste containing this compound, including contaminated PPE, cleaning materials, and reaction byproducts, must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, labeled, and sealed container. Do not mix with other waste streams. If the compound is dry, it may need to be wetted to reduce the explosion hazard; consult with your environmental health and safety (EHS) office.[5][6]

    • Liquid Waste: Collect in a sealed, labeled, and chemically compatible container. Do not overfill.

    • Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on the level of toxicity.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Explosive Hazard when Dry").

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from heat, sparks, and incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow and Logical Relationships

Below is a diagram illustrating the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol prep_start Start prep_area Designate Work Area in Fume Hood prep_start->prep_area prep_materials Assemble Materials prep_area->prep_materials prep_emergency Verify Emergency Equipment prep_materials->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_weigh Weigh Chemical prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill If Spill Occurs handle_close Secure Primary Container handle_transfer->handle_close emergency_exposure Exposure handle_transfer->emergency_exposure If Exposure Occurs handle_decon Decontaminate Tools handle_close->handle_decon post_clean Clean Work Area handle_decon->post_clean Proceed to Post-Handling post_waste Segregate Waste post_clean->post_waste post_ppe Doff PPE post_waste->post_ppe post_wash Wash Hands post_ppe->post_wash post_end End post_wash->post_end emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.